2,5-Dichloro-3-fluorotoluene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-1-fluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAYODKBROAKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Dichloro-3-fluorotoluene (CAS No. 1242339-87-2)
Introduction: Positioning a Key Aromatic Building Block
In the landscape of medicinal and agricultural chemistry, halogenated aromatic compounds are indispensable building blocks. The strategic incorporation of halogen atoms—particularly chlorine and fluorine—is a cornerstone of modern molecular design, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[1] 2,5-Dichloro-3-fluorotoluene (CAS No. 1242339-87-2) emerges as a significant, albeit niche, intermediate within this class. Its trifunctionalized toluene core presents a versatile scaffold for constructing complex molecular architectures.
The presence of two chlorine atoms and one fluorine atom on the toluene ring imparts a unique reactivity profile. The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic substitution while simultaneously providing multiple sites for metal-catalyzed cross-coupling reactions. Furthermore, the fluorine atom is a well-established bioisostere for hydrogen, capable of enhancing metabolic stability, improving binding affinity, and modulating lipophilicity—critical parameters in drug discovery. This guide provides a comprehensive technical overview of 2,5-dichloro-3-fluorotoluene, offering field-proven insights into its properties, proposed synthesis, predicted spectroscopic signatures, and safe handling for professionals in research and development.
Physicochemical and Computed Properties
Quantitative data for this compound is not widely available in public literature, reflecting its status as a specialized intermediate. The following table summarizes its core identifiers and computed properties.
| Property | Value | Source |
| CAS Number | 1242339-87-2 | [2] |
| Molecular Formula | C₇H₅Cl₂F | [2][3] |
| Molecular Weight | 179.02 g/mol | [2][3] |
| Monoisotopic Mass | 177.9752 Da | [2] |
| XLogP3-AA | 3.6 | [2] |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
Proposed Synthetic Pathway and Rationale
While specific, peer-reviewed synthetic procedures for 2,5-dichloro-3-fluorotoluene are not readily found, a logical and robust pathway can be designed based on well-established transformations of aromatic amines. The most plausible approach involves a multi-step sequence starting from a commercially available dichlorotoluidine precursor, utilizing a Sandmeyer-type reaction for the introduction of the fluorine atom.
The causality behind this proposed route is rooted in the reliable and regioselective nature of the Sandmeyer reaction. Diazotization of an aromatic amine provides a versatile diazonium salt intermediate, which can then be converted to a fluoroaromatic compound with high fidelity using reagents like tetrafluoroboric acid (HBF₄) in the Balz-Schiemann reaction.
Caption: Proposed synthesis via diazotization and fluorination.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a self-validating system based on established chemical transformations. Each step includes checkpoints for reaction monitoring.
-
Diazotization of 2,5-Dichloro-3-aminotoluene:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,5-dichloro-3-aminotoluene (1.0 eq) in an aqueous solution of hydrochloric acid (~3 eq).
-
Cool the vigorously stirred suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water. Add this solution dropwise to the amine suspension, ensuring the temperature is maintained below 5 °C.
-
Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.
-
Validation: Monitor the reaction using starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid, signaling the completion of diazotization.
-
-
Balz-Schiemann Reaction (Fluorination):
-
To the cold diazonium salt solution, slowly add a cold aqueous solution of tetrafluoroboric acid (HBF₄, 1.2 eq).
-
A precipitate of the aryldiazonium tetrafluoroborate salt should form. Stir the mixture for 30 minutes at 0-5 °C to ensure complete precipitation.
-
Filter the salt, wash it with cold water, cold ethanol, and finally cold diethyl ether to remove impurities.
-
Causality: The tetrafluoroborate salt is often a stable, isolable solid, which allows for purification before the final decomposition step, leading to a cleaner product.
-
Dry the salt under vacuum. Gently heat the dry salt until nitrogen evolution begins and then ceases, yielding the crude 2,5-dichloro-3-fluorotoluene.
-
-
Work-up and Purification:
-
The crude product can be purified by steam distillation from the reaction flask or by extraction with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic extract with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure.
-
Validation: The final product should be purified by vacuum distillation. Purity should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Spectroscopic Analysis and Structural Elucidation (Predicted)
No definitive, published experimental spectra for 2,5-dichloro-3-fluorotoluene are available. However, a detailed prediction based on established NMR principles and data from related isomers provides a powerful tool for structural confirmation.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methyl group protons.
| Predicted Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Rationale |
| H-4 | ~7.1 - 7.3 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 6-8 Hz⁴J(H-H) ≈ 2-3 Hz | Deshielded by adjacent Cl. Coupled to both the fluorine atom (4 bonds) and H-6 (4 bonds). |
| H-6 | ~7.0 - 7.2 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 2-4 Hz⁴J(H-H) ≈ 2-3 Hz | Less deshielded than H-4. Coupled to both the fluorine atom (4 bonds) and H-4 (4 bonds). |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) | - | Standard chemical shift for a methyl group on a halogenated benzene ring. |
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum will be characterized by the large C-F coupling constant for C-3.
| Predicted Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |
| C-3 (C-F) | ~155 - 160 | ¹J(C-F) ≈ 240-250 Hz | Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond coupling constant. |
| C-2 (C-Cl) | ~130 - 135 | ²J(C-F) ≈ 15-25 Hz | Attached to chlorine and ortho to fluorine, showing a two-bond coupling. |
| C-5 (C-Cl) | ~132 - 137 | ⁴J(C-F) ≈ 2-4 Hz | Attached to chlorine and para to fluorine, showing a small four-bond coupling. |
| C-1 (C-CH₃) | ~138 - 142 | ³J(C-F) ≈ 3-5 Hz | The ipso-carbon bearing the methyl group, meta to fluorine. |
| C-4 | ~125 - 130 | ³J(C-F) ≈ 3-5 Hz | Aromatic CH carbon, meta to fluorine. |
| C-6 | ~115 - 120 | ²J(C-F) ≈ 20-30 Hz | Aromatic CH carbon, ortho to fluorine, expected to be shifted upfield. |
| -CH₃ | ~18 - 22 | ⁴J(C-F) ≈ 1-3 Hz | Methyl carbon, with a small four-bond coupling to fluorine. |
Mass Spectrometry (Predicted Fragmentation)
Electron Ionization Mass Spectrometry (EI-MS) will provide definitive molecular weight confirmation and a characteristic fragmentation pattern dominated by the isotopic signature of two chlorine atoms.
Caption: Key fragments expected in the mass spectrum.
-
Molecular Ion (M⁺˙): A prominent cluster of peaks at m/z 178, 180, and 182 with an approximate ratio of 9:6:1, which is the characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
Loss of Chlorine ([M-Cl]⁺): A fragment cluster around m/z 143 and 145, representing the loss of a chlorine radical.
-
Loss of Methyl Radical ([M-CH₃]⁺): A fragment cluster around m/z 163, 165, and 167, indicating the loss of the methyl group.
Reactivity, Applications, and Strategic Value
2,5-Dichloro-3-fluorotoluene is a substrate primed for further synthetic elaboration.
-
Cross-Coupling Reactions: The C-Cl bonds can participate in various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon or heteroatom substituents. The differential reactivity of the chlorine atoms may allow for selective functionalization under carefully controlled conditions.
-
Benzylic Functionalization: The methyl group can be a handle for further modification. Free-radical bromination (using NBS) would install a bromine atom, creating a benzylic halide that is a potent electrophile for substitution reactions. Oxidation of the methyl group can yield the corresponding benzoic acid, a common functional group in pharmaceuticals.
-
Potential as a Pharmaceutical Intermediate: While direct public evidence linking this specific intermediate to late-stage drug candidates is scarce, its structure is emblematic of building blocks used in the synthesis of agrochemicals and pharmaceuticals. Polychlorinated and fluorinated aromatic moieties are common in kinase inhibitors, ion channel modulators, and various classes of fungicides and herbicides.
Safety and Handling
As with any halogenated aromatic compound, proper safety protocols are mandatory. The following guidelines are synthesized from available Safety Data Sheets (SDS).
| Hazard Category | Precautionary Measures and Response |
| Inhalation | May cause respiratory irritation. Use only in a well-ventilated area or fume hood. If inhaled, move the person to fresh air. |
| Skin Contact | Causes skin irritation. Wear appropriate protective gloves (e.g., nitrile) and a lab coat. In case of contact, wash off with soap and plenty of water. |
| Eye Contact | Causes serious eye irritation. Wear safety glasses with side shields or chemical goggles. In case of contact, rinse cautiously with water for several minutes. |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth with water and seek immediate medical attention. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from heat or ignition sources. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
2,5-Dichloro-3-fluorotoluene represents a specialized but potentially valuable intermediate for advanced chemical synthesis. While detailed experimental data in the public domain is limited, a thorough understanding of its structure and the principles of organic chemistry allows for the construction of robust, predictive models for its synthesis, analysis, and reactivity. This guide provides the foundational knowledge required for researchers, scientists, and drug development professionals to confidently incorporate this versatile building block into their research programs, enabling the exploration of novel chemical space in the pursuit of new medicines and agrochemicals.
References
Sources
Introduction: The Strategic Importance of Halogenated Toluene Scaffolds
An In-depth Technical Guide to the Chemical Properties and Applications of 2,5-Dichloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Halogenated organic compounds are foundational to modern chemical sciences, with profound implications for the pharmaceutical and materials industries. The strategic introduction of halogen atoms into an organic molecule is a primary method for modulating its physicochemical and biological properties.[1] Aryl halides, in particular, are invaluable precursors in a vast array of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions that are instrumental in forging new carbon-carbon and carbon-heteroatom bonds.[1]
The toluene backbone, with its reactive methyl group and activatable aromatic ring, serves as a versatile starting point for the synthesis of complex molecular architectures.[1] When substituted with a unique combination of halogens, such as in 2,5-Dichloro-3-fluorotoluene, the resulting scaffold offers a nuanced electronic and steric profile. The interplay between the electron-withdrawing inductive effects of the chlorine and fluorine atoms and the ortho,para-directing nature of the methyl group creates a molecule with distinct reactivity and potential as a key building block. This guide provides a comprehensive overview of the known and predicted chemical properties of 2,5-Dichloro-3-fluorotoluene, offering field-proven insights for its application in research and development.
Physicochemical and Computed Properties
A clear understanding of a compound's fundamental properties is the bedrock of its application. While extensive experimental data for 2,5-Dichloro-3-fluorotoluene is not widely published, a combination of available data and computational predictions provides a robust profile.
| Property | Value | Source |
| CAS Number | 1242339-87-2 | [2][3] |
| Molecular Formula | C₇H₅Cl₂F | [2][3][4][5] |
| Molecular Weight | 179.015 g/mol | [2][4] |
| Monoisotopic Mass | 177.9752337 Da | [4] |
| Canonical SMILES | CC1=CC(=CC(=C1Cl)F)Cl | [4] |
| InChI Key | PWAYODKBROAKBF-UHFFFAOYSA-N | [4] |
| XLogP3-AA | 3.6 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 0 | [4] |
| Topological Polar Surface Area | 0 Ų | [4] |
| Complexity | 118 | [4] |
Structural Representation
Caption: 2D Structure of 2,5-Dichloro-3-fluorotoluene.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is critical for structure verification and purity assessment. In the absence of published spectra for 2,5-Dichloro-3-fluorotoluene, we can predict the key features based on the known effects of its constituent functional groups and data from analogous compounds like 2,5-dichlorotoluene and various fluorotoluenes.[1][6][7]
¹H and ¹³C NMR Spectroscopy
The substitution pattern creates a simple yet informative NMR spectrum. The electronegative halogen substituents (Cl, F) will deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield).[1]
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| ¹H-NMR | ||||
| -CH₃ | ~2.4 | s | - | Protons on the methyl group, singlet as there are no adjacent protons. |
| Ar-H (at C4) | 7.1 - 7.3 | d | J(H-F) ≈ 6-8 | Aromatic proton ortho to a chlorine atom and meta to fluorine. Expected to be a doublet due to coupling with fluorine. |
| Ar-H (at C6) | 7.3 - 7.5 | d | J(H-F) ≈ 8-10 | Aromatic proton ortho to a chlorine atom and ortho to fluorine. Expected to be a doublet due to stronger ortho coupling with fluorine. |
| ¹³C-NMR | ||||
| -CH₃ | ~20 | - | - | Typical shift for a methyl group on an aromatic ring. |
| C1 | ~135-140 | - | - | Carbon bearing the methyl group. |
| C2 | ~130-135 | d | J(C-F) ≈ 3-5 | Carbon bearing a chlorine atom, small coupling to fluorine. |
| C3 | ~155-160 | d | J(C-F) ≈ 240-250 | Carbon directly bonded to fluorine, shows a large one-bond C-F coupling constant. |
| C4 | ~115-120 | d | J(C-F) ≈ 20-25 | Aromatic CH, significant coupling to ortho fluorine. |
| C5 | ~125-130 | d | J(C-F) ≈ 3-5 | Carbon bearing a chlorine atom, small coupling to meta fluorine. |
| C6 | ~128-132 | d | J(C-F) ≈ 15-20 | Aromatic CH, significant coupling to ortho fluorine. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by vibrations corresponding to the aromatic ring and its substituents.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 3000-2850 | -CH₃ C-H Stretch | Medium-Weak |
| 1600-1450 | C=C Aromatic Ring Stretch | Medium-Strong |
| 1250-1150 | C-F Stretch | Strong |
| 850-750 | C-Cl Stretch | Strong |
| 900-675 | C-H Out-of-plane Bending | Strong |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion (M⁺) peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M⁺ peak will appear at m/z 178, the M+2 peak (containing one ³⁷Cl) will be approximately 65% of the M⁺ peak, and the M+4 peak (containing two ³⁷Cl atoms) will be about 10% of the M⁺ peak. Common fragmentation pathways would involve the loss of a chlorine atom (M-35) or the methyl group (M-15).
Proposed Synthesis and Purification Workflow
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- 4. Page loading... [wap.guidechem.com]
- 5. aablocks.com [aablocks.com]
- 6. 2,5-DICHLOROTOLUENE(19398-61-9) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Fluorotoluene(95-52-3) IR Spectrum [chemicalbook.com]
- 8. US4031146A - Process for the production of 2,5-dichlorotoluene - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Core Molecular Structure and Physicochemical Properties
An In-depth Technical Guide to the Molecular Structure of 2,5-Dichloro-3-fluorotoluene
This guide offers a comprehensive technical overview of 2,5-dichloro-3-fluorotoluene, a halogenated aromatic compound of significant interest to researchers and professionals in synthetic chemistry and drug development. We will delve into its molecular architecture, predictive spectroscopic signatures, a plausible synthetic pathway, and its potential utility as a building block in medicinal chemistry.
2,5-Dichloro-3-fluorotoluene (CAS No. 1242339-87-2) is a substituted toluene derivative. The core structure consists of a benzene ring bonded to a methyl group, two chlorine atoms, and one fluorine atom. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,4-dichloro-2-fluoro-5-methylbenzene. The specific substitution pattern—chlorines at positions 2 and 5, and fluorine at position 3 relative to the methyl group (position 1)—imparts distinct chemical properties that are valuable in organic synthesis.
The presence of multiple halogen substituents significantly influences the electronic environment of the aromatic ring. Both chlorine and fluorine are electron-withdrawing groups, which deactivates the ring towards electrophilic substitution while also influencing the regioselectivity of further reactions.[1] The strategic placement of these atoms is a key tool for modulating a molecule's lipophilicity, metabolic stability, and binding interactions in a drug discovery context.[2]
Table 1: Computed Physicochemical Properties of 2,5-Dichloro-3-fluorotoluene
| Property | Value | Source |
| CAS Number | 1242339-87-2 | [3][4] |
| Molecular Formula | C₇H₅Cl₂F | [3] |
| Molecular Weight | 179.015 g/mol | [3][4] |
| Canonical SMILES | CC1=CC(=CC(=C1Cl)F)Cl | [3] |
| InChIKey | PWAYODKBROAKBF-UHFFFAOYSA-N | [3] |
| Heavy Atom Count | 10 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃", pos="1.5,0!", fontcolor="#202124"]; Cl_2 [label="Cl", pos="-0.87,-1.5!", fontcolor="#34A853"]; F_3 [label="F", pos="-1.73,0!", fontcolor="#EA4335"]; Cl_5 [label="Cl", pos="0.87,1.5!", fontcolor="#34A853"]; H_4 [label="H", pos="-0.87,1.5!"]; H_6 [label="H", pos="0.87,-1.5!"];
// Position the carbon ring C1 [pos="0.5,0.87!"]; C2 [pos="-0.5,0.87!"]; C3 [pos="-1,0!"]; C4 [pos="-0.5,-0.87!"]; C5 [pos="0.5,-0.87!"]; C6 [pos="1,0!"];
// Draw bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C_Me [len=1.5]; C2 -- Cl_2 [len=1.5]; C3 -- F_3 [len=1.5]; C5 -- Cl_5 [len=1.5]; C4 -- H_4 [len=1.2]; C6 -- H_6 [len=1.2];
// Benzene ring double bonds (approximate) C1 -- C2 [style=double, len=1.5]; C3 -- C4 [style=double, len=1.5]; C5 -- C6 [style=double, len=1.5]; }
Caption: 2D structure of 2,5-Dichloro-3-fluorotoluene.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise substitution pattern on the aromatic ring.[1]
-
¹H NMR: The proton NMR spectrum is expected to be simple yet informative. The methyl (–CH₃) group will produce a singlet, likely in the range of 2.3-2.5 ppm. There are two aromatic protons, which will appear further downfield. Due to coupling with the adjacent fluorine atom and potential long-range couplings, these protons will likely appear as complex multiplets.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should show seven distinct signals, one for the methyl carbon (around 15-22 ppm) and six for the aromatic carbons (typically 110-165 ppm). The carbon directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), resulting in a doublet, and is expected to be the most downfield of the aromatic carbons due to the high electronegativity of fluorine.[6]
-
¹⁹F NMR: This experiment would show a single signal for the fluorine atom, with its chemical shift and multiplicity providing information about the neighboring protons.
Table 2: Predicted NMR Spectroscopic Data for 2,5-Dichloro-3-fluorotoluene in CDCl₃
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Rationale |
| ¹H | ~2.4 | Singlet (s) | Methyl group protons. |
| ~7.1 - 7.4 | Multiplet (m) | Two distinct aromatic protons, subject to H-H and H-F coupling. | |
| ¹³C | ~20 | Quartet (q) | Methyl carbon. |
| ~115 - 165 | Multiple signals | Aromatic carbons. The C-F carbon will be a large doublet. |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present. The spectrum of 2,5-dichloro-3-fluorotoluene would be characterized by:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-F stretching: A strong, characteristic band around 1200-1300 cm⁻¹
-
C-Cl stretching: Strong bands typically in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and isotopic distribution.
-
Molecular Ion (M⁺): The key feature would be the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the spectrum will show an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak with a relative intensity ratio of approximately 9:6:1.[5] This pattern is a definitive indicator of a dichlorinated compound.
Experimental Protocol: General Method for Spectroscopic Analysis
-
Sample Preparation: Dissolve 15-25 mg of 2,5-dichloro-3-fluorotoluene in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for NMR analysis.[5][6] For IR, a small drop of the neat liquid can be analyzed between two salt plates. For GC-MS, prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane.[6]
-
NMR Acquisition: Utilize a 400 MHz or higher spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature. For ¹³C, use proton decoupling to simplify the spectrum.[5]
-
IR Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer to acquire the spectrum over a range of 4000-600 cm⁻¹.
-
MS Acquisition: Inject the sample into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. The GC will separate the compound before it enters the mass analyzer.[6]
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, absorption bands, and the molecular ion cluster to confirm the structure.
Proposed Synthesis Pathway
While specific synthesis routes for 2,5-dichloro-3-fluorotoluene are not widely published, a plausible and logical pathway can be designed starting from commercially available 3-fluorotoluene. The directing effects of the existing substituents are key to designing an effective synthesis. The fluorine atom is an ortho-, para-director, as is the methyl group.
Caption: Proposed two-step synthesis of 2,5-dichloro-3-fluorotoluene.
Step-by-Step Synthetic Protocol
Objective: To synthesize 2,5-dichloro-3-fluorotoluene via sequential electrophilic chlorination of 3-fluorotoluene.
Causality: The methyl and fluorine groups are both ortho-, para-directing. The first chlorination is expected to occur at the positions most activated by these groups (positions 2, 4, and 6). Steric hindrance from the methyl and fluoro groups may favor substitution at the 2 and 6 positions. A second chlorination would then occur at one of the remaining activated positions.
Protocol:
-
Step 1: Monochlorination of 3-Fluorotoluene
-
To a solution of 3-fluorotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat) in a round-bottom flask equipped with a magnetic stirrer and protected from light, add a catalytic amount of iron(III) chloride (FeCl₃, ~0.05 eq).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly bubble chlorine gas (Cl₂, ~1.1 eq) through the solution or add N-chlorosuccinimide (NCS) portion-wise. The use of a Lewis acid catalyst like FeCl₃ polarizes the Cl-Cl bond, creating a stronger electrophile required for aromatic substitution.
-
Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
Upon completion, quench the reaction by pouring it into a cold, aqueous solution of sodium bisulfite to destroy excess chlorine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of chlorinated isomers.
-
-
Step 2: Dichlorination
-
Take the crude product mixture from Step 1 and subject it to the same reaction conditions as above, potentially with a higher temperature or longer reaction time to facilitate the second chlorination.
-
The second chlorine atom will add to one of the remaining activated positions on the ring, leading to the desired 2,5-dichloro-3-fluorotoluene among other isomers.
-
Work-up the reaction as described in Step 1.
-
-
Purification:
-
The final crude product will be a mixture of isomers. Purification is critical and can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes).
-
Self-Validation: Each step must be monitored by an appropriate analytical technique (GC-MS is ideal) to track the formation of intermediates and the final product. The final purified product's identity and purity must be confirmed using the spectroscopic methods detailed in Section 2.
Applications in Drug Development and Medicinal Chemistry
Halogenated organic compounds are foundational to the pharmaceutical industry, with approximately 20% of all active pharmaceutical ingredients containing at least one halogen atom.[1] Chlorine, in particular, is a common substituent in FDA-approved drugs.[2]
The 2,5-dichloro-3-fluorotoluene scaffold is a valuable building block for several reasons:
-
Modulation of Lipophilicity: The halogens increase the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and improve pharmacokinetic properties.
-
Metabolic Blocking: The C-F bond is exceptionally strong, and the C-Cl bonds are also robust. Placing these atoms at strategic positions can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.
-
Altered Acidity/Basicity: The electron-withdrawing nature of the halogens can significantly alter the pKa of nearby functional groups, which can be crucial for optimizing a drug's solubility or its binding to a biological target.
-
Synthetic Handle: The methyl group can be functionalized (e.g., oxidized to a carboxylic acid or halogenated to a benzyl halide) to serve as a point of attachment for building more complex molecules.[1]
This compound serves as a key intermediate, providing a rigid, well-defined aromatic core onto which other pharmacologically active moieties can be built.[7]
Safety and Handling
Based on available Safety Data Sheets (SDS) for 2,5-dichloro-3-fluorotoluene and related compounds, the following precautions should be observed:
-
Hazards: Causes skin irritation and serious eye irritation.[8] May cause respiratory irritation if inhaled.[8][9]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mist.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[10]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
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PubChem. (n.d.). 2,5-Dichlorotoluene. Retrieved from [Link]
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Homework.Study.com. (n.d.). Provide the structure for 2,5-dichlorotoluene. Retrieved from [Link]
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YouTube. (2014). meta-Fluorotoluene Synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,5-dichlorotoluene. Retrieved from [Link]
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Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-3-fluorotoluene
Abstract
This technical guide provides a comprehensive overview of a strategic and scientifically sound synthesis pathway for 2,5-dichloro-3-fluorotoluene, a halogenated aromatic compound of significant interest to researchers and professionals in drug development and materials science. The core of this guide focuses on a multi-step synthesis commencing from the readily accessible starting material, 2,5-dichlorotoluene. Key transformations, including nitration, reduction, and a concluding Balz-Schiemann reaction, are detailed with in-depth mechanistic explanations and field-proven experimental protocols. This document is structured to not only provide procedural steps but also to elucidate the underlying chemical principles that govern the selection of reagents and reaction conditions, thereby ensuring a robust and reproducible synthesis.
Introduction and Strategic Overview
2,5-Dichloro-3-fluorotoluene is a substituted toluene derivative whose structural complexity and potential for further functionalization make it a valuable building block in medicinal chemistry and agrochemical research. The strategic placement of two chlorine atoms and a fluorine atom on the toluene ring offers a unique combination of lipophilicity, metabolic stability, and electronic properties that can be exploited in the design of novel bioactive molecules.
The synthesis of such a specifically substituted aromatic compound necessitates a carefully planned pathway that controls the regioselectivity of each functional group introduction. Direct halogenation of toluene or dichlorotoluene is generally not a viable approach for achieving the desired 3-fluoro substitution pattern due to the directing effects of the methyl and chloro groups. Therefore, a more strategic approach involving the introduction of a nitrogen-containing functional group, which can then be converted to the target fluorine atom, is employed.
This guide outlines a robust three-step synthesis pathway starting from 2,5-dichlorotoluene:
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group at the 3-position.
-
Reduction: Conversion of the nitro group to a primary amine.
-
Diazotization and Fluoro-dediazoniation (Balz-Schiemann Reaction): Transformation of the primary amine into a diazonium salt, followed by thermal decomposition in the presence of a fluoride source to yield the final product.
This pathway is advantageous due to the relatively high yields and regiochemical control achievable at each step, as well as the use of well-established and understood chemical transformations.
Synthesis Pathway and Mechanistic Insights
The overall synthetic route is depicted in the workflow diagram below. Each step is subsequently discussed in detail, including the underlying reaction mechanisms and the rationale for the chosen conditions.
Caption: Overall synthesis workflow for 2,5-Dichloro-3-fluorotoluene.
Step 1: Nitration of 2,5-Dichlorotoluene
The initial step involves the electrophilic nitration of 2,5-dichlorotoluene to introduce a nitro group at the 3-position, yielding 2,5-dichloro-3-nitrotoluene. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the chlorine atoms are deactivating, ortho-, para-directors. In this case, the positions ortho and para to the methyl group are positions 2, 4, and 6. The positions ortho and para to the chlorine atoms are 1, 3, 4, and 6 (for the 2-chloro) and 1, 3, 4, and 6 (for the 5-chloro). The most activated and sterically accessible position for electrophilic attack is the 3-position.
Mechanism: The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The aromatic ring of 2,5-dichlorotoluene then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base (such as water or the bisulfate ion) restores the aromaticity of the ring and yields the nitrated product.
Step 2: Reduction of 2,5-Dichloro-3-nitrotoluene
The second step is the reduction of the nitro group in 2,5-dichloro-3-nitrotoluene to a primary amino group, forming 2,5-dichloro-3-aminotoluene. This transformation is a crucial step as it sets up the molecule for the subsequent diazotization and fluorination. Several methods can be employed for this reduction, with common choices being catalytic hydrogenation or the use of a metal in acidic media.
Mechanism (Metal/Acid Reduction): A common and effective method for this reduction is the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid. The metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner. The acidic medium provides the necessary protons for the formation of water as a byproduct. The overall process involves the transfer of six electrons and six protons to the nitro group, resulting in the formation of the amine and water.
Step 3: The Balz-Schiemann Reaction
The final and key step in this synthesis is the conversion of the amino group of 2,5-dichloro-3-aminotoluene to a fluorine atom via the Balz-Schiemann reaction.[1][2] This reaction provides a reliable method for the introduction of fluorine onto an aromatic ring, a transformation that is otherwise challenging to achieve directly.[3]
Mechanism: The Balz-Schiemann reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically 0-5 °C) to form a diazonium salt. In the classic Balz-Schiemann reaction, fluoroboric acid (HBF₄) is used as the acid, which results in the formation of the relatively stable and often isolable diazonium tetrafluoroborate salt.[4]
-
Thermal Decomposition: The diazonium tetrafluoroborate salt is then gently heated, causing it to decompose.[3] This decomposition results in the loss of nitrogen gas (a very stable leaving group) and the formation of an aryl cation. The fluoride ion from the tetrafluoroborate counterion then acts as a nucleophile, attacking the aryl cation to form the desired aryl fluoride. Boron trifluoride is also formed as a byproduct.
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Dichloro-3-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility and Challenges of a Halogenated Building Block
2,5-Dichloro-3-fluorotoluene is a halogenated aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern offers chemists a versatile scaffold for the synthesis of complex molecules. However, as with many halogenated hydrocarbons, this utility is counterbalanced by potential hazards that necessitate a thorough understanding of its properties and a disciplined approach to its handling. This guide provides a comprehensive overview of the safety and handling protocols for 2,5-Dichloro-3-fluorotoluene, grounded in available data and established best practices for related chemical classes. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity in the laboratory.
Section 1: Hazard Identification and Risk Assessment
A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. While detailed toxicological data for 2,5-Dichloro-3-fluorotoluene is not extensively available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its primary hazards.[1]
GHS Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
The absence of comprehensive toxicological data necessitates a cautious approach, treating the compound with a high degree of respect and assuming the potential for other, uncharacterized hazards.
Physical and Chemical Properties
A summary of the known physical and chemical properties of 2,5-Dichloro-3-fluorotoluene is presented in the table below. This information is critical for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 1242339-87-2 | [2][3] |
| Molecular Formula | C7H5Cl2F | [2][3] |
| Molecular Weight | 179.015 g/mol | [2][3] |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
The hierarchy of controls is a fundamental principle in chemical safety. For a compound like 2,5-Dichloro-3-fluorotoluene, with its irritant properties, a multi-layered approach to exposure prevention is essential.
Engineering Controls
The primary engineering control for handling 2,5-Dichloro-3-fluorotoluene is a properly functioning chemical fume hood.[4][5][6] The fume hood serves to contain vapors and prevent their inhalation, which is a key route of exposure given its classification as a respiratory irritant.[1] All manipulations of the compound, including weighing, transferring, and reactions, should be conducted within a fume hood.
Personal Protective Equipment (PPE)
In addition to engineering controls, appropriate PPE is mandatory to prevent skin and eye contact.
-
Eye Protection: Chemical safety goggles are required at all times when handling 2,5-Dichloro-3-fluorotoluene to protect against splashes that could cause serious eye irritation.[1][4][5]
-
Hand Protection: Chemical-resistant gloves are essential. Given the halogenated nature of the compound, nitrile or neoprene gloves are recommended.[5][6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.
-
Skin and Body Protection: A laboratory coat should be worn to protect against skin contact.[4][5][6]
The following diagram illustrates the hierarchy of controls for safe handling of 2,5-Dichloro-3-fluorotoluene.
Caption: Hierarchy of controls for managing exposure to 2,5-Dichloro-3-fluorotoluene.
Section 3: Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.
Handling
-
Avoid Inhalation, Ingestion, and Skin/Eye Contact: All handling should be performed in a manner that minimizes the risk of exposure through these routes.
-
Use in a Well-Ventilated Area: As previously stated, a chemical fume hood is the preferred environment for all work with this compound.[4][5][6]
-
Grounding and Bonding: While specific flammability data is not available, it is prudent to treat halogenated aromatic compounds with caution around potential ignition sources. If large quantities are being handled, grounding and bonding of containers may be necessary to prevent static discharge.
-
Incompatible Materials: Avoid contact with strong oxidizing agents. Halogenated compounds can react vigorously with these substances.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.
-
Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.
Section 4: Emergency Procedures
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response
For a minor spill, the following steps should be taken by trained personnel:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Put on appropriate PPE, including respiratory protection if there is a risk of inhaling vapors.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
For a major spill, evacuate the area and contact the institution's emergency response team.
The following flowchart outlines the general procedure for responding to a chemical spill.dot digraph "Spill Response Workflow" { graph [fontname="Arial", rankdir=TB, splines=ortho]; node [fontname="Arial", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Spill Occurs", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess [label="Assess Severity"]; Minor_Spill [label="Minor Spill"]; Major_Spill [label="Major Spill"]; Evacuate_Major [label="Evacuate Area"]; Contact_Emergency [label="Contact Emergency Response"]; Trained_Personnel [label="Can be handled by trained personnel?"]; Evacuate_Minor [label="Evacuate Immediate Area"]; Alert_Supervisor [label="Alert Supervisor"]; Don_PPE [label="Don Appropriate PPE"]; Contain [label="Contain Spill with Absorbent"]; Collect [label="Collect Waste"]; Decontaminate [label="Decontaminate Area"]; End [label="Spill Managed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Assess; Assess -> Minor_Spill [label="Minor"]; Assess -> Major_Spill [label="Major"]; Major_Spill -> Evacuate_Major -> Contact_Emergency -> End; Minor_Spill -> Trained_Personnel; Trained_Personnel -> Don_PPE [label="Yes"]; Trained_Personnel -> Evacuate_Minor [label="No"]; Evacuate_Minor -> Alert_Supervisor -> Contact_Emergency; Don_PPE -> Contain -> Collect -> Decontaminate -> End; }
Sources
The Strategic Role of 2,5-Dichloro-3-fluorotoluene in Modern Medicinal Chemistry: A Technical Guide to the Synthesis of MEK Inhibitors
Abstract
In the landscape of modern drug discovery, the strategic incorporation of halogenated functionalities into molecular scaffolds is a cornerstone of enhancing pharmacological properties. This technical guide delves into the pivotal role of 2,5-dichloro-3-fluorotoluene as a key starting material in medicinal chemistry, with a particular focus on its application in the synthesis of targeted cancer therapeutics. We will provide an in-depth exploration of the synthetic pathways leading to crucial drug intermediates and culminate in a detailed examination of its role in the construction of the FDA-approved MEK inhibitor, Selumetinib. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the practical application and significance of this versatile building block.
Introduction: The Unseen Influence of Halogenation in Drug Design
The deliberate introduction of halogen atoms, particularly chlorine and fluorine, into drug candidates is a widely employed strategy to favorably modulate a molecule's pharmacokinetic and pharmacodynamic profile. The presence of these halogens can significantly impact metabolic stability, membrane permeability, and binding affinity to biological targets[1]. The unique electronic properties of the carbon-fluorine and carbon-chlorine bonds can alter the acidity of nearby protons, influence molecular conformation, and introduce new points of interaction with protein targets.
2,5-Dichloro-3-fluorotoluene emerges as a valuable, albeit specialized, building block in this context. Its trifunctionalized aromatic ring, featuring a specific substitution pattern of two chlorine atoms and one fluorine atom, offers a unique chemical handle for the construction of complex molecular architectures. This guide will illuminate the journey of 2,5-dichloro-3-fluorotoluene from a simple aromatic compound to a critical component of a life-saving therapeutic agent.
Synthetic Utility: From Toluene Derivative to Key Pharmaceutical Intermediate
The primary application of 2,5-dichloro-3-fluorotoluene in medicinal chemistry is as a precursor to the corresponding aniline derivative, 2,5-dichloro-3-fluoroaniline. This transformation is typically achieved through a two-step process involving nitration followed by reduction.
Experimental Protocol: Synthesis of 2,5-Dichloro-3-fluoro-6-nitrotoluene
The regioselective nitration of 2,5-dichloro-3-fluorotoluene is a critical first step. The directing effects of the existing substituents guide the incoming nitro group to the C6 position.
Reaction Scheme:
Caption: Nitration of 2,5-dichloro-3-fluorotoluene.
Methodology:
-
To a stirred mixture of 2,5-dichloro-3-fluorotoluene (1.0 eq) in concentrated sulfuric acid at 0-5 °C, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, ensuring the temperature is maintained below 10 °C.
-
Following the addition, the reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is then carefully quenched by pouring it onto crushed ice.
-
The precipitated solid, 2,5-dichloro-3-fluoro-6-nitrotoluene, is collected by filtration, washed with cold water until neutral, and dried under vacuum.
Note: This protocol is adapted from general nitration procedures for halogenated toluenes. Researchers should exercise extreme caution when handling nitrating mixtures.
Experimental Protocol: Reduction to 2,5-Dichloro-3-fluoroaniline
The subsequent reduction of the nitro group to an amine is a standard transformation, often accomplished using metal catalysts or reducing agents.
Reaction Scheme:
Caption: Reduction of the nitro-intermediate to the aniline.
Methodology (Catalytic Hydrogenation):
-
2,5-Dichloro-3-fluoro-6-nitrotoluene (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude 2,5-dichloro-3-fluoroaniline, which can be further purified by recrystallization or column chromatography.
Case Study: The Synthesis of Selumetinib, a Potent MEK Inhibitor
The true significance of 2,5-dichloro-3-fluorotoluene in medicinal chemistry is exemplified by its role in the synthesis of Selumetinib (AZD6244, ARRY-142886), an inhibitor of MEK1 and MEK2 kinases. Selumetinib is indicated for the treatment of pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas[2][3][4]. The 2,5-dichloro-3-fluoroaniline moiety is a critical component of the final drug structure, contributing to its high potency and favorable pharmacological profile.
The MAPK/ERK Pathway and the Role of MEK Inhibition
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver of cancer. MEK1 and MEK2 are dual-specificity kinases that act as a central node in this pathway. By inhibiting MEK, Selumetinib effectively blocks downstream signaling and inhibits the growth of cancer cells.
Caption: Simplified MAPK/ERK signaling pathway and the point of inhibition by Selumetinib.
Synthesis of a Key Benzimidazole Intermediate
The synthesis of Selumetinib involves the construction of a benzimidazole core, where the 2,5-dichloro-3-fluoroaniline fragment is coupled with a substituted diaminobenzoic acid derivative.
Reaction Workflow:
Caption: Final amidation step in the synthesis of Selumetinib.
Methodology:
-
To a solution of 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), a coupling agent such as HATU or EDCI (1.1 eq) and a base such as DIPEA (2.0 eq) are added.
-
The mixture is stirred at room temperature for a short period to activate the carboxylic acid.
-
N-(2-hydroxyethoxy)amine (1.2 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by LC-MS).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to afford Selumetinib.
Structure-Activity Relationship (SAR) and the Importance of the Dichlorofluoro Moiety
The specific substitution pattern of the aniline ring in Selumetinib is crucial for its high affinity and selectivity for MEK1/2. The 2-chloro and 4-bromo substituents are thought to occupy specific hydrophobic pockets within the allosteric binding site of the enzyme. The 3-fluoro group, with its high electronegativity, can influence the electronic environment of the aromatic ring and potentially engage in hydrogen bonding or other electrostatic interactions with the protein.
This precise arrangement of halogens contributes to the overall conformational rigidity of the drug molecule when bound to the target, leading to a potent and sustained inhibitory effect.
Quantitative Data for Selumetinib:
| Parameter | Value | Reference |
| IC50 (MEK1) | 14 nM | [2] |
| IC50 (MEK2) | 14 nM | [2] |
The low nanomolar IC50 values highlight the exceptional potency of Selumetinib as a MEK inhibitor.
Conclusion and Future Outlook
2,5-Dichloro-3-fluorotoluene, through its conversion to 2,5-dichloro-3-fluoroaniline, has proven to be an indispensable building block in the synthesis of the targeted anticancer agent, Selumetinib. This case study underscores the power of strategic halogenation in medicinal chemistry to fine-tune the properties of a drug molecule for optimal therapeutic effect. As our understanding of drug-target interactions continues to evolve, the demand for unique and strategically functionalized building blocks like 2,5-dichloro-3-fluorotoluene is likely to increase, paving the way for the development of the next generation of precision medicines.
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ResearchGate. (n.d.). A, Comparison of IC50 values to the MEK inhibitor selumetinib between.... Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Short-term versus long-term responses to MEK inhibitors. a IC50 value.... Retrieved January 19, 2026, from [Link]
- Banerji, U., et al. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. Clinical Pharmacokinetics, 60(3), 295-313.
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ResearchGate. (n.d.). In vitro sensitivity to selumetinib. A, 31 cell lines with IC50.... Retrieved January 19, 2026, from [Link]
-
Technical Disclosure Commons. (2022, September 22). Improved process for the preparation of 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-6- [(2-hydroxyethoxy)carbamoyl]-1-methyl-1H-b. Retrieved January 19, 2026, from [Link]
-
Veeprho. (n.d.). 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide. Retrieved January 19, 2026, from [Link]
-
Lead Sciences. (n.d.). 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid. Retrieved January 19, 2026, from [Link]
-
Atlantis Press. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Selumetinib. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Selumetinib Sulfate. Retrieved January 19, 2026, from [Link]
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The Strategic Utility of 2,5-Dichloro-3-fluorotoluene in Modern Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability.[1] Halogenated toluenes, particularly those bearing fluorine and chlorine atoms, represent a critical class of building blocks for the construction of complex molecular architectures. This technical guide provides an in-depth examination of 2,5-Dichloro-3-fluorotoluene, a halogenated aromatic intermediate with significant potential in pharmaceutical synthesis. While specific examples of its incorporation into marketed drugs are not yet prevalent in publicly accessible literature, this guide will elucidate its synthesis, chemical properties, and analytical characterization. Furthermore, by drawing parallels with structurally related compounds, we will explore its prospective applications in drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapies.
Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery
The prevalence of organofluorine compounds in pharmaceuticals is a testament to the unique physicochemical properties that the fluorine atom confers upon a molecule.[1] Its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[2] Consequently, the demand for novel fluorinated building blocks continues to grow, driving innovation in synthetic chemistry.[3]
2,5-Dichloro-3-fluorotoluene (CAS No. 1242339-87-2) emerges as a promising scaffold in this context. Its trifunctionalized aromatic ring offers multiple points for diversification, enabling the exploration of a broad chemical space. The presence of two chlorine atoms provides handles for cross-coupling reactions, while the fluorine atom can modulate the electronic properties of the ring and serve as a site for hydrogen bonding interactions with biological targets.
Table 1: Physicochemical Properties of 2,5-Dichloro-3-fluorotoluene
| Property | Value | Source |
| CAS Number | 1242339-87-2 | [1] |
| Molecular Formula | C₇H₅Cl₂F | [1] |
| Molecular Weight | 179.02 g/mol | [1] |
| Appearance | Not available | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
Synthesis of 2,5-Dichloro-3-fluorotoluene: A Strategic Approach
The synthesis of polysubstituted aromatic compounds like 2,5-Dichloro-3-fluorotoluene requires careful planning to ensure correct regiochemistry. A plausible and widely utilized method for the introduction of a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction . This reaction proceeds via the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
A logical precursor for the synthesis of 2,5-Dichloro-3-fluorotoluene is 2,5-dichloro-3-aminotoluene . The synthesis of this precursor itself can be achieved through various routes, often starting from more readily available materials.
Synthesis of the Precursor: 2,5-dichloro-3-aminotoluene
A common strategy for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. Thus, the synthesis could commence with the nitration of 2,5-dichlorotoluene.
Step 1: Nitration of 2,5-Dichlorotoluene The nitration of 2,5-dichlorotoluene would likely yield a mixture of isomers. The directing effects of the substituents (chloro groups are ortho-, para-directing, while the methyl group is also ortho-, para-directing) would need to be carefully considered to optimize the formation of the desired 2,5-dichloro-3-nitrotoluene.
Step 2: Reduction of 2,5-dichloro-3-nitrotoluene The nitro group can be reduced to an amine using various established methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid.
The Balz-Schiemann Reaction: Introducing the Fluorine Atom
Once 2,5-dichloro-3-aminotoluene is obtained, the Balz-Schiemann reaction can be employed to introduce the fluorine atom.
Step-by-Step Methodology:
-
Diazotization: The 2,5-dichloro-3-aminotoluene is dissolved in a cold, aqueous solution of a non-nucleophilic acid, typically tetrafluoroboric acid (HBF₄). An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise at a low temperature (0-5 °C) to form the diazonium tetrafluoroborate salt. The low temperature is crucial to prevent the premature decomposition of the diazonium salt.
-
Isolation of the Diazonium Salt: The diazonium tetrafluoroborate salt often precipitates from the reaction mixture and can be isolated by filtration.
-
Thermal Decomposition: The isolated and dried diazonium salt is then gently heated. Thermal decomposition releases nitrogen gas and boron trifluoride, yielding the desired 2,5-Dichloro-3-fluorotoluene.
Caption: Balz-Schiemann reaction pathway for 2,5-Dichloro-3-fluorotoluene synthesis.
Pharmaceutical Applications: A Landscape of Potential
The chlorine atoms at positions 2 and 5 can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce larger, more complex substituents. The fluorine atom at position 3 can contribute to favorable binding interactions and improve metabolic stability.[1][2]
Caption: Potential synthetic utility of 2,5-Dichloro-3-fluorotoluene in API synthesis.
Analytical Characterization
The purity and identity of 2,5-Dichloro-3-fluorotoluene are critical for its use as a pharmaceutical intermediate. A combination of analytical techniques is employed for its characterization.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight and fragmentation pattern of the target compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation of identity. | ¹H NMR would show signals for the aromatic protons and the methyl group, with coupling patterns influenced by the fluorine and chlorine substituents. ¹³C NMR would show distinct signals for each of the seven carbon atoms. ¹⁹F NMR would show a single resonance, confirming the presence of the fluorine atom. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A single major peak with a specific retention time under defined chromatographic conditions. |
Safety and Handling
As with all halogenated aromatic compounds, 2,5-Dichloro-3-fluorotoluene should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[3][4] In case of contact, flush the affected area with copious amounts of water.[3]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2,5-Dichloro-3-fluorotoluene represents a strategically designed building block with considerable potential for application in pharmaceutical research and development. While its full potential is yet to be fully realized in publicly documented drug syntheses, its chemical architecture is highly amenable to the construction of complex, biologically active molecules. The synthetic route via the Balz-Schiemann reaction provides a reliable method for its preparation. As the demand for novel fluorinated scaffolds continues to escalate, it is anticipated that the utility of 2,5-Dichloro-3-fluorotoluene and related compounds will become increasingly evident in the quest for new and improved therapeutics.
References
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Fluorinated Building Blocks: Essential Tools for Modern Chemistry. (2025). MolecularCloud. [Link]
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An In-depth Technical Guide to the Synthesis of Agrochemical Intermediates from Dichlorofluorotoluenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Dichlorofluorotoluenes in Agrochemicals
Dichlorofluorotoluenes are a critical class of starting materials in the agrochemical industry. The specific arrangement of chlorine and fluorine atoms on the toluene ring provides a unique combination of steric and electronic properties that are leveraged to build complex and highly active herbicidal and insecticidal molecules. The presence of fluorine, in particular, can significantly enhance the biological efficacy and metabolic stability of the final product[1]. This guide will explore the synthetic journeys from two key dichlorofluorotoluene isomers, 2,4-dichloro-5-fluorotoluene and 3,4-dichlorotoluene , to valuable agrochemical intermediates and, ultimately, to commercialized agrochemical products.
Part 1: Agrochemical Intermediates from 2,4-Dichloro-5-fluorotoluene
2,4-Dichloro-5-fluorotoluene is a versatile precursor for a range of herbicides. Its synthetic utility primarily stems from the activation of the aromatic ring for electrophilic substitution and the reactivity of the methyl group for subsequent transformations.
Key Intermediate: 2,4-Dichloro-5-fluoroacetophenone
2,4-Dichloro-5-fluoroacetophenone is a pivotal intermediate in the synthesis of several modern herbicides, most notably sulfentrazone. The introduction of the acetyl group is a critical step that opens up a variety of subsequent chemical modifications.
The most common industrial route to 2,4-dichloro-5-fluoroacetophenone is the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene using an acylating agent in the presence of a Lewis acid catalyst. While 2,4-dichloro-5-fluorotoluene can also be a starting point, the direct acylation of 2,4-dichlorofluorobenzene is a more direct and widely documented method.
Causality Behind Experimental Choices:
-
Acylating Agent: Acetyl chloride is the preferred acylating agent for this transformation, offering a good balance of reactivity and cost-effectiveness. While acetic anhydride can also be used, it often results in lower yields[2].
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is the industry-standard catalyst for Friedel-Crafts acylation due to its strong Lewis acidity, which effectively generates the acylium ion electrophile.
-
Solvent: Dichloroethane or similar inert chlorinated solvents are typically used to facilitate the reaction and control the temperature.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoroacetophenone [2]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2,4-dichlorofluorobenzene, anhydrous aluminum chloride, a proton acid, and dichloroethylene.
-
Heating: Close the vessel and begin stirring while heating the mixture to a temperature between 100-150°C. This temperature is maintained for 0.5-3 hours. The molar ratio of anhydrous aluminum chloride to 2,4-dichlorofluorobenzene is typically between 0.1-0.5:1.
-
Cooling and Degassing: After the heating period, allow the reaction to cool to 75°C. Slowly open the exhaust valve to release pressure, with the vented gas being cooled to recover dichloroethylene.
-
Hydrolysis: Transfer the reaction mixture to a separate vessel and heat to 100-150°C. Slowly add water dropwise over 1-2 hours.
-
Work-up: After hydrolysis, cool the mixture to below 50°C and add an equal weight of water to dissolve the inorganic salts and separate the organic layer.
-
Purification: The organic layer is subjected to fractional distillation. The unreacted 2,4-dichlorofluorobenzene is collected at 172-174°C, and the desired product, 2,4-dichloro-5-fluoroacetophenone, is collected at 112-115°C under a pressure of 5 mmHg.
| Parameter | Value | Reference |
| Yield | ~80% | [2] |
| Purity | High | [2] |
| Reaction Time | 0.5 - 3 hours | [2] |
From Intermediate to Agrochemical: The Synthesis of Sulfentrazone
Sulfentrazone is a widely used herbicide for the control of broadleaf weeds. The synthesis of sulfentrazone utilizes 2,4-dichloro-5-fluoroacetophenone as a key building block.
Synthetic Pathway Overview:
The synthesis of sulfentrazone from 2,4-dichloroaniline (which can be derived from the corresponding toluene derivative) involves a multi-step process including diazotization, reduction, cyclization, difluoromethylation, nitration, another reduction, and finally sulfonylation[3].
Figure 1: Synthetic pathway of Sulfentrazone.
Part 2: Agrochemical Intermediates from 3,4-Dichlorotoluene
3,4-Dichlorotoluene is another crucial starting material, primarily leading to the formation of 3,4-dichlorobenzotrifluoride, a key intermediate for a variety of diphenyl ether herbicides.
Key Intermediate: 3,4-Dichlorobenzotrichloride
The first step in transforming 3,4-dichlorotoluene is the exhaustive chlorination of the methyl group to form 3,4-dichlorobenzotrichloride. This is a radical substitution reaction that requires specific conditions to favor side-chain chlorination over aromatic ring chlorination.
Mechanism of Free-Radical Photochlorination:
The reaction proceeds via a free-radical chain mechanism initiated by UV light, which homolytically cleaves chlorine molecules into highly reactive chlorine radicals. These radicals then abstract hydrogen atoms from the methyl group of 3,4-dichlorotoluene, initiating a chain reaction that leads to the progressive replacement of all three hydrogens with chlorine atoms[4][5][6].
Experimental Protocol: Synthesis of 3,4-Dichlorobenzotrichloride [7]
-
Reaction Setup: A UV-transparent reactor is charged with 3,4-dichlorotoluene and carbon tetrachloride (as a solvent).
-
Initiation: The mixture is heated to a gentle reflux (70-80°C), and a UV light source is activated.
-
Chlorination: Chlorine gas is introduced through a sparge tube at a controlled rate. The reaction is exothermic and may require cooling to maintain the temperature between 100-140°C.
-
Monitoring: The reaction progress is monitored by Gas Chromatography (GC) until the starting material and intermediate chlorinated products are consumed (typically 10-12 hours).
-
Work-up: Once complete, the UV lamp is turned off, and the chlorine flow is stopped. The reactor is purged with nitrogen to remove residual chlorine and HCl. The solvent is then removed by distillation to yield crude 3,4-dichlorobenzotrichloride.
Key Intermediate: 3,4-Dichlorobenzotrifluoride
The next critical step is the conversion of the trichloromethyl group to a trifluoromethyl group via a halogen exchange reaction.
Causality Behind Experimental Choices:
-
Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is the reagent of choice for this transformation due to its high reactivity and ability to efficiently replace the chlorine atoms. This reaction must be conducted in a specialized pressure reactor (autoclave) due to the corrosive and toxic nature of HF[7][8].
Experimental Protocol: Synthesis of 3,4-Dichlorobenzotrifluoride [7]
-
Reaction Setup: A stainless steel autoclave is charged with crude 3,4-dichlorobenzotrichloride.
-
Fluorination: The autoclave is cooled, and anhydrous hydrogen fluoride is carefully added. The reactor is sealed and heated to 100-150°C with vigorous stirring. The pressure is maintained between 15-20 bar.
-
Reaction Time: The reaction is maintained at the desired temperature and pressure for 4-10 hours.
-
Work-up: After completion, the reactor is cooled, and excess HF is carefully vented into a basic scrubber. The crude product is then purified by distillation.
| Parameter | Value | Reference |
| Yield | High | [8] |
| Purity | >99% | [9] |
| Reaction Time | 4 - 10 hours | [7] |
From Intermediate to Agrochemicals: Diphenyl Ether Herbicides
3,4-Dichlorobenzotrifluoride is a key building block for several diphenyl ether herbicides, such as bifenox and flufenoxystrobin.
Synthetic Pathway for Bifenox:
The synthesis of bifenox involves the Ullmann condensation of the potassium salt of 2,4-dichlorophenol with methyl 2-nitro-5-chlorobenzoate. The latter can be synthesized from toluene through a multi-step process[10].
Figure 2: Final step in the synthesis of Bifenox.
Synthetic Pathway for Flufenoxystrobin:
Flufenoxystrobin is synthesized via the Williamson ether synthesis, coupling (E)-methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate with 2-chloro-4-(trifluoromethyl)phenol. The latter is prepared from 2,5-dichlorobenzotrifluoride[11].
Figure 3: Convergent synthesis of Flufenoxystrobin.
Conclusion
The synthetic pathways starting from dichlorofluorotoluenes are a testament to the ingenuity of process chemistry in the agrochemical industry. Through a series of well-established and optimized chemical transformations, these relatively simple starting materials are converted into complex, highly active molecules that play a crucial role in modern agriculture. This guide has provided an in-depth look at the key intermediates and reactions involved, emphasizing the scientific principles and practical considerations that are essential for successful synthesis.
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Synthesis of 3,4-dichlorobenzotrichloride. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]
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Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Summary of 2,4-Dichloro-5-fluoroacetophenone | bbzblog. (2013, December 12). WordPress.com. Retrieved January 19, 2026, from [Link]
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Methylbenzene and Chlorine. (2023, January 22). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? (2016, June 6). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
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The Photochlorination of 2-Methylpropane-2-d and α-d1-Toluene; the Question of Free Radical Rearrangement or Exchange in Substitution Reactions. (n.d.). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
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WO/2010/058421 A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA). (n.d.). WIPO Patentscope. Retrieved January 19, 2026, from [Link]
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Synthesis of Sulfentrazoneand process research. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
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Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing. Retrieved January 19, 2026, from [Link]
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Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
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Bifenox. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Discovery of flufenoxystrobin: Novel fluorine-containing strobilurin fungicide and acaricide. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]
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Diflufenican | C19H11F5N2O2 | CID 91735. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Methodological & Application
Introduction: The Strategic Value of 2,5-Dichloro-3-fluorotoluene in Modern Chemistry
An In-Depth Guide to the Synthesis of Novel Derivatives from 2,5-Dichloro-3-fluorotoluene
2,5-Dichloro-3-fluorotoluene is a highly functionalized aromatic building block poised for significant applications in medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—featuring a nucleophilic methyl group, two chlorine atoms amenable to cross-coupling, and a fluorine atom—offers a rich platform for generating diverse and complex molecular architectures. The presence of fluorine is particularly noteworthy, as its incorporation into drug candidates can profoundly enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] This guide provides a comprehensive overview of key synthetic transformations starting from 2,5-Dichloro-3-fluorotoluene, complete with detailed protocols and mechanistic insights for researchers engaged in the development of novel chemical entities.
The strategic placement of the substituents dictates the reactivity of the aromatic ring. The methyl group is an ortho-, para-director, while the halogens are ortho-, para-directing but deactivating. The fluorine atom at position 3, flanked by two chlorine atoms, creates a distinct electronic environment that influences the regioselectivity of further substitutions and the reactivity of the adjacent chlorine atoms in catalytic cycles. Understanding these electronic and steric effects is paramount for designing successful synthetic routes.
Synthetic Pathways from 2,5-Dichloro-3-fluorotoluene
The following diagram illustrates the primary synthetic avenues available from the starting material, showcasing its versatility as a scaffold for a range of valuable derivatives.
Caption: Key synthetic transformations of 2,5-Dichloro-3-fluorotoluene.
Electrophilic Aromatic Substitution: Nitration
Nitration introduces a versatile nitro group that can be further reduced to an amine, serving as a handle for a vast array of subsequent reactions. The regiochemical outcome of nitration on 2,5-Dichloro-3-fluorotoluene is governed by the combined directing effects of the existing substituents. The methyl group strongly directs ortho and para, while the halogens direct ortho/para but are deactivating. The position C4 is sterically hindered by the flanking chlorine and fluorine atoms. The most likely positions for nitration are C6 (ortho to methyl) and potentially C4, though less favored.
Protocol 1: Regioselective Nitration
This protocol is adapted from established methods for the nitration of substituted fluorotoluenes.[4][5] Careful temperature control is crucial to minimize side-product formation.
Materials:
-
2,5-Dichloro-3-fluorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL per 1 g of starting material) to 0-5 °C in an ice-salt bath.
-
Slowly add 2,5-Dichloro-3-fluorotoluene (1.0 eq) to the cold sulfuric acid while stirring. Ensure the substrate dissolves completely.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid in a separate, cooled flask.
-
Add the nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 10 °C.[4] The rate of addition is critical for selectivity.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate (the crude product) should form. If not, extract the aqueous mixture with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product mixture (isomers) by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the major regioisomer.
Causality and Trustworthiness: The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the substitution on the deactivated aromatic ring. Maintaining a low temperature throughout the addition process is a cornerstone of this protocol's reliability; it enhances regioselectivity and prevents over-nitration or oxidative side reactions.[6]
Side-Chain Oxidation: Synthesis of 2,5-Dichloro-3-fluorobenzoic Acid
Oxidation of the methyl group to a carboxylic acid provides a crucial intermediate for the synthesis of amides, esters, and other acid derivatives, which are prevalent motifs in pharmaceuticals. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) are typically employed.[7][8]
Protocol 2: Permanganate Oxidation of the Methyl Group
Materials:
-
2,5-Dichloro-3-fluorotoluene
-
Potassium Permanganate (KMnO₄)
-
Pyridine
-
Water
-
Sodium Bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
Procedure:
-
To a solution of 2,5-Dichloro-3-fluorotoluene (1.0 eq) in a mixture of pyridine and water (e.g., 1:1 v/v), add potassium permanganate (3.0-4.0 eq) portion-wise. The reaction is exothermic; maintain the temperature around 90-100 °C using a water bath.
-
Reflux the mixture for 6-8 hours or until the purple color of the permanganate has disappeared, indicating the reaction is complete (a brown precipitate of MnO₂ will form).
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings. Add a saturated solution of sodium bisulfite until the solution becomes colorless to destroy any excess permanganate.[8]
-
Cool the solution in an ice bath and acidify to pH ~1-2 by the slow addition of concentrated HCl.
-
The desired 2,5-Dichloro-3-fluorobenzoic acid will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
If a precipitate does not form readily, extract the acidified solution with diethyl ether, dry the organic layer over MgSO₄, and evaporate the solvent. The product can be further purified by recrystallization.
Expertise in Action: Pyridine is used as a co-solvent to improve the solubility of the organic starting material in the aqueous permanganate solution. The portion-wise addition of KMnO₄ helps control the exothermicity of the reaction. The final acidification step is critical as it protonates the carboxylate salt, causing the free carboxylic acid to precipitate from the aqueous solution.[7]
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[9][10] For 2,5-Dichloro-3-fluorotoluene, the two chlorine atoms offer sites for coupling. Generally, C-Cl bonds are less reactive than C-Br or C-I bonds.[11] Achieving selective mono-arylation or controlled di-arylation requires careful selection of the catalyst, ligand, and reaction conditions. Steric hindrance around the C2-Cl bond from the adjacent fluorine may influence its reactivity compared to the C5-Cl bond.
Protocol 3: Mono-Arylation via Suzuki-Miyaura Coupling
This protocol is designed to favor mono-coupling, leveraging catalyst control and stoichiometry.
Materials:
-
2,5-Dichloro-3-fluorotoluene
-
Arylboronic acid (e.g., Phenylboronic acid) (1.0-1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (or another suitable Buchwald ligand) (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Toluene and Water (e.g., 10:1 mixture)
-
Ethyl Acetate
Procedure:
-
To a Schlenk flask, add 2,5-Dichloro-3-fluorotoluene (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.03 eq), SPhos (0.06 eq), and K₃PO₄ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and water as the solvent system.
-
Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution. Purify the residue by column chromatography to isolate the mono-arylated product.
Mechanistic Insight: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical. It promotes the oxidative addition of the palladium(0) complex into the C-Cl bond, a typically challenging step, and facilitates the subsequent reductive elimination to form the product.[10][11] Using a slight excess of the boronic acid and carefully controlling the reaction time can favor the formation of the mono-coupled product over the di-coupled byproduct.
Caption: Simplified workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Summary: Representative Transformations
| Starting Material | Reaction | Key Reagents | Product | Est. Yield |
| 2,5-Dichloro-3-fluorotoluene | Nitration | HNO₃, H₂SO₄ | 2,5-Dichloro-3-fluoro-6-nitrotoluene | 70-85%[4] |
| 2,5-Dichloro-3-fluorotoluene | Oxidation | KMnO₄, Pyridine | 2,5-Dichloro-3-fluorobenzoic acid | 65-80%[7] |
| 2,5-Dichloro-3-fluorotoluene | Suzuki Coupling | Phenylboronic acid, Pd(OAc)₂, SPhos | 2-Chloro-3-fluoro-5-phenyltoluene | 50-75%[11] |
Note: Yields are estimates based on analogous reactions reported in the literature and will vary based on specific reaction conditions and scale.
References
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: the many roles for fluorine. Journal of Medicinal Chemistry, 51(15), 4359-4369.
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Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
-
Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
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Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
BenchChem. (2025). Application Note: Protocol for Suzuki Coupling of 5-Bromo-3-chloro-2-fluorotoluene. BenchChem.
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Google Patents. (2023). CN115490597B - Synthetic method of fluorotoluene derivative.
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Guidechem. (n.d.). 2,5-Dichloro-3-fluorotoluene 1242339-87-2 wiki.
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Google Patents. (1986). EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
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BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorotoluene for Advanced Research Applications. BenchChem.
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Alfa Chemistry. (n.d.). Oxidation Reaction - Oxidative Synthesis of Benzoic Acid.
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Google Patents. (2013). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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Google Patents. (1986). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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Siddiqa, A., et al. (2018). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of the Chemical Society of Pakistan, 40(4), 743-749.
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Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5, 588-591.
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Google Patents. (2008). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
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Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. ResearchGate.
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Introduction: Unlocking the Potential of a Versatile Building Block
An In-Depth Guide to Cross-Coupling Reactions with 2,5-Dichloro-3-fluorotoluene: Protocols and Applications
In the landscape of medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable scaffolds. 2,5-Dichloro-3-fluorotoluene is a particularly valuable, yet challenging, building block. Its unique substitution pattern—featuring a fluorine atom, a methyl group, and two distinct chlorine atoms—offers multiple points for diversification. However, the key to unlocking its synthetic potential lies in achieving regioselective functionalization through cross-coupling reactions. The two chlorine atoms at the C2 and C5 positions exhibit different steric and electronic environments, enabling selective reactions under carefully controlled conditions.
This guide serves as a comprehensive resource for researchers, providing a deep dive into the strategic application of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to 2,5-Dichloro-3-fluorotoluene. We move beyond simple procedures to explain the underlying principles of catalyst selection, reaction optimization, and mechanistic pathways, empowering scientists to harness the full potential of this versatile intermediate.
The Substrate: Reactivity and Regioselectivity
The reactivity of the two chlorine atoms in 2,5-Dichloro-3-fluorotoluene is governed by a combination of steric hindrance and electronic effects.
-
C5-Cl Bond: This position is generally more susceptible to oxidative addition by a palladium catalyst. It is flanked by a hydrogen and a chlorine atom, presenting a less sterically crowded environment.
-
C2-Cl Bond: This position is significantly more hindered, being situated between the methyl group and the fluorine atom. Consequently, it is less reactive in typical palladium-catalyzed cross-coupling reactions.
This inherent difference in reactivity is the cornerstone of achieving selective mono-functionalization at the C5 position. The general reactivity trend for aryl halides in these reactions is I > Br > OTf >> Cl, which makes the activation of C-Cl bonds challenging, often requiring specialized, highly active catalyst systems.[1] Catalysts that are effective for aryl chlorides typically feature bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures by coupling an organohalide with a boronic acid or ester.[3] For 2,5-Dichloro-3-fluorotoluene, this reaction provides a direct route to novel substituted 3-fluorotoluene derivatives.
Catalytic Cycle Overview
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are oxidative addition of the aryl chloride to the Pd(0) center, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2.1: Regioselective Mono-Suzuki Coupling at C5
This protocol details the selective coupling of an arylboronic acid at the less sterically hindered C5 position of 2,5-Dichloro-3-fluorotoluene. The choice of a bulky, electron-rich ligand like XPhos or SPhos is critical for achieving high catalytic activity with the less reactive aryl chloride.
Materials:
-
2,5-Dichloro-3-fluorotoluene
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Magnetic stir bar and Schlenk flask
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and K₃PO₄ (2.0 equiv.).
-
Reagent Addition: Add 2,5-Dichloro-3-fluorotoluene (1.0 equiv.) and the arylboronic acid (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-chloro-3-fluorotoluene derivative.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (C5) | Selectivity (C5:C2) |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | Good to Excellent | >95:5 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 110 | Good | >95:5 |
| PEPPSI-IPr | Cs₂CO₃ | t-Amyl Alcohol | 100 | Good to Excellent | >90:10 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, providing access to a vast array of aryl amines which are prevalent in pharmaceuticals.[5][6] Its application to 2,5-Dichloro-3-fluorotoluene allows for the synthesis of novel aniline derivatives.
Catalytic Cycle Overview
Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II) cycle. Key steps include oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.[7][8] The choice of ligand is crucial to favor reductive elimination over competing side reactions like β-hydride elimination.[7]
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Protocol 3.1: Regioselective Mono-Amination at C5
This protocol describes the selective C-N bond formation at the C5 position. A strong, non-nucleophilic base like sodium tert-butoxide is typically required. Modern, highly active catalyst systems, often employing bulky biarylphosphine ligands, are essential for coupling unactivated aryl chlorides.[9][10]
Materials:
-
2,5-Dichloro-3-fluorotoluene
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
-
Anhydrous, degassed Toluene
-
Magnetic stir bar and Schlenk flask
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, charge a Schlenk flask with Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.).
-
Reagent Addition: Add the degassed toluene, followed by 2,5-Dichloro-3-fluorotoluene (1.0 equiv.) and the amine (1.5 equiv.).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's completion via TLC or LC-MS (typically 6-18 hours).
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding water.[9]
-
Extraction: Dilute with a suitable organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: After filtering and concentrating the solvent, purify the crude product by flash column chromatography to yield the desired 5-amino-2-chloro-3-fluorotoluene derivative.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[11] This reaction is invaluable for creating arylalkyne structures, which are key intermediates in the synthesis of complex molecules and functional materials.[12]
Catalytic Cycle Overview
The Sonogashira coupling typically involves a dual catalytic system with palladium and a copper(I) co-catalyst. The palladium cycle is similar to other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[13]
Caption: Dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Protocol 4.1: Regioselective Mono-Alkynylation at C5
Coupling aryl chlorides via the Sonogashira reaction is more demanding than with aryl bromides or iodides and requires robust catalytic systems.[2] The use of a suitable base, like an amine base (e.g., triethylamine or diisopropylamine), is essential both for the catalytic cycle and as a solvent.
Materials:
-
2,5-Dichloro-3-fluorotoluene
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Solvent and Base)
-
Optional co-solvent: THF or DMF
-
Magnetic stir bar and sealed reaction vessel
Procedure:
-
Inert Atmosphere Setup: To a sealable reaction tube, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%) under an inert atmosphere.
-
Reagent Addition: Add 2,5-Dichloro-3-fluorotoluene (1.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Solvent Addition: Add the amine base (e.g., Et₃N), which will act as both the solvent and the base. If the starting materials have poor solubility, a co-solvent like THF can be used. The solution should be thoroughly degassed via a freeze-pump-thaw cycle or by bubbling argon through it for 20-30 minutes.
-
Reaction: Seal the vessel and heat to 60-80 °C. The reaction progress should be monitored by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter to remove the ammonium salts.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by water and brine. Dry the organic phase over Na₂SO₄.
-
Purification: Concentrate the solution and purify the crude residue by column chromatography to isolate the 5-alkynyl-2-chloro-3-fluorotoluene product.
Experimental Workflow and Decision Logic
The successful application of cross-coupling reactions requires a logical approach to experimental design and optimization. The following workflow outlines a typical decision-making process for functionalizing 2,5-Dichloro-3-fluorotoluene.
Caption: Decision workflow for cross-coupling on 2,5-Dichloro-3-fluorotoluene.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
-
Wikipedia. Sonogashira coupling. [Link]
-
Hartwig, J. F. (2012). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
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ACS Publications. (2018). A General Synthetic Route to Polycyclic Aromatic Dicarboximides by Palladium-Catalyzed Annulation Reaction. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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National Institutes of Health. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ACS Publications. (2012). Direct Arylation of Polycyclic Aromatic Hydrocarbons through Palladium Catalysis. Journal of the American Chemical Society. [Link]
-
The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube. [Link]
-
ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
-
National Institutes of Health. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. [Link]
- Google Patents. (2023).
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2014). Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. [Link]
-
ResearchGate. (2015). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. [Link]
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Buchwald-Hartwig amination of 2,5-Dichloro-3-fluorotoluene
An Application Guide to the Regioselective Buchwald-Hartwig Amination of 2,5-Dichloro-3-fluorotoluene
Abstract
This technical guide provides a comprehensive protocol and in-depth scientific rationale for the selective Buchwald-Hartwig amination of 2,5-dichloro-3-fluorotoluene. This substrate presents a unique challenge due to the presence of two distinct C-Cl bonds, demanding a carefully optimized catalytic system to achieve high yield and regioselectivity. We will dissect the critical reaction parameters, from the selection of palladium precursors and sterically demanding phosphine ligands to the choice of base and solvent. The guide offers a field-proven, step-by-step protocol, troubleshooting advice, and mechanistic insights intended for researchers in synthetic organic chemistry and drug development.
Introduction and Strategic Considerations
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed coupling of amines with aryl halides.[1][2] This transformation has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where aryl amine moieties are ubiquitous.[3]
While the coupling of aryl bromides and iodides is well-established, the use of aryl chlorides as coupling partners is often more challenging due to the stronger C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[4][5] Success in this area hinges on the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6][7]
The substrate, 2,5-dichloro-3-fluorotoluene, introduces a further layer of complexity: regioselectivity . With two inequivalent C-Cl bonds, a key strategic question arises: which chlorine atom will be preferentially substituted?
Analysis of Regioselectivity:
-
C5-Cl Bond: This position is ortho to the fluorine atom and meta to the methyl group. It is the less sterically encumbered of the two chlorine-bearing carbons.
-
C2-Cl Bond: This position is ortho to the methyl group. The steric bulk of the adjacent methyl group significantly hinders access for the bulky palladium catalyst.
While electronic effects from the fluorine and methyl groups are present, in palladium-catalyzed cross-coupling reactions of this nature, steric hindrance is often the dominant factor controlling regioselectivity. Therefore, the amination is predicted to occur preferentially at the less hindered C5 position. This guide will focus on a protocol optimized to maximize this inherent selectivity.
The Catalytic Cycle and Key Parameters
The generally accepted mechanism for the Buchwald-Hartwig amination provides a framework for understanding how each component influences the reaction's outcome.[8] The choice of each parameter is a deliberate decision to favor the productive catalytic cycle over potential side reactions.
Caption: Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.
The Catalyst System: Palladium and Ligand Selection
The activation of aryl chlorides requires a highly active L-Pd(0) species. The ligand (L) is arguably the most critical component.
-
Palladium Precursor: While Pd(OAc)₂ can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is often preferred as it is already in the Pd(0) oxidation state, potentially simplifying catalyst initiation. Pre-formed palladium-ligand complexes, known as precatalysts, can also offer enhanced activity and reproducibility.[8]
-
Ligand Choice: For challenging aryl chlorides, bulky, electron-rich biaryl monophosphine ligands are the gold standard.[7]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This is an excellent first choice. Its steric bulk promotes the crucial reductive elimination step, while its electron-rich nature facilitates the initial oxidative addition of the C-Cl bond.[7][9]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly effective ligand, often used for a broad range of substrates.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective for coupling with secondary amines.[10]
-
The Base: Role and Selection
The base serves two primary functions: to deprotonate the amine (or the amine-palladium complex) to form the more nucleophilic amido species and to neutralize the HX generated during the reaction.
-
Sodium tert-butoxide (NaOtBu): This is the most common strong base used for aryl chloride aminations. It generally leads to the highest reaction rates.[10] However, its high basicity makes it incompatible with base-sensitive functional groups like esters or ketones.
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be used at lower temperatures and is compatible with some protic functional groups.[10]
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Weaker bases that offer excellent functional group tolerance but may require higher catalyst loadings or longer reaction times.[10]
Solvent and Temperature
The reaction must be conducted in an anhydrous, aprotic solvent under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.
-
Toluene or Dioxane: These are the most common solvents. Toluene is often favored for its higher boiling point, allowing for the elevated temperatures (typically 80-110 °C) required to activate the C-Cl bond.[2][10]
-
Temperature: A temperature of 100-110 °C is a standard starting point for aryl chloride aminations to ensure efficient oxidative addition.
Detailed Experimental Protocol
This protocol describes the amination of 2,5-dichloro-3-fluorotoluene with a generic secondary amine (e.g., morpholine) as a representative example.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount (mmol) | Eq. | Notes |
| 2,5-Dichloro-3-fluorotoluene | C₇H₅Cl₂F | 179.02 | 1.0 | 1.0 | Substrate |
| Secondary Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | 1.2 | 1.2 | Nucleophile |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 0.01 (1 mol% Pd) | Palladium Precursor |
| XPhos | C₃₃H₄₉P | 488.71 | 0.022 | 0.022 (2.2 mol%) | Ligand |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 | Base |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5.0 mL | - | Solvent |
| Argon or Nitrogen Gas | Ar / N₂ | - | - | - | Inert Atmosphere |
Experimental Workflow Diagram
Caption: Fig. 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Preparation: Place an appropriately sized round-bottom flask containing a magnetic stir bar under vacuum and heat with a heat gun (or oven-dry overnight) to remove moisture. Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Charging Reagents: In a glovebox or under a positive flow of inert gas, add 2,5-dichloro-3-fluorotoluene (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.022 mmol) to the flask.
-
Inerting: Seal the flask with a rubber septum. If not in a glovebox, evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Amine Addition: Add anhydrous toluene (5.0 mL) via syringe. Then, add the secondary amine (1.2 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS. The reaction is typically complete within 6-24 hours.[9]
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding water (10 mL).[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired mono-aminated product.
Characterization
The final product should be characterized to confirm its structure and purity. The primary product is expected to be 5-amino-2-chloro-3-fluorotoluene derivative .
-
¹H and ¹³C NMR: To confirm the structure and regiochemistry.
-
¹⁹F NMR: To confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS/HRMS): To confirm the molecular weight and elemental composition.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (due to oxygen/moisture). | Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use freshly opened, high-purity reagents. |
| Insufficient temperature. | Ensure the oil bath temperature is accurate. For very unreactive substrates, the temperature may need to be increased slightly (e.g., to 120 °C). | |
| Poor quality base. | NaOtBu is highly hygroscopic. Use a fresh bottle or material from a glovebox. | |
| Mixture of Regioisomers | Insufficient steric differentiation. | While unlikely to be the major product, some reaction at the C2 position is possible. Try a bulkier ligand (e.g., tBuXPhos) to increase steric hindrance and improve selectivity for the C5 position. |
| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst decomposition; presence of water. | Re-optimize reaction conditions. Ensure the system is anhydrous. A different ligand or base combination might be necessary.[11] |
Conclusion
The Buchwald-Hartwig amination of 2,5-dichloro-3-fluorotoluene is a challenging but achievable transformation that provides access to valuable substituted aniline building blocks. Success relies on the rational selection of a highly active palladium catalyst system, specifically one employing a bulky, electron-rich phosphine ligand like XPhos, paired with a strong base such as NaOtBu. By carefully controlling reaction parameters and maintaining an inert environment, chemists can achieve high yields and excellent regioselectivity, preferentially functionalizing the less sterically hindered C5 position. The protocol and insights provided herein serve as a robust starting point for researchers tackling this and similar complex cross-coupling reactions.
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Various Authors. (2009-2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Li, G., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Various Authors. (2010-2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
Ikawa, T., & Buchwald, S. L. (2012). An efficient, general palladium catalyst for C–O bond-forming reactions of secondary and primary alcohols with a range of aryl halides. National Institutes of Health. [Link]
-
Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
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An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. (2011). Organic Letters. [Link]
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Application Notes: Synthesis of Fluorinated Heterocycles Using 2,5-Dichloro-3-fluorotoluene as a Versatile Building Block
Abstract
Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery and materials science, owing to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity.[1] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic utilization of 2,5-dichloro-3-fluorotoluene as a versatile precursor for the synthesis of diverse fluorinated heterocyclic scaffolds. We present detailed, field-proven protocols for the synthesis of fluorinated quinolines, indoles, and benzofurans, leveraging key transformations such as the Friedländer annulation, Larock indole synthesis, and tandem SNAr-cyclization reactions. The causality behind experimental choices, mechanistic considerations, and strategies for overcoming challenges associated with the reactivity of polychlorinated aryl compounds are discussed in detail.
Introduction: The Strategic Value of 2,5-Dichloro-3-fluorotoluene
The judicious incorporation of fluorine into heterocyclic frameworks is a cornerstone of modern medicinal chemistry.[1] The starting material, 2,5-dichloro-3-fluorotoluene, offers a unique combination of reactive sites and directing groups, making it an ideal scaffold for building molecular complexity.
Key Structural Features and Reactivity Insights:
-
Methyl Group: A versatile handle for functionalization. It can be oxidized to an aldehyde or carboxylic acid, or undergo benzylic halogenation to introduce other functionalities.[2][3]
-
Chlorine Atoms (C2, C5): Serve as leaving groups in both metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution (SNAr). Their differential steric and electronic environments can be exploited for regioselective functionalization. Aryl chlorides are generally less reactive than bromides or iodides in cross-coupling, often necessitating the use of specialized, bulky, electron-rich ligands.[1][4]
-
Fluorine Atom (C3): A strongly electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, particularly at the ortho (C2) and para (C5) positions. In SNAr reactions, the high electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate, accelerating the rate-determining nucleophilic addition step.[5][6] This often makes fluorine itself a good leaving group in SNAr, but its activating effect on adjacent halogens is a key synthetic tool.[5]
-
Available Ring Positions (C4, C6): Open for electrophilic substitution, although the overall deactivated nature of the ring requires forcing conditions. The regioselectivity of such reactions is governed by the combined directing effects of the existing substituents.
This guide will demonstrate how these features can be strategically manipulated to construct valuable fluorinated heterocyclic cores.
Synthesis of a 6,9-Dichloro-7-fluoro-4-methylquinoline Derivative
This protocol outlines a multi-step synthesis of a fluorinated quinoline via the Friedländer annulation, a classic and reliable method for constructing the quinoline core.[7] The strategy involves the functionalization of the toluene precursor to an ortho-aminoaryl aldehyde, which is then condensed with a ketone.
Workflow Diagram: Friedländer Quinoline Synthesis
Caption: Workflow for the synthesis of a fluorinated quinoline.
Experimental Protocol
Part A: Synthesis of 4-Amino-2,5-dichloro-3-fluorobenzaldehyde
-
Nitration: To a stirred solution of 2,5-dichloro-3-fluorotoluene (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise. Maintain the temperature below 5 °C. After addition, allow the mixture to warm to room temperature and stir for 4 hours. Carefully pour the reaction mixture onto crushed ice. Filter the resulting precipitate, wash with cold water until neutral, and dry in vacuo to yield 2,5-dichloro-3-fluoro-4-nitrotoluene.
-
Benzylic Oxidation: The methyl group of 2,5-dichloro-3-fluoro-4-nitrotoluene (1.0 eq) is converted to an aldehyde. A common method is radical bromination followed by hydrolysis. Reflux the starting material with N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator like AIBN in CCl₄. After completion, remove the solvent, and hydrolyze the resulting benzyl bromide to the aldehyde using a suitable method (e.g., Sommelet reaction or by heating with aqueous sodium carbonate). Purify by column chromatography to obtain 2,5-dichloro-3-fluoro-4-nitrobenzaldehyde.
-
Causality: Benzylic C-H bonds are weaker than aromatic C-H bonds and are susceptible to radical halogenation.[3]
-
-
Nitro Group Reduction: Dissolve 2,5-dichloro-3-fluoro-4-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid. Add iron powder (Fe, 5.0 eq) portion-wise while heating the mixture at reflux. Monitor the reaction by TLC. Upon completion, filter the hot solution through Celite®, wash with ethanol, and neutralize the filtrate with aqueous NaHCO₃. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 4-amino-2,5-dichloro-3-fluorobenzaldehyde.[10]
Part B: Friedländer Annulation
-
Cyclization: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-amino-2,5-dichloro-3-fluorobenzaldehyde (1.0 eq), acetone (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq) in toluene.[7]
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the target 6,9-dichloro-7-fluoro-4-methylquinoline.
| Parameter | Part A: Step 1 (Nitration) | Part A: Step 3 (Reduction) | Part B (Annulation) |
| Key Reagents | fuming HNO₃, H₂SO₄ | Fe powder, HCl | Acetone, p-TsOH |
| Solvent | H₂SO₄ | Ethanol/Water | Toluene |
| Temperature | 0 °C to RT | Reflux (~80 °C) | Reflux (~110 °C) |
| Typical Time | 4 hours | 3-5 hours | 6-12 hours |
| Purification | Filtration | Extraction, Filtration | Column Chromatography |
Synthesis of a 5-Chloro-7-fluoro-Substituted Indole
This protocol demonstrates the synthesis of a fluorinated indole derivative using a modern cross-coupling approach, the Larock indole synthesis.[11][12] This powerful reaction constructs the indole ring from an ortho-haloaniline and an alkyne in a single palladium-catalyzed step. We first prepare the required aniline precursor via a selective Buchwald-Hartwig amination.
Workflow Diagram: Larock Indole Synthesis
Caption: Workflow for the synthesis of a fluorinated indole.
Experimental Protocol
Part A: Synthesis of 2-Chloro-6-iodo-3-fluoro-5-aminotoluene
-
Buchwald-Hartwig Amination: In a glovebox, charge an oven-dried Schlenk tube with 2,5-dichloro-3-fluorotoluene (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.5 eq).[13][14] Add an ammonia surrogate, such as benzophenone imine (1.2 eq), followed by anhydrous toluene. Seal the tube and heat to 100 °C for 12-24 hours. Cool to room temperature, quench with water, and extract with ethyl acetate. The imine is then hydrolyzed with aqueous acid to yield 2-chloro-3-fluoro-5-aminotoluene. Purify by column chromatography.
-
Ortho-Iodination: Dissolve the resulting aniline (1.0 eq) in dichloromethane. Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours. Wash the reaction mixture with aqueous sodium thiosulfate solution to quench excess iodine, then with brine. Dry the organic layer and concentrate to give the crude ortho-iodoaniline, which can often be used in the next step without further purification.
-
Causality: The strongly activating amino group directs electrophilic iodination to the ortho position (C6), which is sterically accessible.
-
Part B: Larock Indole Synthesis
-
Reaction Setup: To an oven-dried flask, add the 2-chloro-6-iodo-3-fluoro-5-aminotoluene precursor (1.0 eq), diphenylacetylene (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and potassium carbonate (K₂CO₃, 2.5 eq).[12][15]
-
Cyclization: Add anhydrous N,N-dimethylformamide (DMF) as the solvent. Degas the mixture with argon for 15 minutes. Heat the reaction to 120 °C and stir for 16 hours under an argon atmosphere.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the desired 5-chloro-7-fluoro-1-methyl-2,3-diphenyl-1H-indole.
| Parameter | Part A: Step 1 (Amination) | Part B (Indole Synthesis) |
| Catalyst System | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ |
| Key Reagents | Benzophenone Imine, NaOt-Bu | Diphenylacetylene, K₂CO₃ |
| Solvent | Toluene | DMF |
| Temperature | 100 °C | 120 °C |
| Typical Time | 12-24 hours | 16 hours |
| Purification | Column Chromatography | Column Chromatography |
Synthesis of a 5,8-Dichloro-7-fluorobenzofuran Derivative
This protocol illustrates the synthesis of a fluorinated benzofuran scaffold via a tandem Nucleophilic Aromatic Substitution (SNAr) and intramolecular cyclization.[16] This strategy takes advantage of the fluorine atom's ability to activate the ortho C-Cl bond towards nucleophilic displacement by an oxygen nucleophile, which then cyclizes to form the furan ring.
Workflow Diagram: Tandem SNAr-Cyclization
Caption: Workflow for the synthesis of a fluorinated benzofuran.
Experimental Protocol
Part A: Synthesis of 2,5-Dichloro-3-fluorobenzaldehyde
-
Oxidation: To a solution of 2,5-dichloro-3-fluorotoluene (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise. Heat the mixture to reflux for 8 hours.[3] Cool to room temperature and filter off the manganese dioxide. Acidify the filtrate with concentrated HCl to pH ~2, which will precipitate the carboxylic acid. Filter, wash with water, and dry.
-
Reduction to Aldehyde: The resulting carboxylic acid can be converted to the aldehyde via a standard two-step procedure: first, convert the acid to an acid chloride using thionyl chloride (SOCl₂), and then perform a Rosenmund reduction (H₂, Pd/BaSO₄, quinoline-sulfur poison) on the acid chloride to obtain 2,5-dichloro-3-fluorobenzaldehyde.
Part B: Tandem SNAr-Cyclization
-
Reaction Setup: To a solution of 2,5-dichloro-3-fluorobenzaldehyde (1.0 eq) and ethyl 2-mercaptoacetate (1.1 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: The fluorine atom at C3 strongly activates the C2-Cl bond for SNAr. The electron-withdrawing aldehyde group provides additional activation. The base (K₂CO₃) deprotonates the thiol, forming a potent nucleophile.
-
-
Reaction: Stir the mixture at 80 °C for 6 hours. The reaction proceeds via an initial SNAr displacement of the 2-chloro group by the thiolate, followed by an intramolecular condensation/cyclization to form the benzofuran ring.
-
Work-up and Purification: Cool the reaction to room temperature, pour into ice-water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield ethyl 5,8-dichloro-7-fluoro-1-benzofuran-2-carboxylate.
Conclusion
2,5-Dichloro-3-fluorotoluene is a highly adaptable and valuable building block for the synthesis of fluorinated heterocycles. By understanding the interplay of its functional groups and applying a range of modern and classical synthetic methodologies, researchers can access a wide array of complex molecular architectures. The protocols detailed herein provide a robust starting point for the development of novel fluorinated quinolines, indoles, and benzofurans, paving the way for new discoveries in medicinal chemistry and materials science.
References
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Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Available at: [Link]
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Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(17), 3805-3807. Available at: [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
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Hagenmaier, H., et al. (1992). Mixed chlorinated fluorinated Dibenzodioxins, Dibenzofurans, Biphenyls: Synthesis, Analysis and Formation. Organohalogen Compounds, 9, 107-110. Available at: [Link]
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Application Notes and Protocols for the Nitration of Dichlorofluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the protocol for the nitration of dichlorofluorotoluene, a critical transformation for the synthesis of valuable chemical intermediates in the pharmaceutical and agrochemical industries. This document provides an in-depth analysis of the reaction mechanism, regioselectivity based on substituent effects, a detailed step-by-step experimental protocol, safety precautions, and methods for product purification and characterization. By explaining the causality behind experimental choices, this guide equips researchers with the necessary knowledge for the successful and safe execution of this important synthetic procedure.
Introduction: The Significance of Nitrated Dichlorofluorotoluenes
Nitrated aromatic compounds are pivotal building blocks in organic synthesis. The introduction of a nitro group onto the dichlorofluorotoluene scaffold significantly enhances its utility as a synthetic intermediate. The strongly electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution reactions and can be readily reduced to an amino group, providing a versatile handle for a wide array of further chemical modifications. The resulting aminodichlorofluorotoluene derivatives are key precursors in the development of novel pharmaceuticals, herbicides, and other specialty chemicals.
The nitration of dichlorofluorotoluene presents a fascinating case study in electrophilic aromatic substitution, where the regiochemical outcome is governed by the complex interplay of the directing effects of three distinct substituents: two deactivating, ortho-, para-directing chloro groups; one deactivating, ortho-, para-directing fluoro group; and one activating, ortho-, para-directing methyl group. A thorough understanding of these competing influences is paramount for predicting and controlling the formation of the desired isomer.
Reaction Principles and Regioselectivity
The nitration of dichlorofluorotoluene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with a strong dehydrating acid, typically concentrated sulfuric acid.[1][2][3][4] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[1][2][3][4]
The electron-rich aromatic ring of the dichlorofluorotoluene then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3] Aromaticity is subsequently restored by the loss of a proton from the carbon atom bearing the newly introduced nitro group.[3]
Directing Effects of Substituents
The position of the incoming nitro group is determined by the directing effects of the substituents already present on the toluene ring.[1][5]
-
Methyl Group (-CH₃): An activating group that donates electron density to the ring through an inductive effect and hyperconjugation. It is an ortho-, para-director.[6]
-
Chloro (-Cl) and Fluoro (-F) Groups: These halogen substituents are deactivating due to their strong electron-withdrawing inductive effects. However, they possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions.[5][7] Consequently, halogens are ortho-, para-directors.[5][7] The inductive effect of fluorine is stronger than that of chlorine, but its resonance effect is weaker.[6]
Predicting the Major Isomer: A Case Study of 2,4-Dichloro-1-fluorotoluene
To illustrate the interplay of these effects, let's consider the nitration of a specific isomer, 2,4-dichloro-1-fluorotoluene (assuming the methyl group is at position 1). The available positions for nitration are C3, C5, and C6.
-
Position 3: ortho to the methyl group (activating), meta to the C4-chloro group (unfavorable), and ortho to the C2-chloro group (favorable directing, but sterically hindered).
-
Position 5: para to the C2-chloro group (favorable), ortho to the C4-chloro group (favorable), and meta to the methyl group (unfavorable).
-
Position 6: ortho to the methyl group (activating), meta to the C2-chloro group (unfavorable), and para to the C4-chloro group (favorable). This position is also sterically hindered by the adjacent methyl group.
General Rules for Regioselectivity in Polysubstituted Benzenes:
-
The most strongly activating group generally dictates the position of substitution.
-
When directing effects are in opposition, a mixture of products can be expected.
-
Steric hindrance can play a significant role, often favoring substitution at the less crowded position.
In the case of 2,4-dichloro-1-fluorotoluene, the activating methyl group will strongly direct the incoming nitro group to its ortho and para positions. The para position is occupied by a chloro group. The two ortho positions are C2 (occupied by a chloro group) and C6. Therefore, the primary site of nitration will be at the available position most strongly activated and least sterically hindered. The halogens also direct ortho and para. A comprehensive analysis suggests that a mixture of isomers is likely, with the major product depending on the specific isomer of dichlorofluorotoluene used. For many dichlorotoluene isomers, nitration occurs at the position activated by the methyl group and not sterically hindered by two adjacent substituents.
Caption: Mechanism of Aromatic Nitration.
Experimental Protocol
This protocol provides a general method for the nitration of dichlorofluorotoluene isomers using a mixed acid system.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Dichlorofluorotoluene Isomer | ≥98% Purity | e.g., Sigma-Aldrich | Starting material. |
| Concentrated Sulfuric Acid | Reagent Grade (98%) | e.g., Fisher Sci. | Catalyst and dehydrating agent. |
| Concentrated Nitric Acid | Reagent Grade (70%) | e.g., Sigma-Aldrich | Nitrating agent. |
| Dichloromethane (DCM) | ACS Grade | e.g., VWR | Extraction solvent. |
| Deionized Water | --- | --- | For workup. |
| Saturated Sodium Bicarbonate | --- | --- | For neutralization. |
| Brine | --- | --- | For washing. |
| Anhydrous Sodium Sulfate | Anhydrous | e.g., Acros | Drying agent. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice-water bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[8][9][10][11][12] Handle with extreme care in a well-ventilated fume hood.[10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9][10][11]
-
Exothermic Reaction: The nitration reaction is highly exothermic. Maintain strict temperature control to prevent runaway reactions.[13]
-
Quenching: Quench the reaction by slowly adding the reaction mixture to ice. Never add water to the concentrated acid mixture. [11][12]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Reaction Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (2.0-3.0 equivalents). Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly and dropwise, add concentrated nitric acid (1.1-1.5 equivalents) to the cold, stirred sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition.
-
Reaction: Once the nitrating mixture is prepared and cooled, add the dichlorofluorotoluene isomer (1.0 equivalent) dropwise via a dropping funnel to the stirred nitrating mixture. Control the rate of addition to maintain the internal temperature between 0 and 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Workup and Purification
-
Quenching: Carefully and slowly pour the reaction mixture over a generous amount of crushed ice in a beaker with stirring. A precipitate of the crude product may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution, vent frequently ), and finally with brine (1 x 50 mL).[14]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, which may be a mixture of isomers, can be purified by one of the following methods:
-
Recrystallization: This is an effective method for purifying solid products.[15] The choice of solvent is critical and should be determined experimentally. Common solvents for nitroaromatic compounds include ethanol, methanol, and mixed solvent systems like ethanol-water.[15][16][17][18]
-
Column Chromatography: For liquid products or mixtures of isomers that are difficult to separate by recrystallization, column chromatography on silica gel is a suitable alternative.[12][13][19] The eluent system, typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), should be optimized using TLC.[13]
-
Caption: Experimental Workflow for Nitration.
Product Characterization
The identity and purity of the synthesized nitrodichlorofluorotoluene isomers should be confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region (typically 7.0-8.5 ppm) will show characteristic splitting patterns for the remaining protons on the benzene ring, providing crucial information about the substitution pattern.[3][10][11][20][21] The chemical shift of the methyl group will also be observed (typically around 2.5 ppm).
-
¹³C NMR: The number of signals and their chemical shifts in the aromatic region (110-160 ppm) will help to confirm the isomeric structure.[22]
-
-
Infrared (IR) Spectroscopy: The presence of the nitro group is indicated by two strong absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations, typically appearing in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1][5][7][14][15]
Chromatographic and Mass Spectrometric Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating isomeric products and confirming their molecular weight.[2] The fragmentation pattern in the mass spectrum can provide further structural information. Common fragments for aromatic nitro compounds include the molecular ion (M⁺), [M-NO]⁺, and [M-NO₂]⁺.[20] The presence of chlorine atoms will also give rise to characteristic isotopic patterns.
Conclusion
The nitration of dichlorofluorotoluene is a versatile and important reaction for the synthesis of valuable chemical intermediates. By carefully controlling the reaction conditions and understanding the principles of regioselectivity, researchers can effectively synthesize the desired nitrated products. The protocol and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel aromatic compounds.
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Introduction to Regioselectivity in Aromatic Reactions. (2019, January 3). YouTube. [Link]
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Application Notes and Protocols: Oxidation of the Methyl Group in 2,5-Dichloro-3-fluorotoluene
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Abstract
This technical guide provides detailed application notes and protocols for the oxidation of the methyl group in 2,5-Dichloro-3-fluorotoluene. This transformation is a critical step in the synthesis of valuable intermediates, such as 2,5-dichloro-3-fluorobenzoic acid and 2,5-dichloro-3-fluorobenzaldehyde, which are pivotal building blocks in the development of pharmaceuticals and agrochemicals. This document explores various oxidative methodologies, including the use of strong oxidizing agents like potassium permanganate, catalytic systems, and electrochemical approaches. Each protocol is presented with a focus on the underlying chemical principles, experimental setup, and data interpretation, ensuring scientific integrity and reproducibility for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Benzylic Oxidation
The selective oxidation of a methyl group attached to an aromatic ring, known as benzylic oxidation, is a fundamental transformation in organic synthesis.[1][2] The benzylic C-H bonds are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical, making this position particularly susceptible to oxidative cleavage.[3] This reactivity allows for the conversion of readily available substituted toluenes into more functionalized and valuable carboxylic acids and aldehydes.
2,5-Dichloro-3-fluorotoluene is a key starting material, and its oxidation products are precursors to a range of complex molecules. The resulting 2,5-dichloro-3-fluorobenzoic acid, for instance, is a crucial intermediate in the synthesis of certain heterocyclic compounds.[4] The corresponding aldehyde, 2,5-dichloro-3-fluorobenzaldehyde, serves as a versatile synthon for creating carbon-carbon bonds through reactions like aldol condensations.[5]
This guide will delve into practical and reliable methods for achieving this transformation, providing detailed protocols and explaining the rationale behind the selection of reagents and reaction conditions.
Oxidation to 2,5-Dichloro-3-fluorobenzoic Acid
The complete oxidation of the methyl group to a carboxylic acid is a common objective. Strong oxidizing agents are typically employed for this purpose.
Protocol 1: Oxidation with Potassium Permanganate (KMnO₄)
Potassium permanganate is a powerful and cost-effective oxidizing agent widely used for benzylic oxidation.[6][7] The reaction proceeds through a complex mechanism, likely initiated by the abstraction of a benzylic hydrogen to form a benzyl radical.[1] Subsequent oxidation steps lead to the formation of the carboxylic acid. It is important to note that KMnO₄ is a harsh reagent and can lead to the degradation of sensitive functional groups.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-Dichloro-3-fluorotoluene (1.0 eq) in a mixture of water and a co-solvent such as pyridine or acetone.
-
Reagent Addition: Slowly add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO₂) precipitate.[8]
-
Work-up:
-
After the reaction is complete (as indicated by TLC or GC-MS), cool the mixture to room temperature.
-
Quench the excess KMnO₄ by adding a small amount of a reducing agent, such as sodium bisulfite or ethanol, until the purple color disappears completely.
-
Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with hot water.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. This will precipitate the 2,5-dichloro-3-fluorobenzoic acid.
-
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation:
| Parameter | Value |
| Starting Material | 2,5-Dichloro-3-fluorotoluene |
| Product | 2,5-Dichloro-3-fluorobenzoic Acid |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 168-170 °C |
Causality Behind Experimental Choices:
-
Co-solvent: The use of a co-solvent like pyridine or acetone is necessary to increase the solubility of the organic substrate in the aqueous permanganate solution.
-
Excess Permanganate: A stoichiometric excess of KMnO₄ is used to ensure complete oxidation of the methyl group.
-
Acidification: The product, a carboxylic acid, is soluble in its carboxylate salt form under basic or neutral conditions. Acidification is crucial for its precipitation and isolation.
Reaction Workflow:
Caption: Workflow for KMnO₄ oxidation.
Alternative Methods for Carboxylic Acid Synthesis
While potassium permanganate is a classic choice, other methods can also be employed, particularly when milder conditions are required.
-
Chromic Acid (H₂CrO₄): Generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid, chromic acid is another powerful oxidizing agent for benzylic oxidation.[9] However, due to the toxicity and environmental concerns associated with chromium compounds, its use is often limited.
-
Catalytic Air Oxidation: For industrial-scale production, catalytic oxidation using air as the oxidant is preferred.[10] These processes often employ catalysts based on transition metals like cobalt or manganese.
-
Hydrogen Peroxide with a Bromide Source: A process utilizing hydrogen peroxide and aqueous hydrogen bromide at elevated temperatures can convert fluoro-substituted toluenes to their corresponding carboxylic acids.[11] This method is believed to proceed through a free-radical mechanism involving bromine radicals.[11]
Selective Oxidation to 2,5-Dichloro-3-fluorobenzaldehyde
Stopping the oxidation at the aldehyde stage is more challenging as aldehydes are themselves susceptible to further oxidation to carboxylic acids.[12] This requires the use of milder and more selective oxidizing agents.
Protocol 2: Étard Reaction with Chromyl Chloride (CrO₂Cl₂)
The Étard reaction is a classic method for the direct oxidation of an aromatic methyl group to an aldehyde using chromyl chloride.[5] The reaction proceeds via the formation of a stable intermediate, the Étard complex, which is then decomposed under reducing conditions to yield the aldehyde, thereby preventing over-oxidation.[5]
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve 2,5-Dichloro-3-fluorotoluene (1.0 eq) in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
-
Reagent Addition: Cool the solution in an ice-salt bath. Slowly add a solution of chromyl chloride (CrO₂Cl₂) (2.0-2.2 eq) in the same solvent dropwise, maintaining the temperature below 10 °C. The reaction is highly exothermic and the addition should be carefully controlled. A brown, solid Étard complex will precipitate.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up (Decomposition of the Étard Complex):
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to decompose the Étard complex. This step is crucial to reduce the chromium species and liberate the aldehyde.
-
Stir the mixture vigorously until the brown solid disappears and a greenish aqueous layer forms.
-
-
Extraction and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude 2,5-dichloro-3-fluorobenzaldehyde can be purified by vacuum distillation or column chromatography.
-
Data Presentation:
| Parameter | Value |
| Starting Material | 2,5-Dichloro-3-fluorotoluene |
| Product | 2,5-Dichloro-3-fluorobenzaldehyde |
| Typical Yield | 60-70% |
| Purity (by GC-MS) | >97% |
| Physical State | Solid or low-melting solid |
Causality Behind Experimental Choices:
-
Inert Solvent: The use of a non-polar, inert solvent is critical to prevent side reactions with the highly reactive chromyl chloride.
-
Low Temperature: Careful temperature control is necessary to manage the exothermicity of the reaction and prevent unwanted side reactions.
-
Reducing Work-up: The use of a reducing agent like sodium sulfite is essential to decompose the Étard complex and prevent the over-oxidation of the aldehyde product to the carboxylic acid.[5]
Reaction Mechanism Overview:
Caption: Étard reaction mechanism overview.
Cerium(IV) Mediated Oxidation
Cerium(IV) salts, such as ammonium cerium(IV) nitrate (CAN), are effective reagents for the selective oxidation of methylarenes to the corresponding aldehydes.[12] The reaction rate can be influenced by substituents on the aromatic ring; electron-withdrawing groups tend to decrease the reaction rate.[12]
Protocol Considerations:
-
Solvent: The reaction is often carried out in aqueous acetic acid or other polar solvents.
-
Stoichiometry: A stoichiometric amount of the cerium(IV) reagent is typically used.
-
Work-up: The work-up usually involves extraction of the product into an organic solvent.
Electrochemical methods that regenerate the ceric (Ce⁴⁺) species can also be employed for a more sustainable process.[13]
Electrochemical Oxidation Methods
Electrochemical oxidation offers a green and often highly selective alternative to traditional chemical oxidants.[14] These methods can be performed directly, where the substrate is oxidized at the anode, or indirectly, using a redox mediator.
Direct Electrochemical Oxidation:
In direct electrochemical oxidation, the substituted toluene is oxidized at the anode. The selectivity towards the aldehyde or carboxylic acid can often be controlled by the choice of electrode material, solvent, and applied potential.[15] For instance, using a graphite anode has been shown to favor the formation of benzaldehyde from toluene.[15]
Mediated Electrochemical Oxidation:
Mediated electrolysis can offer improved selectivity and lower operating potentials.[16] A common mediator for benzylic oxidation is the phthalimide-N-oxyl (PINO) radical, generated electrochemically from N-hydroxyphthalimide (NHPI).[16] The PINO radical acts as a hydrogen atom transfer (HAT) agent, abstracting a benzylic hydrogen to initiate the oxidation process.
General Experimental Setup for Electrochemical Oxidation:
-
Electrochemical Cell: An undivided or divided electrochemical cell is used, equipped with a working electrode (anode, e.g., graphite, platinum), a counter electrode (cathode, e.g., platinum, stainless steel), and a reference electrode (e.g., Ag/AgCl).
-
Electrolyte: A suitable supporting electrolyte is dissolved in a solvent to ensure conductivity.
-
Procedure: The substrate is dissolved in the electrolyte solution, and a constant potential or current is applied to drive the oxidation.
-
Product Isolation: After the reaction, the product is isolated from the electrolyte solution, typically by extraction.
Safety Considerations
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.
-
Chromyl Chloride: Highly corrosive, toxic, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). It reacts violently with water.
-
Strong Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with care and appropriate PPE.
-
Organic Solvents: Many organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.
Conclusion
The oxidation of the methyl group in 2,5-Dichloro-3-fluorotoluene is a versatile transformation that can be tailored to yield either the corresponding carboxylic acid or aldehyde, depending on the chosen methodology. For the synthesis of 2,5-dichloro-3-fluorobenzoic acid, strong oxidizing agents like potassium permanganate provide a robust and high-yielding route. For the more delicate task of producing 2,5-dichloro-3-fluorobenzaldehyde, selective methods such as the Étard reaction or cerium(IV)-mediated oxidation are more appropriate. The emerging field of electrochemistry also presents promising and environmentally benign alternatives. The choice of method will ultimately depend on the desired product, the scale of the reaction, and the available resources. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully and safely perform these important synthetic transformations.
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Harnessing Innovation: A Guide to the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis and optimization of Active Pharmaceutical Ingredients (APIs) are cornerstones of modern drug development, profoundly influencing a therapeutic's efficacy, safety, and accessibility.[1] As the complexity of small-molecule drug candidates increases, traditional synthetic methodologies often encounter limitations in efficiency, scalability, and sustainability. This application note serves as a comprehensive guide for researchers, chemists, and drug development professionals on the strategic application of novel synthetic technologies. We will explore the mechanistic underpinnings and practical implementation of key innovative strategies, including continuous flow chemistry, biocatalysis, C-H bond functionalization, and photoredox catalysis. The focus is on providing not just protocols, but the strategic rationale behind their deployment to accelerate the development of safer, more effective, and economically viable medicines.[2]
Introduction: The Evolving Landscape of API Synthesis
The journey from a promising lead compound to a marketable API is a formidable challenge in pharmaceutical R&D. The synthesis of these intricate molecules can be both time-consuming and resource-intensive, often involving multi-step processes that generate significant waste.[1][3] The pharmaceutical industry is under continuous pressure to improve the quality, efficiency, and cost-effectiveness of manufacturing processes while maintaining robust regulatory compliance.[4] This has catalyzed a paradigm shift away from classical batch-wise synthesis towards more innovative, efficient, and sustainable technologies.
Recent advancements in synthetic methodologies are transforming API production.[2] Technologies like continuous flow chemistry, biocatalysis, and novel catalytic cycles offer unprecedented control over reaction parameters, enhance safety, and align with the principles of green chemistry by reducing waste and energy consumption.[1][5] This guide provides an in-depth exploration of these cutting-edge techniques, offering both the theoretical basis and practical protocols to empower scientists in the synthesis of next-generation APIs.
Modern Synthetic Strategies for Novel APIs
The modern synthetic chemist's toolbox has expanded significantly, enabling the construction of complex molecular architectures with greater precision and efficiency.[6] The choice of strategy is dictated by the specific challenges posed by the target molecule, including stereochemistry, functional group tolerance, and the need for scalability. Below, we dissect four transformative approaches that are reshaping the logic of API synthesis.
Caption: A high-level workflow for modern API synthesis development.
Flow Chemistry (Continuous Manufacturing)
Flow chemistry, which involves performing chemical reactions in continuously flowing streams, represents a fundamental shift from traditional batch processing.[7] This technology offers superior control over critical process parameters such as temperature, pressure, and residence time, leading to more precise and reproducible synthesis.[7][8]
-
Causality of Advantages: The high surface-area-to-volume ratio in microreactors dramatically enhances heat and mass transfer, allowing for rapid and uniform temperature control.[9] This mitigates the risk of thermal runaways, especially for highly exothermic reactions, enabling the use of reaction conditions that would be unsafe in large batch reactors.[8] This precise control often leads to higher yields and selectivity, reducing the formation of unwanted byproducts.[10] Furthermore, the continuous nature of the process ensures consistent product quality and simplifies scaling from laboratory to industrial production.[10][11]
Biocatalysis
Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations.[12] As natural catalysts, enzymes operate under mild conditions and can significantly shorten multi-step synthetic routes, offering a greener alternative to many classical chemical methods.[3][13]
-
Expertise in Application: The power of biocatalysis lies in its exquisite selectivity (chemo-, regio-, and enantioselectivity).[14] For the synthesis of chiral APIs, enzymes can obviate the need for complex chiral auxiliaries or resolution steps. Advances in protein engineering and directed evolution have expanded the substrate scope of enzymes far beyond their natural roles, creating tailored biocatalysts for specific, non-natural transformations.[12][15] This has made biocatalysis an indispensable tool, particularly for producing complex chiral building blocks for pharmaceuticals.[16][17]
C-H Bond Functionalization
C-H bond functionalization is a transformative strategy that treats ubiquitous carbon-hydrogen bonds as functional handles for building molecular complexity.[18] This approach circumvents the need for pre-functionalized starting materials, leading to more atom-economical and step-economical synthetic routes.[19]
-
Strategic Disconnections: The ability to directly convert a C-H bond into a C-C, C-N, or C-O bond enables novel retrosynthetic disconnections.[20] Transition-metal catalysis is a primary enabler of these reactions, where a catalyst can selectively cleave a specific C-H bond, often directed by a nearby functional group within the molecule.[21] While challenges in controlling regioselectivity remain, especially in complex molecules, the successful application of this strategy can dramatically simplify the synthesis of intricate natural products and APIs.[19][22]
Photoredox Catalysis
Visible-light photoredox catalysis uses light energy to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under exceptionally mild conditions.[23] This has unlocked a vast array of previously inaccessible chemical transformations.
-
Mechanistic Insight: A photocatalyst, upon absorbing visible light, becomes electronically excited and can act as either a potent oxidant or reductant.[24] This allows it to interact with stable organic molecules to generate radical cations or anions, which then engage in subsequent bond-forming events. This approach is particularly powerful for late-stage functionalization, where a complex, nearly finished API can be modified in the final steps of a synthesis, rapidly creating analogues for structure-activity relationship (SAR) studies.[25][26]
Caption: A simplified diagram of a photoredox catalytic cycle.
Table 1: Comparison of Modern Synthetic Strategies
| Feature | Flow Chemistry | Biocatalysis | C-H Functionalization | Photoredox Catalysis |
| Primary Advantage | Process control, safety, scalability[7][11] | Unparalleled selectivity, sustainability[3][14] | Step & atom economy[19][21] | Mild conditions, novel reactivity[23][25] |
| Key Enabler | Microreactors, pumps, PAT | Enzymes (natural or engineered)[12] | Transition-metal catalysts[21] | Photocatalysts, visible light source[24] |
| Operating Conditions | Wide range, including high T/P | Mild (near-ambient T/P, aqueous)[16] | Often requires heating | Mild (typically room temperature)[23] |
| Ideal Application | Hazardous reactions, large-scale production[11] | Chiral synthesis, green chemistry[14][27] | Late-stage functionalization, simplifying routes[22] | Accessing radical pathways, complex scaffolds[26] |
| Key Challenge | Equipment cost, handling solids | Limited substrate scope, enzyme stability | Regio- and chemoselectivity control[19] | Catalyst cost, reaction quantum yield |
Experimental Design and Optimization
Optimizing a synthetic route is a critical step to ensure a process is robust, efficient, and reproducible.[17] The traditional "one-factor-at-a-time" (OFAT) approach is often inefficient and fails to capture the complex interactions between different reaction parameters.[4]
The Role of Design of Experiments (DoE)
Design of Experiments (DoE) is a statistical methodology for systematically planning and analyzing experiments.[28] By varying multiple factors (e.g., temperature, concentration, catalyst loading) simultaneously in a structured manner, DoE allows researchers to efficiently map the relationships between process parameters and key outcomes like yield and purity.[29] This approach provides a comprehensive understanding of the process, identifies critical parameter interactions, and defines a "Design Space"—a multidimensional region of operating parameters that has been demonstrated to provide assurance of quality.[29][30]
Caption: The logical workflow of a Design of Experiments (DoE) approach.
Protocols: Model Reaction in a Continuous Flow System
This section provides a representative protocol for performing a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in the pharmaceutical industry, using a continuous flow setup.[31]
Protocol 4.1: Continuous Flow Suzuki-Miyaura Cross-Coupling
-
Rationale: This protocol demonstrates the advantages of flow chemistry for a common, palladium-catalyzed reaction. The precise temperature control prevents catalyst degradation, and the rapid mixing ensures efficient reaction, often leading to higher yields and throughput compared to batch methods.
-
Materials & Reagents:
-
Aryl Halide (e.g., 4-bromoanisole): 1.0 M in THF
-
Arylboronic Acid (e.g., phenylboronic acid): 1.2 M in THF
-
Base (e.g., K₂CO₃): 2.0 M aqueous solution
-
Catalyst (e.g., Pd(PPh₃)₄): 0.005 M in THF
-
Degassed THF (Tetrahydrofuran)
-
Degassed DI Water
-
-
Equipment:
-
Two high-precision syringe pumps or HPLC pumps
-
T-mixer
-
Heated microreactor coil (e.g., PFA tubing in a heated bath or column heater)
-
Back-pressure regulator (BPR)
-
Collection vessel
-
In-line analytical tool (optional, e.g., UV-Vis or IR)
-
Caption: A schematic of a basic continuous flow chemistry setup.
-
Experimental Protocol (Step-by-Step):
-
Solution Preparation: Prepare the stock solutions of reactants as described above. Ensure all organic solvents are thoroughly degassed to prevent oxidation of the palladium catalyst.
-
System Assembly: Assemble the flow reactor system as shown in the diagram above. Ensure all connections are secure.
-
Priming the System: Prime Pump A with the aryl halide/catalyst solution and Pump B with the boronic acid/base solution to remove any air from the lines.
-
Set Reaction Conditions: Set the reactor temperature (e.g., 80 °C) and the back-pressure regulator (e.g., 5 bar). The BPR ensures the solvent remains in the liquid phase above its boiling point, allowing for higher reaction temperatures and rates.
-
Initiate Flow: Start the pumps at the desired flow rates. For a 10-minute residence time in a 10 mL reactor, the total flow rate would be 1.0 mL/min. A 1:1 ratio of the two streams would mean setting each pump to 0.5 mL/min.
-
Achieve Steady State: Allow the system to run for at least 2-3 residence times to ensure it reaches a steady state before collecting the product. Discard the initial output.
-
Product Collection: Once at steady state, collect the product stream in the collection vessel.
-
In-Process Control (IPC): Periodically take samples from the output stream for analysis (e.g., by HPLC or GC-MS) to monitor reaction conversion and purity.
-
Shutdown: Upon completion, flush the system with clean solvent (e.g., THF) to remove all reactants and products before shutting down the pumps and heater.
-
-
Self-Validation: The protocol's integrity is maintained by the steady-state principle. Consistent output composition over time, as verified by IPC, confirms that the reaction is proceeding as expected and the system is stable. Any deviation would signal a problem, such as catalyst deactivation or clogging.
Characterization of Novel APIs
The synthesis of a novel API must be followed by rigorous characterization to confirm its identity, purity, and physicochemical properties.[32] This is a fundamental step for both drug development and regulatory compliance.[33]
-
Structural Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for confirming the molecular structure of the API.[34]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for determining the purity of an API and quantifying any impurities.[33][34]
-
Solid-State Properties: The solid form of an API (e.g., crystalline or amorphous) profoundly affects its stability, solubility, and bioavailability.[32] Techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used for this characterization.[32][35]
Regulatory Considerations
The development of a novel synthetic route for an API is governed by stringent regulatory standards.[36] Any new process must be thoroughly validated to demonstrate that it consistently produces an API of the required quality.[37] Manufacturers must operate under Current Good Manufacturing Practice (CGMP) regulations.[38] When changing a synthetic route, especially for an established drug, transparency with regulatory authorities is crucial, and documentation must justify the change and demonstrate that the quality and safety profile of the API is unaffected.[39]
Conclusion
The synthesis of novel APIs is in a period of rapid innovation. The strategic adoption of advanced technologies such as flow chemistry, biocatalysis, C-H functionalization, and photoredox catalysis is paramount for accelerating drug development pipelines.[9][17] These methods provide powerful solutions to long-standing challenges in chemical synthesis, enabling the creation of complex molecules with greater efficiency, safety, and sustainability. By integrating these strategies with robust principles of experimental design and thorough analytical characterization, the pharmaceutical industry can continue to deliver the next generation of life-saving medicines.[2]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dichloro-3-fluorotoluene
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of halogenated aromatic compounds like 2,5-Dichloro-3-fluorotoluene is a critical process in the development of pharmaceuticals and agrochemicals.[1] The precise placement of halogen atoms on the toluene ring is essential for tuning the molecule's biological activity.[1] A common and versatile method for introducing a chlorine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[2][3] However, this multi-step process can be prone to side reactions that lead to a variety of impurities. This guide will focus on a plausible and widely applicable synthetic route: the diazotization of 2,5-dichloro-3-aminotoluene followed by a Sandmeyer-type reaction for chlorination, and will also touch upon related halogenation strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2,5-Dichloro-3-fluorotoluene, with a focus on by-product formation.
Issue 1: Low Yield of the Desired Product and Formation of Phenolic By-products
-
Question: My reaction is resulting in a low yield of 2,5-Dichloro-3-fluorotoluene, and I am observing a significant amount of a phenolic by-product, likely 2,5-dichloro-3-fluorophenol. What is causing this, and how can I prevent it?
-
Answer: The formation of phenolic by-products is a classic issue in Sandmeyer reactions and points to the premature decomposition of the aryl diazonium salt intermediate in the presence of water.[4] The diazonium salt, while a versatile intermediate, is thermally unstable and can react with water, especially at elevated temperatures, to produce a phenol.
Causality and Mitigation Strategies:
-
Temperature Control is Critical: The diazotization step (conversion of the amine to the diazonium salt) and the subsequent Sandmeyer reaction must be carried out at low temperatures, typically between 0-5°C.[4] This minimizes the rate of the undesired hydrolysis reaction. Ensure your reaction vessel is adequately cooled throughout the process.
-
Acidic Conditions: Maintaining a strongly acidic environment helps to stabilize the diazonium salt and suppresses the hydrolysis reaction.
-
Prompt Use of Diazonium Salt: Aryl diazonium salts are generally not isolated and should be used in the subsequent reaction step as soon as they are formed.[4] Any delay increases the likelihood of decomposition.
-
Issue 2: Presence of Azo Compounds (Colored Impurities)
-
Question: My final product is contaminated with intensely colored impurities. What are these, and how can I avoid their formation?
-
Answer: The colored impurities are likely azo compounds, formed when the electrophilic diazonium salt couples with an electron-rich aromatic compound present in the reaction mixture.[4] The most common culprit is unreacted 2,5-dichloro-3-aminotoluene.
Causality and Mitigation Strategies:
-
Ensure Complete Diazotization: The primary cause of azo compound formation is incomplete conversion of the starting amine to the diazonium salt. To ensure complete diazotization, a slight excess of the diazotizing agent (e.g., sodium nitrite) is often used. However, a large excess should be avoided as it can lead to other side reactions.
-
Order of Addition: It is crucial to add the cold diazonium salt solution slowly to the copper(I) chloride solution, and not the other way around.[4] This ensures that the diazonium salt is immediately consumed in the Sandmeyer reaction, minimizing its concentration and the opportunity for azo coupling.
-
Issue 3: Formation of Isomeric Dichlorofluorotoluenes
-
Question: My product analysis shows the presence of other dichlorofluorotoluene isomers. How are these forming, and what can I do to improve the regioselectivity of my reaction?
-
Answer: The formation of isomers can stem from the starting materials or from side reactions during the synthesis. If starting from a different dichlorofluorotoluene isomer and attempting to move a halogen, isomerization can occur, especially at higher temperatures or with certain catalysts.[4] If the synthesis starts from 2,5-dichloro-3-aminotoluene, the primary source of isomeric impurities is often the purity of this starting material.
Causality and Mitigation Strategies:
-
Purity of Starting Materials: Ensure the 2,5-dichloro-3-aminotoluene is of high purity. Isomeric aminodichlorotoluenes will be carried through the synthesis to yield the corresponding isomeric dichlorofluorotoluenes.
-
Reaction Conditions: While the Sandmeyer reaction itself is generally not prone to isomerization of the aromatic ring, subsequent purification steps involving high temperatures could potentially cause issues, although this is less common for this specific transformation.
-
Issue 4: Incomplete Reaction and Presence of Unreacted Starting Material
-
Question: I am observing a significant amount of unreacted 2,5-dichloro-3-aminotoluene in my crude product. What could be the reason for this?
-
Answer: Incomplete diazotization is the most likely cause. This can be due to several factors related to the reaction conditions and reagents.
Causality and Mitigation Strategies:
-
Insufficient Diazotizing Agent: Ensure that at least a stoichiometric amount of sodium nitrite is used. A small excess is often beneficial.
-
Inadequate Acidity: The diazotization reaction requires a strong acid to generate nitrous acid in situ from sodium nitrite.[5] Insufficient acid will lead to an incomplete reaction.
-
Poor Mixing: If the reaction mixture is not adequately stirred, localized areas of low reagent concentration can lead to incomplete conversion.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper(I) catalyst in the Sandmeyer reaction?
A1: The copper(I) salt acts as a catalyst to facilitate the substitution of the diazonium group with a halogen.[2] The mechanism is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas.[3] This aryl radical then reacts with a copper(II) halide species to form the final aryl halide product and regenerate the copper(I) catalyst.[2][3]
Q2: Can I use copper(II) salts for the Sandmeyer reaction?
A2: While copper(I) salts are the traditional and most effective catalysts for the Sandmeyer reaction, some variations have been developed that use other transition metal salts, including copper(II).[2] However, for optimal results and to follow established protocols, copper(I) chloride (for chlorination) is recommended.
Q3: My synthesis involves a fluorination step. What are the common methods for introducing fluorine?
A3: Direct fluorination of an aromatic ring can be challenging. A common method for introducing fluorine is the Balz-Schiemann reaction.[6] This reaction involves the formation of a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride.[7] Another approach involves nucleophilic aromatic substitution on a suitably activated aromatic ring.
Q4: How can I purify the final 2,5-Dichloro-3-fluorotoluene product?
A4: Purification of the crude product is typically achieved through distillation, often under reduced pressure, to separate it from by-products and unreacted starting materials.[8] Washing the organic layer with an aqueous base solution can help remove acidic impurities like phenols before distillation.[8] In cases where isomers have very close boiling points, fractional distillation or crystallization may be necessary.[9]
Experimental Workflow & Data
Illustrative Synthesis Pathway
The following diagram outlines a plausible synthetic route for 2,5-Dichloro-3-fluorotoluene starting from 2,5-dichloro-3-aminotoluene.
Caption: Synthetic pathway for 2,5-Dichloro-3-fluorotoluene.
Potential By-product Formation Pathways
This diagram illustrates the formation of common by-products from the aryl diazonium salt intermediate.
Caption: By-product formation from the aryl diazonium salt.
Troubleshooting Logic Flow
This flowchart provides a systematic approach to troubleshooting common issues in the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Summary of Key Reaction Parameters and Potential By-products
| Parameter | Recommended Condition | Potential Issue if Deviated | Resulting By-product |
| Diazotization Temperature | 0-5°C | Too high | 2,5-Dichloro-3-fluorophenol |
| Stoichiometry of NaNO₂ | Slight excess | Insufficient | Unreacted 2,5-dichloro-3-aminotoluene, Azo compounds |
| Acidity | Strongly acidic (e.g., excess HCl) | Insufficient | Incomplete diazotization, unstable diazonium salt |
| Order of Addition | Diazonium salt to CuCl solution | Reversed | Azo compounds |
| Purity of Starting Amine | High purity | Contaminated with isomers | Isomeric dichlorofluorotoluenes |
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- 13. prepchem.com [prepchem.com]
- 14. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 15. Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids | MDPI [mdpi.com]
- 16. US4031146A - Process for the production of 2,5-dichlorotoluene - Google Patents [patents.google.com]
- 17. Diazotisation [organic-chemistry.org]
- 18. prepchem.com [prepchem.com]
- 19. CN102079688A - Method for preparing 2,3-dichlorotoluene - Google Patents [patents.google.com]
- 20. US4822928A - Process for producing 2,5-dichlorotoluene - Google Patents [patents.google.com]
- 21. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 22. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 23. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]
- 24. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 2,5-Dichloro-3-fluorotoluene
Welcome to the technical support center for the synthesis and optimization of 2,5-dichloro-3-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important chemical intermediate. Our goal is to empower you with the knowledge to not only successfully synthesize 2,5-dichloro-3-fluorotoluene but also to optimize your reaction conditions for improved yield and purity.
Introduction to the Synthesis of 2,5-Dichloro-3-fluorotoluene
2,5-Dichloro-3-fluorotoluene is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation typically involves a multi-step process, most commonly a diazotization of 2,6-dichloro-3-aminotoluene followed by a Sandmeyer or Balz-Schiemann reaction to introduce the fluorine atom. The successful execution of this synthesis requires careful control of reaction parameters to maximize the yield of the desired product and minimize the formation of impurities. This guide will walk you through the critical aspects of this synthesis, providing practical advice and troubleshooting strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2,5-dichloro-3-fluorotoluene.
Q1: My diazotization reaction is incomplete, leading to low yields. How can I ensure complete conversion of the starting amine?
A1: Incomplete diazotization is a frequent cause of low yields. Here are several factors to consider and optimize:
-
Temperature Control is Critical: The diazotization reaction must be carried out at low temperatures, typically between 0-5 °C.[1] Higher temperatures can lead to the premature decomposition of the unstable diazonium salt. Use an ice-salt bath to maintain a consistent low temperature throughout the addition of sodium nitrite.
-
Acid Concentration: A sufficient excess of a strong mineral acid, such as hydrochloric acid (HCl), is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and to maintain the stability of the diazonium salt.[1] A molar ratio of at least 2.5 to 3 equivalents of HCl to the starting amine is recommended.
-
Slow and Controlled Addition of Nitrite: Add the aqueous solution of sodium nitrite slowly and dropwise to the amine solution. This prevents localized overheating and the formation of unwanted side products.
-
Monitoring for Excess Nitrous Acid: To confirm the completion of the diazotization, you can use starch-iodide paper. A positive test (an immediate blue-black color) indicates the presence of excess nitrous acid, signifying that all the primary aromatic amine has been consumed.
Q2: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is the cause and how can I prevent it?
A2: The formation of dark, polymeric materials is often a result of the decomposition of the diazonium salt and subsequent radical side reactions. This can be caused by:
-
Elevated Temperatures: As mentioned, maintaining a low temperature (0-5 °C) during diazotization and the subsequent reaction is crucial.
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze the decomposition of the diazonium salt. Ensure you are using high-purity reagents and solvents.
-
Incorrect pH: The reaction should be kept strongly acidic to stabilize the diazonium salt.
-
Light Exposure: Diazonium salts can be light-sensitive. It is good practice to protect the reaction from direct light by covering the reaction vessel with aluminum foil.
Q3: My final product is contaminated with phenolic byproducts. How can I minimize their formation?
A3: Phenolic impurities arise from the reaction of the diazonium salt with water. To minimize their formation:
-
Maintain Low Temperatures: This is the most critical factor. The rate of the reaction with water increases significantly at higher temperatures.
-
Use a Non-Aqueous Diazotization Method (if possible): In some cases, using aprotic solvents and a source of the nitrosonium ion other than aqueous sodium nitrite/acid can reduce the formation of phenols.
-
Efficient Subsequent Reaction: Ensure that the subsequent Sandmeyer or Balz-Schiemann reaction proceeds efficiently to consume the diazonium salt before it has a chance to react with water.
Q4: The yield of my Balz-Schiemann reaction is low. How can I improve it?
A4: The Balz-Schiemann reaction, which uses a diazonium tetrafluoroborate salt, can be optimized in several ways:
-
Complete Formation and Isolation of the Diazonium Tetrafluoroborate: Ensure the diazonium salt is fully precipitated by the addition of fluoroboric acid (HBF₄). The salt should be filtered and washed with a cold, non-reactive solvent (like cold diethyl ether) to remove excess acid and other impurities before thermal decomposition.
-
Controlled Thermal Decomposition: The thermal decomposition of the diazonium tetrafluoroborate should be carried out carefully. Heating too rapidly can lead to an uncontrolled, exothermic reaction and the formation of byproducts. Gradual heating is recommended. While traditionally high temperatures are used, modern variations have shown success at milder temperatures.[2]
-
Alternative Fluoride Sources: While fluoroboric acid is traditional, other hexafluorophosphate (PF₆⁻) and hexafluoroantimonate (SbF₆⁻) salts have been shown to improve yields in some cases.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for 2,5-Dichloro-3-fluorotoluene?
A1: The most common and reliable synthetic route starts with 2,6-dichloro-3-aminotoluene. This amine undergoes diazotization in the presence of a strong acid and sodium nitrite to form the corresponding diazonium salt. This intermediate is then subjected to a Balz-Schiemann reaction (using fluoroboric acid) or a modified Sandmeyer-type reaction to introduce the fluorine atom. The Balz-Schiemann reaction is often preferred for fluorination.[2][3]
Q2: What are the key safety precautions to consider during this synthesis?
A2: Diazonium salts can be explosive when isolated and dry.[1] It is crucial to handle them with extreme care. Never isolate diazonium salts in their dry, solid form unless you are using a stabilized salt like a tetrafluoroborate and are experienced with handling such compounds. Always keep them in a cold, aqueous solution. Additionally, hydrogen fluoride and fluoroboric acid are highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: How can I purify the final product, 2,5-Dichloro-3-fluorotoluene?
A3: After the reaction is complete, the crude product is typically isolated by extraction with an organic solvent. The organic layer is then washed with water, a dilute base (like sodium bicarbonate solution) to remove any acidic impurities, and finally with brine. After drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), the solvent is removed under reduced pressure. The crude product can then be purified by one or more of the following techniques:
-
Vacuum Distillation: This is often the most effective method for purifying liquid products like 2,5-dichloro-3-fluorotoluene.
-
Column Chromatography: If distillation is not sufficient to separate impurities with similar boiling points, column chromatography on silica gel can be employed.
Q4: What analytical techniques are suitable for characterizing the product and monitoring the reaction?
A4:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for both monitoring the progress of the reaction and for confirming the identity and purity of the final product.[4] It allows for the separation of the product from starting materials and byproducts, and the mass spectrum provides definitive structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the final product. ¹⁹F NMR is particularly useful for verifying the successful introduction of the fluorine atom.
-
Infrared (IR) Spectroscopy: IR can be used to identify the presence of key functional groups and to confirm the disappearance of the starting amine's N-H stretching bands.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dichloro-3-fluorotoluene via Balz-Schiemann Reaction
This protocol provides a detailed, step-by-step methodology for the synthesis of 2,5-dichloro-3-fluorotoluene from 2,6-dichloro-3-aminotoluene.
Materials:
-
2,6-dichloro-3-aminotoluene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Fluoroboric Acid (HBF₄, ~48% in water)
-
Diethyl ether (cold)
-
Toluene or other suitable high-boiling solvent for decomposition
-
Dichloromethane or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice
Procedure:
Part A: Diazotization and Formation of the Diazonium Tetrafluoroborate Salt
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-dichloro-3-aminotoluene (1.0 eq).
-
Add concentrated hydrochloric acid (3.0 eq) and water. Stir the mixture to form a slurry.
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
Check for the completion of diazotization using starch-iodide paper. A persistent blue-black color indicates the reaction is complete.
-
Slowly add fluoroboric acid (1.2 eq) to the cold diazonium salt solution. A precipitate of the diazonium tetrafluoroborate salt should form.
-
Stir the mixture for another 30 minutes in the ice bath.
-
Filter the precipitated diazonium tetrafluoroborate salt using a Büchner funnel.
-
Wash the filter cake with a small amount of cold water, followed by cold diethyl ether. CAUTION: Do not allow the salt to become completely dry and handle with care.
Part B: Thermal Decomposition
-
Carefully transfer the moist diazonium tetrafluoroborate salt to a flask containing a high-boiling solvent like toluene.
-
Heat the mixture gently with stirring. The decomposition will be indicated by the evolution of nitrogen gas.
-
Continue heating until the gas evolution ceases. The temperature required will depend on the specific substrate but is typically in the range of 100-150 °C.
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 2,5-dichloro-3-fluorotoluene.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Diazotization Temp. | 0-5 °C | 10-15 °C | 0-5 °C |
| Decomposition Temp. | 110 °C | 110 °C | 130 °C |
| Solvent | Toluene | Toluene | Xylene |
| Approx. Yield | 75-85% | 40-50% | 70-80% |
Note: This table is for illustrative purposes to demonstrate the importance of optimizing reaction conditions. Actual yields may vary.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 2,5-Dichloro-3-fluorotoluene.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for synthesis optimization.
References
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Wikipedia. Balz–Schiemann reaction. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- Google Patents. CN102079688A - Method for preparing 2,3-dichlorotoluene.
- Google Patents.
-
Agilent. Halogenated aromatic hydrocarbons Separation of fluorotoluene isomers. [Link]
-
Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
Sources
Technical Support Center: Optimizing Yield in 2,5-Dichloro-3-fluorotoluene Synthesis
Welcome to the technical support center for the synthesis of 2,5-Dichloro-3-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The information provided herein is a synthesis of established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2,5-Dichloro-3-fluorotoluene, providing explanations for the underlying causes and actionable solutions.
Q1: Why is my yield of 2,5-Dichloro-3-fluorotoluene consistently low?
Low yields can stem from several factors, primarily related to the stability and reactivity of the diazonium salt intermediate. Let's break down the common culprits:
-
Incomplete Diazotization: The conversion of the precursor aniline (e.g., 2,5-dichloro-3-aminotoluene) to the corresponding diazonium salt is a critical step.[1][2] Incomplete reaction here will carry unreacted starting material through the process, reducing the potential yield.
-
Causality: The diazotization reaction is highly dependent on temperature and the presence of excess nitrous acid.[1] The reaction is typically carried out at 0-5 °C to ensure the stability of the diazonium salt.
-
Solution:
-
Maintain a strict temperature control of 0-5 °C throughout the addition of sodium nitrite.
-
Ensure a slight excess of nitrous acid is present by testing the reaction mixture with starch-iodide paper (a blue-black color indicates excess nitrous acid).[1]
-
Use a stoichiometric amount of sodium nitrite to avoid unwanted side reactions.[3][4]
-
-
-
Premature Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose before the desired substitution reaction occurs, especially if the temperature rises.[1][5]
-
Causality: The diazonium group is an excellent leaving group (as N₂ gas), and the C-N bond can cleave, leading to the formation of unwanted phenols if water is present.[1]
-
Solution:
-
-
Suboptimal Sandmeyer/Balz-Schiemann Reaction Conditions: The efficiency of the final substitution step is crucial for a high yield.
-
Causality: The temperature, catalyst concentration (for Sandmeyer), and reaction time all play a significant role in the conversion of the diazonium salt to the final product.[1][6]
-
Solution:
-
For Sandmeyer reactions, ensure the use of a freshly prepared catalyst (e.g., cuprous chloride).
-
For Balz-Schiemann reactions, the thermal decomposition of the diazonium tetrafluoroborate should be carefully controlled.
-
Optimize the reaction temperature and time based on literature for similar substrates. A higher temperature may be required for decomposition, but this must be balanced against the risk of byproduct formation.[6]
-
-
Q2: I am observing significant amounts of isomeric impurities in my final product. How can I improve the regioselectivity?
The formation of isomers is a common challenge in aromatic substitution reactions. The directing effects of the substituents on the starting aniline play a key role.
-
Causality: The electronic and steric effects of the chloro, fluoro, and methyl groups on the toluene ring influence the position of the incoming substituent. Depending on the specific synthetic route, you may be forming isomers such as 2,3-dichloro-5-fluorotoluene or 3,5-dichloro-2-fluorotoluene.
-
Solution:
-
Starting Material Purity: Ensure the purity of your starting aniline. Isomeric impurities in the starting material will be carried through the reaction.
-
Reaction Conditions: In some cases, the regioselectivity of Sandmeyer-type reactions can be influenced by the reaction temperature and the choice of catalyst.[1] Experiment with slightly lower reaction temperatures to see if this improves the isomer ratio.
-
Purification: If isomer formation is unavoidable, a robust purification strategy is essential. Fractional distillation under reduced pressure is often the most effective method for separating isomers with close boiling points.[7] Crystallization can also be effective if a suitable solvent system can be found.[7]
-
Q3: My final product is contaminated with a significant amount of a phenol byproduct. What is the cause and how can I prevent it?
The presence of a phenol, such as 2,5-dichloro-3-fluorophenol, is a strong indicator of diazonium salt decomposition.
-
Causality: As mentioned earlier, if the diazonium salt solution is allowed to warm up, it will react with water in the reaction mixture to form a phenol.[1][2] This is a common side reaction in diazotization chemistry.
-
Solution:
-
Strict Temperature Control: This is the most critical factor. The temperature of the diazotization and the subsequent substitution reaction must be kept low (ideally 0-5 °C) until the diazonium group is replaced.
-
Minimize Water Content (for non-aqueous routes): If the reaction can be performed in a non-aqueous system, this can reduce the formation of phenol byproducts. However, this may require different reagents for diazotization.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of 2,5-Dichloro-3-fluorotoluene?
The most common and logical starting material is 2,5-dichloro-3-aminotoluene. This aniline can then be converted to the target molecule via a diazotization reaction followed by a Balz-Schiemann reaction for fluorination, or a Sandmeyer reaction if one of the chloro groups is being introduced this way.
Q2: What are the primary safety concerns when working with this reaction?
The primary safety concern is the handling of diazonium salts. In their solid, dry state, they are shock-sensitive and can be explosive.[1] It is strongly recommended to use them in solution and not to isolate the solid diazonium salt unless absolutely necessary and with extreme caution.[3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q3: How can I effectively purify the final product?
Given the likely presence of isomeric impurities with similar boiling points, fractional distillation under reduced pressure is the recommended method for purification.[7] A distillation column with a high number of theoretical plates will be necessary to achieve good separation. Alternatively, preparative gas chromatography (GC) can be used for smaller scales, or crystallization if a suitable solvent can be identified that selectively crystallizes the desired isomer.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 2,5-Dichloro-3-fluorotoluene via Diazotization and Sandmeyer-type Reaction (Illustrative)
This protocol is a general guideline and may require optimization.
Materials:
-
2,5-dichloro-3-aminotoluene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Starch-iodide paper
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,5-dichloro-3-aminotoluene (1 eq.) in a mixture of concentrated HCl and water, cooled to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq.) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Confirm the presence of a slight excess of nitrous acid using starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of CuCl (1.2 eq.) in concentrated HCl. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum.
-
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | To ensure the stability of the diazonium salt intermediate.[1][3][4] |
| NaNO₂ Stoichiometry | 1.05 - 1.1 equivalents | To ensure complete diazotization without excessive side reactions.[1] |
| Sandmeyer Catalyst | Freshly prepared CuCl | Catalyst activity is crucial for high yield. |
| Reaction Time | 1-3 hours | To ensure complete reaction. Monitor by TLC or GC. |
| Expected Yield | 60-80% (unoptimized) | Yields can vary significantly with substrate and conditions. |
| Primary Impurities | Isomeric dichlorofluorotoluenes, 2,5-dichloro-3-fluorophenol | Due to lack of complete regioselectivity and diazonium salt decomposition. |
Section 4: Visualizations
Diagram 1: Synthetic Workflow
Caption: A typical workflow for the synthesis of 2,5-Dichloro-3-fluorotoluene.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in the synthesis.
Section 5: References
-
Elofson, R. M., & Gadallah, F. F. (1969). The Sandmeyer Reaction. The Journal of Organic Chemistry, 34(4), 854–857.
-
ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]
-
ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. Wikipedia. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
UCL Discovery. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. University College London. [Link]
-
National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
-
ResearchGate. (2025). Balz-Schiemann Reaction. ResearchGate. [Link]
-
ResearchGate. (2025). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Google Patents. (n.d.). CN116444340B - Separation and purification method for mixed dichlorotoluene by coupling rectification and crystallization. Google Patents.
-
Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. Organic Chemistry Portal. [Link]
-
UCL Discovery. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. University College London. [Link]
-
ChemRxiv. (n.d.). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv. [Link]
-
MDPI. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate. [Link]
-
Google Patents. (n.d.). US4031146A - Process for the production of 2,5-dichlorotoluene. Google Patents.
-
Google Patents. (n.d.). CN102234218B - Preparation method of 2,4-dichlorotoluene. Google Patents.
-
Google Patents. (n.d.). US4822928A - Process for producing 2,5-dichlorotoluene. Google Patents.
-
Google Patents. (n.d.). US4089909A - Separation of dichlorobenzene isomers. Google Patents.
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US4031146A - Process for the production of 2,5-dichlorotoluene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Fluorotoluenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted fluorotoluenes. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges encountered in the laboratory. The introduction of fluorine into toluene derivatives can dramatically alter molecular properties, making these compounds highly valuable in pharmaceuticals and materials science.[1][2][3][4] However, the unique reactivity of fluorine-containing molecules presents significant synthetic hurdles.[2][5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reactions, and ensure the safe and efficient synthesis of your target compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted fluorotoluenes, and what are their primary limitations?
A1: The primary methods include:
-
Balz-Schiemann Reaction: This classic method involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[6][7] While effective for regioselective fluorination, it can require high temperatures, and the diazonium salts can be explosive, posing safety risks.[6][7][8]
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the toluene ring is activated by strong electron-withdrawing groups. However, it is less suitable for electron-rich or neutral aromatic rings.[9][10]
-
Electrophilic Fluorination: This approach uses reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) to directly fluorinate the toluene ring.[11][12][13] A major challenge is controlling regioselectivity, often resulting in a mixture of ortho and para isomers.[11]
-
Transition-Metal-Catalyzed Fluorination: This modern approach, often employing palladium or silver catalysts, allows for the fluorination of a broader range of substrates under milder conditions.[5][14][15] However, catalyst selection, ligand design, and reaction optimization can be complex.[14][16]
Q2: I'm observing a mixture of ortho- and para-fluorotoluene isomers in my electrophilic fluorination reaction. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in electrophilic fluorination of toluene is a common challenge due to the ortho- and para-directing nature of the methyl group.[11] To improve selectivity, consider the following:
-
Palladium-Catalyzed C-H Activation: For high ortho-selectivity, a palladium-catalyzed approach using a directing group on your substrate can be highly effective.[11] The directing group coordinates to the palladium catalyst, bringing the fluorinating agent (often NFSI) into close proximity to the ortho C-H bond.[11]
-
Steric Hindrance: Introducing a bulky substituent elsewhere on the ring can sterically hinder one of the positions, favoring fluorination at the less hindered site.
-
Reaction Conditions: Systematically vary the solvent, temperature, and fluorinating agent. Some N-F reagents may offer slightly better selectivity under specific conditions.[17]
Q3: My Balz-Schiemann reaction is giving a low yield and a significant amount of tar-like byproducts. What could be the cause?
A3: Low yields and tar formation in the Balz-Schiemann reaction often stem from the instability of the diazonium salt and side reactions during thermal decomposition.[18] Key factors to investigate include:
-
Temperature Control: The thermal decomposition of the diazonium salt can be highly exothermic and difficult to control.[6][8] Precise and gradual heating is crucial to minimize side reactions. A multi-stage heating profile can be beneficial.[19][20]
-
Purity of the Diazonium Salt: Ensure the diazonium tetrafluoroborate is as pure and dry as possible before decomposition. Impurities can catalyze unwanted side reactions.
-
Solvent Choice: While often performed neat, using a high-boiling, inert solvent can sometimes help to moderate the decomposition and improve heat transfer.
-
Alternative Fluoride Sources: In some cases, using hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts can lead to cleaner reactions and higher yields.[21]
Q4: What are the primary safety concerns when working with fluorinating agents?
A4: Fluorinating agents are inherently reactive and often toxic, requiring strict safety protocols.[1][22]
-
Toxicity and Corrosivity: Many fluorinating agents, such as elemental fluorine and hydrogen fluoride, are extremely corrosive and toxic.[2][23][24] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and chemical-resistant gloves.[1][25]
-
Reactivity: Electrophilic fluorinating agents can react violently with organic materials.[24] Avoid contact with flammable solvents and incompatible materials.[1]
-
Handling and Storage: Store fluorinating agents in a cool, dry, and well-ventilated area, away from incompatible substances.[1][25] For highly hazardous reagents, a glove box with an inert atmosphere may be necessary.[1]
-
Waste Disposal: Dispose of residual fluorinating agents and contaminated materials as hazardous waste according to your institution's guidelines.[1] Do not attempt to quench large quantities without a validated procedure.[1]
II. Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed Nucleophilic Fluorination of Aryl Bromides
Q: I am attempting a Pd-catalyzed nucleophilic fluorination of a substituted bromotoluene using AgF, but the yield of my desired fluorotoluene is consistently low, with significant formation of a reduction byproduct (protodebromination). What are the likely causes and how can I troubleshoot this?
A: Low yields and competing protodebromination in Pd-catalyzed fluorination of aryl bromides are common issues. The underlying causes often relate to catalyst activity, ligand stability, and reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Ligand Modification | Some biarylphosphine ligands require an in situ modification to become effective for the fluorination reaction. If this process is slow or incomplete, the catalytic cycle will be inefficient. | Consider using a pre-modified ligand that does not require this activation step. This can be particularly beneficial for heteroaryl substrates.[26] |
| Catalyst Decomposition | The palladium catalyst may be unstable under the reaction conditions, leading to the formation of inactive palladium black. | Screen different palladium precatalysts and ligands. AdBrettPhos has shown promise in similar systems.[26] Ensure strict anhydrous and anaerobic conditions, as water and oxygen can contribute to catalyst degradation. |
| Suboptimal Fluoride Source/Activator | The choice and quality of the fluoride source are critical. Silver fluoride (AgF) is often used, but its reactivity can be influenced by co-additives. | Ensure the AgF is of high purity and handled under inert conditions. Adding a small amount of a co-additive like potassium fluoride (KF) can sometimes improve the reaction efficiency.[26] |
| Incorrect Solvent or Temperature | The solvent plays a crucial role in catalyst solubility and stability. The reaction temperature must be high enough for catalysis but not so high as to cause decomposition. | Screen a range of anhydrous, polar aprotic solvents such as 2-methyltetrahydrofuran (2-MeTHF) or dioxane. Optimize the reaction temperature, typically in the range of 110-130 °C, using a carefully controlled heating source.[26] |
Experimental Protocol: Pd-Catalyzed Fluorination of 3-Bromo-5-cyanopyridine (Model System) [26]
-
To an oven-dried vial under an inert atmosphere, add the 3-bromo-5-cyanopyridine (0.10 mmol), AgF (0.20 mmol), KF (0.050 mmol), and the palladium precatalyst (e.g., AdBrettPhos-based, 0.0020 mmol).
-
Add anhydrous 2-MeTHF (1 mL).
-
Seal the vial and heat the reaction mixture to 130 °C for 14 hours.
-
After cooling, the yield can be determined by ¹⁹F NMR analysis using an internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Pd-catalyzed fluorination.
Guide 2: Poor Yield and Side Reactions in the Balz-Schiemann Reaction
Q: My Balz-Schiemann reaction on p-toluidine is giving a poor yield of 4-fluorotoluene, and I'm observing significant side products. How can I optimize this reaction? [21]
A: The Balz-Schiemann reaction, while a cornerstone of aromatic fluorination, is sensitive to reaction conditions. Optimizing the diazotization and decomposition steps is key to achieving high yields and purity.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Diazotization | The initial conversion of the amine to the diazonium salt must be complete. Unreacted amine can lead to side reactions, such as the formation of azo compounds. | Ensure the reaction is kept cold (0-5 °C) during the addition of sodium nitrite. Use a slight excess of nitrous acid. Monitor the reaction for the absence of the starting amine. |
| Uncontrolled Thermal Decomposition | Rapid, uncontrolled heating of the diazonium salt is a primary cause of side reactions and reduced yields.[6] The decomposition can be highly exothermic.[8] | Implement a staged, controlled heating protocol. A gradual increase in temperature allows for a more controlled release of nitrogen gas and formation of the aryl cation intermediate.[20] For example, hold at a low temperature, then gradually ramp to a higher temperature.[20] |
| Use of Aqueous HBF₄ | While convenient, using aqueous fluoroboric acid can sometimes introduce water that may participate in side reactions. | Consider using anhydrous hydrogen fluoride (HF) as both the solvent and the fluoride source.[18][27][28] This can lead to higher yields and purity by minimizing side reactions, although it requires specialized equipment due to the corrosive nature of HF.[28] |
| Side Reactions of the Aryl Cation | The intermediate aryl cation is highly reactive and can be trapped by other nucleophiles or undergo rearrangement, leading to byproducts. | By using anhydrous HF, the fluoride ion concentration is high, favoring the desired trapping of the cation to form the aryl fluoride.[18][27] |
Optimized Protocol using Anhydrous Hydrogen Fluoride [20]
-
Salt Formation: In a specialized, corrosion-resistant reactor, cool anhydrous hydrogen fluoride to 0-5 °C.
-
Slowly add p-toluidine while maintaining the temperature below 20 °C. The mass ratio of p-toluidine to anhydrous HF is typically around 1:2.8.[20]
-
Diazotization: After complete dissolution, add sodium nitrite while keeping the temperature at 0-5 °C for 1 hour.[20]
-
Thermal Decomposition: Implement a four-stage pyrolysis:
-
Workup: After pyrolysis, cool the reaction, separate the organic phase, neutralize with sodium carbonate, and distill to obtain pure p-fluorotoluene.[20] This method can achieve yields of up to 97% and purity of over 99%.[20]
Reaction Mechanism Visualization:
Caption: Key steps in the optimized Balz-Schiemann reaction.
Guide 3: Purification of Fluorotoluene Isomers
Q: My synthesis has produced a mixture of 2-fluorotoluene and 4-fluorotoluene. Standard column chromatography on silica gel is not providing adequate separation. What alternative purification strategies can I employ?
A: The separation of fluorotoluene isomers is a significant challenge due to their similar polarities and boiling points. When standard methods fail, more specialized chromatographic techniques are required.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Similar Polarity | The small difference in dipole moment between ortho- and para-fluorotoluene makes them difficult to resolve on standard stationary phases like silica gel. | Switch to a more specialized stationary phase. Chiral selective stationary phases have been shown to achieve baseline separation of 2-, 3-, and 4-fluorotoluene isomers.[29] Phenyl-based columns (e.g., with 35% phenyl content) can also offer alternative selectivity for resolving branched-chain isomers.[30] |
| Co-elution | The isomers may have nearly identical retention times under the chosen mobile phase conditions. | Optimize the mobile phase. For reverse-phase chromatography (e.g., C18), adjusting the pH can be effective. A high pH (e.g., 9.5) with a high organic modifier content has been successful for separating challenging E/Z isomers and may be applicable here.[31] |
| Low Resolution on Flash Columns | Standard flash chromatography cartridges may not have the efficiency (plate count) to resolve closely eluting isomers. | Consider using pre-packed glass columns for preparative chromatography. These columns can be packed with a wider variety of stationary phases and often offer superior performance and higher pressure limits, allowing for increased throughput.[31] |
| Analytical vs. Preparative Scale | An analytical method that shows baseline separation may not directly translate to a preparative scale without optimization. | Carefully scale up the analytical method. Ensure the loading on the preparative column is not too high, as this will degrade resolution. The use of scalable pre-packed glass columns can make this transition more reliable.[31] |
Recommended Purification Strategy:
-
Analytical Method Development:
-
Screen different stationary phases. Start with a chiral column and a phenyl-based column.
-
Use an analytical HPLC or GC to develop a separation method.[29]
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the isomers.
-
-
Preparative Scale-Up:
-
Transfer the optimized analytical method to a preparative system using a high-performance pre-packed glass column with the same stationary phase.[31]
-
Perform a loading study to determine the maximum amount of crude mixture that can be purified without compromising resolution.
-
Collect fractions and analyze them by analytical HPLC or GC to confirm purity before combining.
-
III. References
-
Safety and handling of fluorinated organic compounds - Benchchem. Available from:
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Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. Available from:
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A Comparative Guide to the Fluorination of Toluene for Researchers and Drug Development Professionals - Benchchem. Available from:
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Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi. Available from:
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. Available from:
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The Dark Side of Fluorine - PMC - NIH. Available from:
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Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. Available from:
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Halogenated aromatic hydrocarbons Separation of fluorotoluene isomers - Agilent. Available from:
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CN102786387B - Preparation method for p-fluorotoluene - Google Patents. Available from:
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CN102786384B - Preparation method of o-fluorotoluene - Google Patents. Available from:
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The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available from:
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Fluorinating agents - ACS GCI Pharmaceutical Roundtable. Available from:
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Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene - Benchchem. Available from:
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What are the synthesis and applications of 2-Fluorotoluene? - FAQ - Guidechem. Available from:
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CN102786384A - Preparation method of o-fluorotoluene - Google Patents. Available from:
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How to Synthesize p-Fluorotoluene? - FAQ - Guidechem. Available from:
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Balz–Schiemann reaction - Grokipedia. Available from:
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Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC - NIH. Available from:
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GMP Fluorination Challenges Limit Use in API Synthesis - Pharmaceutical Technology. Available from:
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Balz–Schiemann reaction - Wikipedia. Available from:
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. Available from:
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Balz-Schiemann Reaction: Mechanism, Formula & Uses - Allen. Available from:
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Available from:
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Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC - NIH. Available from:
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Balz-Schiemann Reaction - Organic Chemistry Portal. Available from:
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Transition Metals Mediated Fluorination of Arenes and Heteroarenes - Macmillan Group. Available from:
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Transition metal catalysis and nucleophilic fluorination - Chemical Communications (RSC Publishing). Available from:
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Silver-Catalyzed Late-Stage Fluorination - PMC - NIH. Available from:
-
Electrophilic fluorination - Wikipedia. Available from:
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Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - ACS Publications. Available from:
-
The Balz-Schiemann Reaction - Scientific Update - UK. Available from:
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Electrophilic Fluorination - Bryn Mawr College. Available from:
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(PDF) Transition‐Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons - ResearchGate. Available from:
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Easy purification of isomers with prepacked glass columns - Chromatography Today. Available from:
-
meta-Fluorotoluene Synthesis - YouTube. Available from:
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available from:
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - ResearchGate. Available from:
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Reactivities of electrophilic N–F fluorinating reagents - RSC Publishing. Available from:
-
Recent progress in the analysis of isomers and enantiomers of per- and polyfluoroalkyl substances in environmental and biological samples - DOI. Available from:
-
WO2006052567A2 - Purification of fluorinated alcohols - Google Patents. Available from:
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Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. - YouTube. Available from:
-
CN115490597B - Synthetic method of fluorotoluene derivative - Google Patents. Available from:
-
CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents. Available from:
-
Fluorotoluene Series - Sparrow Chemical. Available from:
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Synthesis of 3-substituted 2-fluoro- and 2,2-difluoroaziridines - PubMed. Available from:
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Technical Support Center: Catalyst Selection for 2,5-Dichloro-3-fluorotoluene Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for palladium-catalyzed cross-coupling reactions involving the challenging 2,5-Dichloro-3-fluorotoluene substrate. Our focus is to move beyond simple protocols and provide a mechanistic understanding to empower you to solve common experimental issues.
Introduction: Navigating the Challenges of a Complex Substrate
2,5-Dichloro-3-fluorotoluene is an attractive building block in medicinal chemistry and materials science. However, its structure presents distinct challenges for cross-coupling reactions. The two chloro-substituents are generally less reactive than their bromo or iodo counterparts, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[1] Furthermore, the electron-withdrawing nature of the halogen substituents deactivates the aromatic ring. These factors necessitate the use of highly active and specialized catalyst systems to achieve efficient and selective transformations. This guide will walk you through catalyst selection and troubleshooting for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with 2,5-Dichloro-3-fluorotoluene?
The main difficulties arise from the inherent properties of the substrate:
-
Low Reactivity of C-Cl Bonds: Aryl chlorides are notoriously less reactive than aryl bromides or iodides. The oxidative addition of the C-Cl bond to a Pd(0) center is often the rate-limiting step and requires a highly active catalyst.[1][2]
-
Electron-Deficient Ring: The cumulative electron-withdrawing effect of two chlorine atoms and a fluorine atom deactivates the aromatic ring, further hindering oxidative addition.
-
Selectivity: With two chlorine atoms at the C2 and C5 positions, achieving selective mono-substitution over di-substitution can be challenging and requires careful control of stoichiometry and reaction conditions.[3][4]
-
Side Reactions: The forcing conditions sometimes required can promote side reactions such as hydrodechlorination (reduction of the C-Cl bond) and homocoupling of the coupling partner.[1]
Q2: How can I control for mono- versus di-substitution on the 2,5-Dichloro-3-fluorotoluene core?
Achieving selective mono-substitution is primarily a matter of controlling stoichiometry and reaction kinetics.
-
Stoichiometry: Use a slight excess (typically 1.05-1.2 equivalents) of your coupling partner (e.g., boronic acid or amine) relative to the dichlorofluorotoluene. Using a large excess will inevitably drive the reaction towards di-substitution.
-
Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower, second coupling from occurring. Lowering the reaction temperature can also increase selectivity for the more reactive site.
-
Catalyst Loading: In some cases, a lower catalyst loading can favor mono-substitution, as the overall reaction rate is slowed.
Q3: Why is the choice of ligand so critical for this specific substrate?
For unreactive aryl chlorides like 2,5-Dichloro-3-fluorotoluene, the ligand is arguably the most important component of the catalytic system. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1] Modern, specialized ligands are required to facilitate the challenging oxidative addition step. The key features of effective ligands are:
-
Electron-Rich: Electron-donating ligands increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Cl bond.
-
Sterically Hindered (Bulky): Bulky ligands promote the formation of low-coordinate, highly reactive monoligated Pd(0) species (PdL), which are more active in oxidative addition than their bis-ligated counterparts (PdL₂).[5][6] This steric bulk also helps to facilitate the final reductive elimination step to release the product. Examples include bulky biarylphosphines (e.g., XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[6][7]
Troubleshooting Guide by Reaction Type
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but its success with 2,5-Dichloro-3-fluorotoluene is highly dependent on an optimized catalyst system.[8]
Q: My Suzuki-Miyaura reaction has a low yield or has failed completely. What are the likely causes and solutions?
Low conversion is the most common issue and can usually be traced back to an insufficiently active catalyst system.
-
Cause 1: Ineffective Catalyst/Ligand. Standard catalysts like Pd(PPh₃)₄ often fail with aryl chlorides.[1]
-
Solution: Employ a more active catalyst system. Modern systems for aryl chlorides typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a specialized ligand. For sterically hindered and electron-deficient substrates, bulky, electron-rich biarylphosphine ligands are the state-of-the-art.[2][5][9]
-
-
Cause 2: Inappropriate Base or Solvent. The base plays a crucial role in the transmetalation step. Its strength and solubility can dramatically affect the outcome.
-
Solution: A base screen is recommended. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[5] Ensure your solvent can dissolve the base to some extent; sometimes, the addition of a small amount of water is necessary to activate the base, but this must be done cautiously.[10] Anhydrous conditions with K₃PO₄ may require a few equivalents of water to function properly.[10]
-
-
Cause 3: Catalyst Deactivation. The active Pd(0) species can be sensitive to oxygen.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use properly degassed solvents by sparging with an inert gas or using freeze-pump-thaw cycles.[1]
-
Q: I'm observing a significant amount of a byproduct with a mass corresponding to 2-chloro-3-fluorotoluene (hydrodechlorination). How can I minimize this?
Hydrodechlorination (or dehalogenation) occurs when the aryl halide is reduced instead of coupled.
-
Cause: This side reaction is often mediated by a palladium-hydride (Pd-H) species. These can form from the reaction of the palladium catalyst with trace water, certain solvents (like alcohols), or the amine base in Buchwald-Hartwig reactions.[1][9]
-
Solution 1: Choice of Ligand. Certain ligands, like AntPhos, have unique structures that can inhibit the β-hydride elimination pathway that leads to reduction side products.[9]
-
Solution 2: Scrutinize Reagents. Ensure solvents are anhydrous and reagents are pure. If using a boronic acid, check for degradation, as this can be a source of protons.
-
Solution 3: Use an Appropriate Base. Avoid bases that can easily act as hydride donors.
-
Q: My main byproduct is a biaryl derived from the homocoupling of my boronic acid. What causes this?
Boronic acid homocoupling is a common side reaction, especially in the presence of oxygen.
-
Cause: This is often promoted by the presence of Pd(II) species and oxygen. It can occur if the reduction of your Pd(II) precatalyst to the active Pd(0) state is incomplete, or if oxygen enters the system and re-oxidizes the Pd(0).[1]
-
Solution: Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction setup and duration. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes mitigate issues related to incomplete precatalyst reduction.
-
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, CPME | 80-110 | The "go-to" systems for challenging aryl chlorides. Ligand choice can be substrate-dependent. |
| Pd₂(dba)₃ | AntPhos[9] | K₃PO₄ | Toluene | 110 | Excellent for sterically demanding couplings and can suppress reduction byproducts.[9] |
| Pd(OAc)₂ | NHC-based Ligands (e.g., IPr)[7] | K₃PO₄ | Toluene, Dioxane | RT - 80 | Can be highly active, sometimes allowing for room temperature couplings of activated chlorides.[7] |
This table serves as a starting point for optimization. Optimal conditions are substrate-dependent.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the premier method for synthesizing aryl amines.[11][12] Success with 2,5-Dichloro-3-fluorotoluene requires catalysts developed specifically for electron-deficient aryl chlorides.
Q: My C-N coupling is not working. Which catalyst system is best for this substrate?
-
Cause: First-generation catalysts based on ligands like P(o-tolyl)₃ or bidentate ligands like BINAP and DDPF are often not active enough for aryl chlorides.[6][11]
-
Solution: Use third and fourth-generation Buchwald-Hartwig catalyst systems. These employ bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands like XPhos, RuPhos, and BrettPhos were specifically designed to facilitate the amination of challenging aryl chlorides and sulfonates.[6] They promote both the oxidative addition and the C-N bond-forming reductive elimination steps.
-
Q: How can I favor mono-arylation of my amine?
-
Cause: If you are using a primary amine (R-NH₂), it has two N-H bonds available for reaction, potentially leading to a di-arylated product (Ar₂NR).
-
Solution 1: Stoichiometry. As with Suzuki coupling, carefully control the stoichiometry. Use 1.0-1.2 equivalents of the amine.
-
Solution 2: Ligand Choice. Very bulky ligands, such as BrettPhos, have been shown to be highly selective for the monoarylation of primary amines with aryl chlorides.[6]
-
Solution 3: Use an Ammonia Equivalent. For the synthesis of primary anilines (Ar-NH₂), direct coupling with ammonia can be difficult. Instead, use an "ammonia equivalent" like lithium bis(trimethylsilyl)amide (LiHMDS), followed by acidic workup.[12]
-
Q: The catalyst appears to be deactivating during the reaction. What could be the cause?
-
Cause: Catalyst deactivation in Buchwald-Hartwig amination can occur if the phosphine ligand is displaced by the amine substrate or if the base used is incompatible with other functional groups on the substrate.[13]
-
Solution 1: Use a Strong Base. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common and generally most effective base.[14] However, it is incompatible with base-sensitive functional groups like esters. In such cases, weaker bases like K₂CO₃ or K₃PO₄ can be used, but this may require higher temperatures and catalyst loadings.[14]
-
Solution 2: Ligand Stability. Modern dialkylbiaryl phosphine ligands are designed to bind strongly to the palladium center, resisting displacement by amine substrates, which can lead to catalytically dormant species.[13]
-
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ or G3-XPhos Palladacycle | XPhos, RuPhos | NaOt-Bu, LHMDS | Toluene, Dioxane | 80-110 | Highly general and effective systems for a broad range of amines and aryl chlorides.[6] |
| Pd(OAc)₂ | BrettPhos | NaOt-Bu | Toluene, CPME | 80-100 | Excellent for selective monoarylation of primary amines and ammonia surrogates.[6] |
| Pd(OAc)₂ | cataCXium® A | K₃PO₄ | t-BuOH/H₂O | 100 | A phosphine-based system that can be effective with weaker bases. |
This table serves as a starting point for optimization. Optimal conditions are substrate-dependent.
Heck Coupling (C-C Bond Formation with Alkenes)
The Heck reaction couples the aryl halide with an alkene.[15] While versatile, aryl chlorides are challenging substrates.[16]
Q: My Heck reaction is sluggish and gives low conversion. How can I improve it?
-
Cause 1: Inactive Catalyst. Standard Heck conditions (Pd(OAc)₂, PPh₃) are often insufficient for aryl chlorides.[16][17]
-
Solution: A more active catalyst system is needed. This can involve using phosphine-free conditions with high temperatures, or employing more specialized ligands. N-heterocyclic carbene (NHC) ligands or bulky phosphines like P(t-Bu)₃ can be effective.[18] The Herrmann-Beller palladacycle is another catalyst known for its high activity with aryl chlorides.
-
-
Cause 2: Incorrect Base. The base in a Heck reaction is crucial for regenerating the Pd(0) catalyst in the final step.
-
Solution: Triethylamine (Et₃N) is a common choice, but stronger bases like proton sponge or inorganic bases like K₂CO₃ can sometimes be more effective, especially with less reactive substrates.
-
Visualized Workflows and Mechanisms
Catalyst Selection Workflow for Suzuki-Miyaura Coupling
This diagram outlines a decision-making process for troubleshooting a Suzuki-Miyaura coupling of 2,5-Dichloro-3-fluorotoluene.
Caption: Decision workflow for troubleshooting Suzuki-Miyaura reactions.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
This diagram illustrates the key steps in the C-N coupling of an aryl chloride, highlighting the role of the bulky ligand.
Caption: Key steps in the Buchwald-Hartwig amination of aryl chlorides.
Experimental Protocols
The following are general, representative protocols. They should be used as a starting point and optimized for your specific coupling partners.
General Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), 2,5-Dichloro-3-fluorotoluene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 mmol, 1.1 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.) to an oven-dried Schlenk flask equipped with a stir bar.[19]
-
Inert Atmosphere: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.[1]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
General Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk flask with a stir bar.[20]
-
Substrate Addition: Add 2,5-Dichloro-3-fluorotoluene (1.0 mmol, 1.0 equiv.) and anhydrous, degassed solvent (e.g., toluene, 5 mL). Seal the flask.
-
Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv.) via syringe. If the amine is a solid, it can be added in the glovebox with the other solids.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.[20]
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
- 7. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Coupling | NROChemistry [nrochemistry.com]
- 17. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 18. Heck Reaction [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. escholarship.org [escholarship.org]
- 27. faculty.fiu.edu [faculty.fiu.edu]
- 28. Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 31. uwindsor.ca [uwindsor.ca]
- 32. researchgate.net [researchgate.net]
- 33. Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
- 35. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents [organic-chemistry.org]
- 36. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 37. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Side Reactions in the Halogenation of Fluorotoluene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the halogenation of fluorotoluene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with side reactions during these critical synthetic transformations. The following troubleshooting guides and FAQs are structured to address specific experimental issues, providing not just solutions but also the underlying mechanistic principles to empower your research.
Section 1: Troubleshooting Ring Halogenation (Electrophilic Aromatic Substitution)
Electrophilic Aromatic Substitution (EAS) is the desired pathway for introducing a halogen onto the aromatic ring of fluorotoluene. However, controlling the reaction's regioselectivity and preventing unwanted side reactions is a common challenge.
Q1: I'm getting a mixture of isomers. How can I control the position of the halogen on the aromatic ring?
A1: Controlling regioselectivity is a matter of understanding the competing electronic and steric effects of the fluorine and methyl substituents.
The outcome of an electrophilic halogenation on a substituted benzene ring is dictated by the nature of the groups already present.[1][2] Both the methyl (-CH₃) group and the fluorine (-F) group are ortho, para-directors. This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.
-
Electronic Effects: The methyl group is an activating group, donating electron density to the ring and stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. Fluorine, while having lone pairs that can donate via resonance (stabilizing ortho and para attack), is highly electronegative and withdraws electron density inductively, making it a deactivating group overall.[3] The interplay of these effects determines the final isomer distribution.
-
Steric Hindrance: Bulky halogenating agents or catalysts may have difficulty accessing the positions ortho to the existing substituents, leading to a higher proportion of the para product.
Troubleshooting & Optimization:
-
Choice of Catalyst: The Lewis acid catalyst (e.g., FeCl₃, AlCl₃, FeBr₃) polarizes the halogen-halogen bond, creating a potent electrophile.[2][4][5] Using a milder or bulkier catalyst can sometimes enhance para-selectivity by increasing steric hindrance at the ortho positions. Zeolite catalysts have also been shown to promote para-regioselectivity in some aromatic halogenations.[6]
-
Temperature Control: Lowering the reaction temperature can increase selectivity. At higher temperatures, there is enough energy to overcome the activation barrier for the formation of less stable isomers, leading to a product mixture that is closer to the statistical distribution. For example, a bromination of 4-fluorotoluene kept at 25-27°C still yields a mixture of isomers.[7]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity.[2] Experimenting with different solvents may be necessary to optimize for a specific isomer.
Data Snapshot: Typical Isomer Distribution in the Bromination of 4-Fluorotoluene
| Product Isomer | Percentage Yield (%) |
| 3-Bromo-4-fluorotoluene | ~57% |
| 2-Bromo-4-fluorotoluene | ~42% |
| Dibromo-4-fluorotoluene | ~1% |
| (Data adapted from a representative synthesis of 2-bromo-4-fluorotoluene)[7] |
Q2: My reaction is producing significant amounts of di- and tri-halogenated products. How can I prevent over-halogenation?
A2: Over-halogenation occurs when the mono-halogenated product reacts further. This can be controlled by careful management of reaction conditions and stoichiometry.
While the introduction of the first halogen deactivates the ring towards further substitution, forcing conditions can lead to multiple additions.
Troubleshooting & Optimization:
-
Control Stoichiometry: The most straightforward method is to use the halogenating agent as the limiting reagent. A 1:1 molar ratio of fluorotoluene to halogen (or slightly less of the halogen) is a good starting point.
-
Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or GC-MS) and stop it as soon as the starting material is consumed. Avoid prolonged reaction times or excessive heat, which provide the energy for the slower, second halogenation to occur.
-
Slow Addition: Add the halogenating agent slowly to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more activated starting material over the less activated mono-halogenated product.
Q3: I'm observing products where the fluorine atom has been replaced by a halogen. What is this side reaction and how can I avoid it?
A3: This is known as ipso-substitution, where the electrophile attacks the carbon atom already bearing the fluorine substituent. [1][8]
Instead of attacking a C-H bond, the electrophile attacks the C-F bond. The intermediate can then lose the fluorine atom (as F⁺, though its departure is often facilitated by the Lewis acid) to yield a de-fluorinated, halogenated product. This side reaction is less common but can be problematic under certain conditions.
Troubleshooting & Optimization:
-
Moderate Lewis Acidity: Very strong Lewis acids or highly acidic conditions can promote ipso-attack. Consider using a milder catalyst (e.g., ZnCl₂, Fe) or ensuring the reaction medium is not overly acidic.
-
Temperature Management: Ipso-substitution can become more significant at higher temperatures. Maintaining a consistently low reaction temperature is crucial.
-
Choice of Halogen: This side reaction is more frequently discussed in the context of other leaving groups like silyl or carboxyl groups, but it is a potential pathway for halogens as well.[1] If the issue persists, re-evaluating the entire synthetic route may be necessary.
Section 2: Troubleshooting Side-Chain Halogenation (Free Radical Substitution)
A major competing pathway in the halogenation of fluorotoluene is the substitution of a hydrogen on the methyl group. This proceeds via a completely different, light- or heat-induced free-radical mechanism.[9]
Q4: My reaction is halogenating the methyl group instead of the aromatic ring. How do I ensure the reaction occurs only on the ring?
A4: The reaction pathway is determined by the conditions. Ring halogenation is an electrophilic substitution, while side-chain halogenation is a free-radical substitution. You must use conditions that favor the former. [10][11][12]
The key is to recognize that these are two distinct mechanistic pathways that are selected based on the reagents and energy sources used.
Troubleshooting & Optimization:
-
Exclude Light and Radical Initiators: Free-radical reactions are initiated by UV light or heat.[9][13][14] To favor ring halogenation, conduct the reaction in the dark (e.g., by wrapping the flask in aluminum foil) and at a controlled temperature that does not require excessive heating. Ensure your reagents are free from peroxide impurities, which can initiate radical chains.
-
Use a Lewis Acid Catalyst: The presence of a Lewis acid like FeCl₃ or AlBr₃ is the hallmark of electrophilic aromatic halogenation.[2][4] This catalyst is inactive for the free-radical pathway.
-
Solvent Choice: Use an appropriate solvent for EAS, such as glacial acetic acid or a halogenated solvent like dichloromethane.[7]
Table: Comparison of Conditions for Selective Halogenation
| Feature | Ring Halogenation (Electrophilic) | Side-Chain Halogenation (Free-Radical) |
| Catalyst | Lewis Acid (FeCl₃, AlBr₃, etc.) | None required |
| Initiator | None | UV light, heat, or a radical initiator (AIBN, peroxides) |
| Mechanism | Involves arenium ion intermediate | Involves benzylic radical intermediate |
| Typical Reagent | Br₂, Cl₂ with Lewis Acid | N-Bromosuccinimide (NBS), Cl₂ |
| Temperature | Often low to moderate (0 - 50 °C) | Often elevated (reflux) |
Q5: I want to halogenate the methyl group, but I'm getting a mixture of -CH₂X, -CHX₂, and -CX₃ products. How do I achieve selective mono-halogenation on the side chain?
A5: Achieving mono-halogenation on the benzylic position requires controlling the concentration of the halogen radical. The reagent of choice for this is N-Bromosuccinimide (NBS).
Free-radical chlorination is notoriously unselective and often leads to mixtures.[9][15] Bromination is inherently more selective due to the greater stability of the benzylic radical intermediate.[16][17][18]
Troubleshooting & Optimization:
-
Use N-Bromosuccinimide (NBS): NBS is the preferred reagent for selective benzylic bromination.[18] It reacts with trace amounts of HBr generated in the reaction to produce a very low, constant concentration of Br₂. This low concentration ensures that a bromine radical will more likely find a starting material molecule to react with rather than an already brominated product, thus favoring mono-substitution.
-
Initiation: The reaction requires a radical initiator. This can be a small amount of a dedicated initiator like AIBN (azobisisobutyronitrile) or simply initiation by heat or light.
-
Solvent: The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl₄).
Visualizing the Mechanisms
Understanding the reaction intermediates is key to troubleshooting. The following diagrams illustrate the critical mechanistic pathways.
Caption: Reaction conditions dictate the halogenation outcome.
Caption: The three stages of free-radical side-chain halogenation.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: How does the initial position of the fluorine atom (2-, 3-, or 4-fluorotoluene) affect the outcome of ring halogenation?
The starting isomer has a profound impact on the product distribution. The directing effects of the -F and -CH₃ groups will either reinforce or oppose each other.
-
4-Fluorotoluene: Both groups direct to positions 2 and 3 (ortho to one group, meta to the other). Halogenation typically occurs at position 2 (ortho to -F, meta to -CH₃) and position 3 (meta to -F, ortho to -CH₃), often leading to a mixture.[7]
-
2-Fluorotoluene: The powerful activating and ortho, para-directing effect of the -CH₃ group often directs the halogen to position 4 (para to -CH₃) or 6 (ortho to -CH₃). The deactivating -F group at position 2 will disfavor substitution at positions 1 and 3.
-
3-Fluorotoluene: This isomer presents the most complex scenario, with multiple positions activated by one group and not strongly deactivated by the other, often resulting in complex product mixtures that are difficult to separate.
FAQ 2: Are there any specific safety precautions for halogenating fluorotoluenes?
Yes. Beyond standard laboratory safety protocols, take special precautions:
-
Ventilation: All halogenations should be performed in a well-ventilated fume hood. Halogens (Cl₂, Br₂) are toxic and corrosive.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Quenching: Be prepared to quench the reaction. A solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) should be on hand to neutralize any excess halogen at the end of the reaction.
-
Exothermic Reactions: These reactions can be exothermic. Use an ice bath to control the temperature, especially during the addition of reagents.[7]
-
Handling Halogenated Compounds: Treat all halogenated organic compounds as potentially toxic and handle them with care.[19]
Section 4: Representative Experimental Protocols
Protocol 1: Electrophilic Ring Bromination of 4-Fluorotoluene
This protocol is adapted from a known synthesis and is intended as a representative example.[7] Researchers should optimize based on their specific equipment and goals.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser (with a gas trap for HBr), dissolve 4-fluorotoluene (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of iron powder (e.g., 0.01 eq) and iodine (e.g., 0.01 eq) to the solution.
-
Reagent Addition: Prepare a solution of bromine (1.0 eq) in glacial acetic acid in the dropping funnel. Add this solution to the flask while stirring.
-
Temperature Control: The reaction is exothermic. Maintain the internal temperature at 25-30 °C using a water bath (cool or warm as needed).
-
Reaction Monitoring: Stir the mixture at this temperature for 3-4 hours. Monitor the reaction progress by GC or TLC.
-
Workup: Once the reaction is complete, cool the mixture. Carefully quench any remaining bromine with a saturated solution of sodium thiosulfate. Dilute with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mixture of isomers can be separated by fractional distillation or column chromatography.
Protocol 2: Free-Radical Side-Chain Bromination of 4-Fluorotoluene
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.0 eq), and a suitable solvent such as carbon tetrachloride (CCl₄).
-
Initiation: Add a catalytic amount of a radical initiator, such as AIBN or dibenzoyl peroxide.
-
Reaction: Heat the mixture to reflux. Irradiate the flask with a UV lamp or a standard incandescent light bulb to facilitate radical initiation.
-
Reaction Monitoring: The reaction can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide byproduct that floats to the surface. Confirm completion with GC or TLC.
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of CCl₄.
-
Purification: The filtrate contains the product. The solvent can be removed by rotary evaporation. The crude product can then be purified by distillation under reduced pressure or column chromatography.
References
- DONG Cheng-guo, ZUO Shi-zhi. The Side-chain Chlorination of p-Fluorotoluene. Journal of East China University of Science and Technology, 2000, (4): 412-416.
- DONG Cheng-guo, ZUO Shi-zhi. The Side-chain Chlorination of p-Fluorotoluene. Journal of East China University of Science and Technology, 2000.
- Synthesis of 2-bromo-4-fluorotoluene. PrepChem.com.
- Predicting Regioselectivity of Electrophilic Halogen
- Reactions at the Benzylic Position. Chemistry Steps.
- Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- 22.7: IPSO Substitution. Chemistry LibreTexts.
- What is the difference between free radical reaction and electrophilic substitution reaction? Quora.
- Free-radical halogen
- Ch 11 : Halogenation of alkyl benzenes. University of Calgary.
- 154 CHM2211 Reactions at Benzylic Position Free Radical Halogen
- Ch 11 : Halogenation of alkyl benzenes. University of Calgary.
- Electrophilic arom
- Free Radical Substitution and Electrophilic Addition. Scribd.
- Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. -ORCA.
- A comparison of regioselectivity in electrophilic aromatic substitution...
- In Summary: Free Radicals. Master Organic Chemistry.
- Benzylic Halogen
- Benzylic Halogen
- FREE RADICAL SUBSTITUTION VS ELECTROPHILIC ADDITION. YouTube.
- 15.
- 18.
- Troubleshooting failed reactions with 5-Bromo-3-chloro-2-fluorotoluene. Benchchem.
- Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry.
- Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry.
- 18.
- Electrophilic halogen
- Halogen
- Halogen
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
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Technical Support Center: Stability and Degradation of 2,5-Dichloro-3-fluorotoluene
Welcome to the technical support center for 2,5-Dichloro-3-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. My aim is to equip you with the scientific rationale behind experimental choices to ensure the stability and integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2,5-Dichloro-3-fluorotoluene during storage and handling?
A1: 2,5-Dichloro-3-fluorotoluene is a halogenated aromatic compound, and its stability can be influenced by several factors. Based on the principles of chemical stability for similar compounds, the primary concerns are:
-
Temperature: Elevated temperatures can provide the activation energy for decomposition reactions. It is crucial to store the compound in a cool environment.[1]
-
Light: Exposure to UV or even ambient light can initiate photochemical degradation pathways in aromatic compounds.[2][3] Storage in amber vials or in the dark is highly recommended.
-
Atmosphere: While generally stable, prolonged exposure to oxygen in the air, especially in the presence of light or heat, can lead to slow oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) is best practice for long-term stability.
-
Incompatible Materials: Contact with strong oxidizing agents, strong bases, and certain metals can catalyze degradation.[4] Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Q2: I am observing unexpected peaks in the chromatogram of my 2,5-Dichloro-3-fluorotoluene sample. Could these be degradation products?
A2: The appearance of new, unexpected peaks in your chromatogram is a strong indicator of degradation. To confirm this, a systematic approach is necessary:
-
Forced Degradation Study: A controlled experiment where you intentionally expose a pure sample of 2,5-Dichloro-3-fluorotoluene to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify potential degradation products.[5][6][7] A comparison of the chromatograms from the stressed samples with your experimental sample can confirm if the unknown peaks correspond to degradation products.
-
LC-MS Analysis: If your primary analysis is by GC, employing Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable structural information about the unknown peaks, aiding in their identification as degradation products.
-
Blank Analysis: Always run a blank (solvent) injection to rule out contamination from the solvent or the analytical system itself.
Q3: What are the likely degradation pathways for 2,5-Dichloro-3-fluorotoluene under different stress conditions?
A3: While specific degradation pathways for 2,5-Dichloro-3-fluorotoluene are not extensively documented in publicly available literature, we can infer probable pathways based on the chemistry of related halogenated toluenes and aromatic compounds:
-
Oxidative Degradation: The primary site of oxidation is often the methyl group, which can be oxidized to a benzyl alcohol, then to a benzaldehyde, and finally to a benzoic acid derivative.[8][9] Attack by hydroxyl radicals can also lead to the addition of hydroxyl groups to the aromatic ring.[10][11][12]
-
Photochemical Degradation: Aromatic hydrocarbons can undergo photo-oxidation, leading to the formation of phenols, quinones, and ring-opened products.[2][13][14] The presence of halogen substituents can influence the reaction pathways.
-
Hydrolytic Degradation: While generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the chloro or fluoro substituents, although this is generally less common for aryl halides compared to alkyl halides.
-
Thermal Degradation: At high temperatures, homolytic cleavage of the C-Cl, C-F, or C-C (methyl group) bonds can occur, leading to the formation of radical species that can then participate in a variety of secondary reactions.
Below is a conceptual diagram illustrating potential degradation starting points.
Caption: Potential initiation pathways for the degradation of 2,5-Dichloro-3-fluorotoluene.
Troubleshooting Analytical Issues
This section provides guidance on common analytical challenges encountered when working with 2,5-Dichloro-3-fluorotoluene, with a focus on Gas Chromatography (GC) as a primary analytical technique.
GC Analysis Troubleshooting
Issue 1: Peak Tailing
Peak tailing is a common issue in GC analysis of polar or active compounds and can lead to inaccurate integration and reduced resolution.
-
Causality:
-
Active Sites: The primary cause of peak tailing for halogenated compounds is often interaction with active sites in the GC system. These can be exposed silanol groups on the GC liner, column, or contaminants.[15]
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites.
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes and lead to peak tailing.[16][17]
-
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting GC peak tailing.[16][18]
Issue 2: Peak Splitting
Split peaks can arise from both physical and chemical issues within the GC system.
-
Causality:
-
Improper Injection Technique: Issues with the injection, such as a mismatch between the solvent and the stationary phase polarity, or an initial oven temperature that is too high for splitless injection, can cause peak splitting.[16]
-
Column Issues: A partially blocked column or a poorly cut column can lead to the sample band splitting as it enters the column.
-
Inlet Problems: A dirty or improperly installed liner can also cause peak splitting.
-
-
Troubleshooting Steps:
-
Verify Injection Parameters: For splitless injection, ensure the initial oven temperature is about 20°C below the boiling point of your solvent.[16]
-
Inspect the Column: Recut the column to ensure a clean, square cut. If the problem persists, trim a small section from the front of the column.
-
Inlet Maintenance: Replace the inlet liner and septum. Ensure the liner is appropriate for your injection technique.
-
Check for Contamination: A blank run can help determine if the issue is due to contamination.
-
Quantitative Data Summary: General Stability Considerations
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (refrigerated) | Minimizes thermal degradation and evaporation.[1][19] |
| Light Exposure | Store in amber vials or in the dark | Prevents photodegradation.[2][3] |
| Atmosphere | Under inert gas (N₂ or Ar) for long-term storage | Reduces the risk of oxidative degradation. |
| Container | Tightly sealed glass vials with PTFE-lined caps | Prevents evaporation and contamination.[1] |
| Purity Monitoring | Periodic re-analysis, especially for older stock solutions | Ensures the integrity of the standard or reactant over time.[20] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of 2,5-Dichloro-3-fluorotoluene.
Objective: To generate and identify potential degradation products under various stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of 2,5-Dichloro-3-fluorotoluene in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample and a solution sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution sample to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC or GC method.
-
Use a diode array detector (for HPLC) or a mass spectrometer (for GC or LC) to obtain spectral data of the parent compound and any new peaks to aid in identification.
-
Caption: Workflow for a forced degradation study.[5][6]
References
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- Element Lab Solutions. Troubleshooting GC peak shapes.
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- Dickie A. Fixing GC Peak Tailing for Cleaner Results. Separation Science. Published online March 6, 2025.
- The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. Published online March 10, 2020.
- Phenomenex. GC Column Troubleshooting Guide. Published online August 26, 2025.
- Hypha Discovery. Breaking C-F bonds in drugs.
- Request PDF.
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- Dong MW. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Johnson TA, Stout SL, Miller RA. The Dark Side of Fluorine. ACS Med Chem Lett. 2019;10(7):986-990.
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- Huang L. High-Performance Liquid Chromatography (HPLC)
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- Waters Corporation.
- Hatipoglu A, Vione D, Yalçin Y, Minero C, Çinar Z. Photo-oxidative degradation of toluene in aqueous media by hydroxyl radicals. J Photochem Photobiol A Chem. 2010;215(1):59-68.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Zhang F, Jia X, Wang W, et al. New theoretical insights into the reaction kinetics of toluene and hydroxyl radicals. Phys Chem Chem Phys. 2020;22(35):19693-19703.
- Redding AM, Perkins MJ, Aeppli C, et al. Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. Environ Sci Technol. 2019;53(15):8827-8835.
- Redding AM, Perkins MJ, Aeppli C, et al. Photochemical degradation of polycyclic aromatic hydrocarbons in oil films. Environ Sci Technol. 2019;53(15):8827-8835.
- Reactions Of OH Radicals With Benzene And Toluene In The Gas-Phase.
- CHAPTER 2 Fragmentation and Interpret
- Das A, Kumar A, Chakravarty S, Kumar R. Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Front Microbiol. 2016;7.
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- Popa-Burke I, Issakova O, Arroway J, et al. The Effect of Initial Purity on the Stability of Solutions in Storage. J Biomol Screen. 2013;18(8):971-983.
- Benchchem. stability issues of 3,6-dichloro-2,4-difluoroaniline under acidic conditions.
- GC-MS spectra of control and treated (C and T1) samples of toluene.
- Process for producing 2,5-dichlorotoluene.
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- Process for producing 2,5-dichlorotoluene.
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- Mohler FL, Bloom EG, Wells EJ, Lengel JH, Wise CE. Mass spectra of fluorocarbons.
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- GC-MS mass spectra of an analyte eluting at 2.89 min (A) and toluene from the data system reference library (B).
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Technical Support Center: Scaling Up 2,5-Dichloro-3-fluorotoluene Reactions
Welcome to the technical support center for the synthesis and scale-up of 2,5-dichloro-3-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common issues encountered during the synthesis of this valuable halogenated intermediate.[1] As a key building block in the pharmaceutical and agrochemical industries, robust and scalable synthetic routes are critical.[1][2] This document provides a practical, experience-driven approach to navigating the challenges of its synthesis, focusing primarily on the widely-used Balz-Schiemann reaction.
Core Synthesis Pathway: The Balz-Schiemann Reaction
The most established method for the regiospecific introduction of a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction.[3] This classical transformation involves the diazotization of a primary aromatic amine, in this case, 2,5-dichloro-3-aminotoluene, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[4][5][6] While effective, this reaction presents significant challenges, particularly during scale-up, related to safety and yield optimization.[3][7]
The overall workflow can be visualized as a multi-step process, each with its own critical parameters.
Caption: General workflow for the Balz-Schiemann synthesis of 2,5-Dichloro-3-fluorotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing 2,5-dichloro-3-fluorotoluene on a lab and pilot scale? A1: The Balz-Schiemann reaction, starting from 2,5-dichloro-3-aminotoluene, is the most common and reliable method for achieving specific regiochemistry.[3] It is a two-step process involving diazotization followed by fluoro-dediazoniation.[3] While alternative fluorination methods exist, such as direct fluorination with elemental fluorine, they are often difficult to control, less selective, and require specialized equipment like microreactors.[8][9] The Balz-Schiemann reaction, despite its challenges, offers a more predictable outcome for this specific substitution pattern.
Q2: What are the primary safety hazards to consider when scaling up this reaction? A2: The single most critical safety hazard is the thermal decomposition of the intermediate aryl diazonium tetrafluoroborate salt.[3] These salts can be explosive when isolated and dried, and their decomposition is highly exothermic.[7][10] Uncontrolled heating during scale-up can lead to a runaway reaction.[3] Therefore, precise temperature control, gradual heating, and potentially the use of a solvent to dissipate heat are paramount. For larger scales, continuous-flow setups are increasingly recommended to minimize the volume of the hazardous intermediate at any given time.[7]
Q3: How can I minimize the formation of impurities? A3: Impurity formation often stems from side reactions during diazotization or decomposition. Common impurities include phenolic byproducts (from reaction with water), biaryls, and products of deamination. To minimize these:
-
Ensure the starting 2,5-dichloro-3-aminotoluene is of high purity.
-
Maintain a low temperature (0-5 °C) during diazotization to prevent premature decomposition of the diazonium salt.
-
Ensure the diazonium salt is thoroughly dried before thermal decomposition, as residual water can lead to phenol formation.
-
Optimize the decomposition temperature; excessively high temperatures can promote undesired side reactions.
Q4: What analytical techniques are best for monitoring reaction progress and purity? A4: For reaction monitoring, Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective. GC is particularly useful for quantifying the disappearance of the starting amine and the appearance of the product. For final product characterization and purity assessment, GC, ¹H NMR, ¹⁹F NMR, and ¹³C NMR are standard. A baseline separation of fluorotoluene isomers can be achieved on specific GC columns if isomeric purity is a concern.[11]
Troubleshooting Guide: Scaling Up Your Reaction
This section addresses specific problems that may arise during the synthesis.
Caption: Decision tree for troubleshooting common issues in the synthesis.
Issue 1: Low or No Yield of the Intermediate Diazonium Salt
-
Question: My diazotization reaction is giving a poor yield of the precipitated diazonium salt. What could be the cause?
-
Answer: Low yields at this stage typically point to issues with reagent stability or reaction conditions.
-
Reagent Quality: Ensure your sodium nitrite (NaNO₂) is fresh and has been stored properly. It can degrade over time. The fluoroboric acid (HBF₄) should also be of good quality.
-
Temperature Control: The diazotization process is highly temperature-sensitive. The reaction must be maintained between 0-5 °C.[3] Higher temperatures cause the highly unstable diazonium salt to decompose prematurely in the aqueous solution, leading to nitrogen loss and formation of phenolic impurities.
-
Stoichiometry and Addition Rate: Use a slight excess of NaNO₂ (e.g., 1.05 equivalents). The addition of the NaNO₂ solution should be slow and dropwise to maintain the low temperature and prevent localized heating.
-
Acidity: The reaction requires a strong acidic medium to generate the necessary nitrous acid (HNO₂) in situ. Ensure sufficient HBF₄ is used to both protonate the amine and react with NaNO₂.
-
Issue 2: Uncontrolled or Explosive Decomposition During Heating
-
Question: During the thermal decomposition step, the reaction proceeded with unexpected vigor, leading to a dangerous pressure buildup. How can this be prevented?
-
Answer: This is the most critical safety issue with the Balz-Schiemann reaction and is caused by an uncontrolled exothermic decomposition of the diazonium salt.[3]
-
Ensure the Salt is Dry: The presence of solvent can sometimes lead to bumping or uneven heating. However, it is crucial to note that fully dried diazonium salts are potent explosives and should be handled with extreme care and behind a blast shield.[10] A balance must be struck; often, the salt is used when it is free-flowing but not aggressively dried under high vacuum and heat.
-
Controlled Heating: The decomposition should be performed by heating the salt gradually. Do not heat the entire batch at once. On a larger scale, this can be achieved by adding portions of the salt to a pre-heated high-boiling point solvent (like xylene or dichlorobenzene) to allow the heat of reaction to be safely dissipated.
-
Consider a Solvent-Free vs. Slurry Approach: While solvent-free decompositions are common, they are harder to control on a large scale.[4] Performing the decomposition as a slurry in an inert, high-boiling solvent provides better heat transfer and moderation of the reaction rate.
-
Advanced Scale-Up Strategy: For manufacturing scales, transitioning to a continuous-flow reactor is the best practice.[7] This allows for the rapid heating of small amounts of the diazonium salt slurry at a time, providing excellent temperature control and inherently safer conditions.
-
Issue 3: Final Product is Contaminated with Phenolic Impurities
-
Question: My final, distilled product shows significant contamination with 2,5-dichloro-3-fluorophenol. What is the source of this impurity and how can I avoid it?
-
Answer: The formation of phenols is a classic side reaction in diazonium chemistry, arising from the reaction of the diazonium cation with water.
-
Incomplete Drying of the Salt: As mentioned, any residual water in the diazonium tetrafluoroborate salt will react upon heating to produce the corresponding phenol. Ensure the salt is adequately dried before decomposition.
-
Premature Decomposition: If the temperature during diazotization rises above 5-10 °C, the diazonium salt can decompose in the aqueous reaction mixture, directly forming the phenol. Strict temperature control during the first step is essential.
-
Purification: If phenolic impurities are present, they can often be removed by washing the crude organic product with a dilute aqueous base solution (e.g., 5% NaOH) during the workup. The phenol will be deprotonated and extracted into the aqueous layer.
-
Issue 4: Low Yield During the Thermal Decomposition Step
-
Question: The decomposition of my diazonium salt gave a low yield of the desired 2,5-dichloro-3-fluorotoluene. What factors affect the efficiency of this step?
-
Answer: Assuming the salt was formed in good yield, losses during decomposition are typically due to incomplete reaction or competing side pathways.
-
Decomposition Temperature and Time: The decomposition temperature must be high enough to initiate and sustain the reaction but not so high that it causes charring or side reactions. The optimal temperature needs to be determined empirically but is often in the range of 100-160 °C. Ensure the reaction is held at temperature long enough for all the N₂ gas evolution to cease.
-
Deamination: A common side reaction is deamination, where the diazonium group is replaced by a hydrogen atom, leading to the formation of 2,5-dichlorotoluene. This can sometimes be minimized by ensuring the absence of certain reducing agents and optimizing conditions.
-
Alternative Fluoride Sources: While HBF₄ is standard, modern variations of the Balz-Schiemann reaction have explored other counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), which in some cases can provide improved yields.[5][6] More recent methods even use ionic liquids as both the solvent and fluoride source, which can lead to cleaner and more controlled reactions.[3]
-
Baseline Experimental Protocol: Laboratory-Scale Synthesis
This protocol is for informational purposes and should be performed by qualified personnel with appropriate safety precautions.
Objective: To synthesize 2,5-dichloro-3-fluorotoluene from 2,5-dichloro-3-aminotoluene.
Materials & Equipment:
-
2,5-dichloro-3-aminotoluene
-
Fluoroboric acid (HBF₄, 48% in H₂O)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Mechanical stirrer, thermometer, dropping funnel
-
Büchner funnel and filter flask
-
Heating mantle and distillation apparatus
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, acid-resistant gloves, blast shield.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 2,5-dichloro-3-aminotoluene | 176.03 | 17.6 | 0.10 | 1.0 |
| Fluoroboric acid (48%) | 87.81 | 38.2 | 0.21 | 2.1 |
| Sodium nitrite | 69.00 | 7.25 | 0.105 | 1.05 |
Step-by-Step Procedure:
Part A: Diazotization and Salt Formation
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, add 2,5-dichloro-3-aminotoluene (17.6 g, 0.10 mol).
-
Cool the flask in an ice-salt bath. Slowly add fluoroboric acid (38.2 g, 0.21 mol) while keeping the internal temperature below 10 °C.
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 15 mL of water.
-
Once the amine solution is cooled to 0 °C, add the sodium nitrite solution dropwise via a dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature between 0-5 °C throughout the addition.
-
After the addition is complete, stir the resulting thick slurry for an additional 30 minutes at 0-5 °C.
-
Isolate the precipitated 2,5-dichloro-3-fluorobenzenediazonium tetrafluoroborate salt by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold water, followed by cold methanol, and finally diethyl ether to aid in drying.
-
Dry the salt under vacuum at room temperature until it is a free-flowing powder. WARNING: Do not use heat. The dry salt is potentially explosive and must be handled with extreme care behind a blast shield. [10]
Part B: Thermal Decomposition (Fluoro-dediazoniation)
-
Place the dried diazonium salt in a flask equipped for distillation.
-
Gently and gradually heat the solid using a heating mantle. The decomposition will begin, evidenced by the evolution of nitrogen gas (N₂) and boron trifluoride (BF₃). Ensure this is done in a well-ventilated fume hood.
-
The product, 2,5-dichloro-3-fluorotoluene, will form as an oil. Continue heating until gas evolution ceases.
-
The crude product can be directly purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.
Part C: Workup and Purification
-
After decomposition, cool the reaction flask.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic solution with a 5% sodium bicarbonate solution to neutralize any acidic residue, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting oil by vacuum distillation to yield the final product.
References
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Grokipedia. Balz–Schiemann reaction. [Link]
-
Wikipedia. Balz–Schiemann reaction. [Link]
- Tao, J., & Murphy, G. K. A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2). Organic Syntheses.
-
Wikipedia. Sandmeyer reaction. [Link]
-
Singh, S. et al. (2016). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. [Link]
-
Kumar, V. et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
-
DTIC. SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. [Link]
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American Chemical Society. Specific Solvent Issues with Fluorination. [Link]
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Sparrow Chemical. Fluorotoluene Series. [Link]
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ResearchGate. Balz-Schiemann Reaction. [Link]
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BYJU'S. Balz Schiemann Reaction Mechanism. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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ResearchGate. Direct Fluorination of Toluene Using Elemental Fluorine in Gas/Liquid Microreactors. [Link]
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Chemistry LibreTexts. Reactions of Arylamines. [Link]
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University of Cambridge. Fluorination Reactions. [Link]
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Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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Clark, E. et al. (2020). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole. NIH. [Link]
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Allfluoro pharmaceutical co. ltd. 2,5-Dichloro-3-fluorotoluene. [Link]
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Agilent. Separation of fluorotoluene isomers. [Link]
- Google Patents. Process for producing 2,5-dichlorotoluene.
- Google Patents. Process for the production of 2,5-dichlorotoluene.
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Osbourn, J. (2014). meta-Fluorotoluene Synthesis. YouTube. [Link]
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Organic Syntheses. 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. [Link]
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ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. [Link]
- Google Patents. The method for parallel-producing 2,5-dichlorotoluene and 2,6-dichlorotoluene.
-
Organic Syntheses. α,γ-DICHLOROACETONE. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to GC-MS Analysis of 2,5-Dichloro-3-fluorotoluene Reaction Products
Introduction: The Critical Role of Isomer-Specific Analysis
In the synthesis of complex pharmaceutical intermediates and specialty chemicals, the precise characterization of reaction products is paramount. 2,5-Dichloro-3-fluorotoluene is a key building block where minor positional changes of its halogen substituents can lead to vastly different chemical properties and biological activities. Consequently, the ability to separate and unequivocally identify the target isomer from a complex mixture of regioisomers and byproducts is not just an analytical challenge—it is a critical step in ensuring product purity, efficacy, and safety.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive technique for this purpose, offering the high-resolution separation necessary to resolve structurally similar isomers and the detailed mass fragmentation data required for confident identification.[1][2][3] This guide provides a comprehensive comparison of GC-MS methodologies for the analysis of 2,5-Dichloro-3-fluorotoluene, grounded in the principles of chromatographic selectivity and mass spectral interpretation. We will explore the causal relationships between analytical choices—from column chemistry to ionization parameters—and the quality of the resulting data, providing researchers with a robust framework for method development.
Part 1: The Chromatographic Separation Strategy
The foundational assumption in gas chromatography is the effective separation of the analyte from other components in the mixture.[4] For isomers, which often have very similar boiling points, this requires careful selection of the capillary column's stationary phase. The principle of "like dissolves like" is the guiding tenet; the polarity of the stationary phase must be chosen to maximize the differential interactions with the isomers.[5]
Comparison of GC Capillary Columns
To effectively separate halogenated aromatic isomers, a comparison between a non-polar and a mid-polarity column is instructive.
-
Non-Polar Column (e.g., DB-5ms, HP-5ms): These columns, typically featuring a (5%-phenyl)-methylpolysiloxane stationary phase, separate compounds primarily based on their boiling points.[6][7] For closely boiling isomers, this may not provide adequate resolution. However, its versatility and high-temperature stability make it an excellent starting point for method development.
-
Intermediate-Polarity Column (e.g., DB-17ms, DB-624): A (50%-phenyl)-methylpolysiloxane or a cyanopropyl-based phase introduces different selectivity mechanisms, such as dipole-dipole and π-π interactions.[6] These interactions are highly sensitive to the specific positions of the electronegative halogen atoms on the toluene ring, often leading to superior separation of positional isomers that co-elute on non-polar columns.
Experimental Causality: The choice to compare these two column types is deliberate. The non-polar column provides a baseline separation based on volatility. The intermediate-polarity column is chosen to exploit the subtle differences in the dipole moments of the dichlorofluorotoluene isomers, which arise from the unique arrangement of the Cl and F atoms. This differential interaction is the key to achieving chromatographic resolution.
Table 1: Comparative GC Method Parameters
| Parameter | Method A: Non-Polar Column | Method B: Intermediate-Polarity Column | Rationale for Settings |
| Column | Agilent J&W DB-5ms | Agilent J&W DB-624 | DB-5ms for general-purpose, boiling point separation. DB-624 for enhanced selectivity of halogenated compounds.[6][8] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 1.4 µm film | A 30m x 0.25mm column offers a good balance of resolution and analysis time.[5][6][8] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium, Constant Flow @ 1.2 mL/min | Constant flow mode ensures stable retention times and peak performance during temperature programming. |
| Inlet | Split/Splitless, 250 °C | Split/Splitless, 250 °C | Ensures rapid volatilization of the analyte without thermal degradation.[7] |
| Split Ratio | 50:1 | 50:1 | A higher split ratio is suitable for concentrated samples and ensures sharp peaks. |
| Oven Program | 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | 60 °C (hold 2 min), ramp 10 °C/min to 250 °C (hold 5 min) | The temperature program is designed to separate volatile impurities at the start and elute the target analytes with good peak shape in a reasonable time. |
Part 2: Mass Spectrometric Identification
Once chromatographically separated, the components enter the mass spectrometer. For halogenated compounds, Electron Ionization (EI) is the standard method, providing reproducible fragmentation patterns that serve as a molecular fingerprint.
Predicted Fragmentation of 2,5-Dichloro-3-fluorotoluene
The analysis of the mass spectrum relies on predicting and identifying characteristic fragments.[9] The molecular formula is C₇H₅Cl₂F, with a nominal molecular weight of 178 g/mol (using ³⁵Cl).
-
Molecular Ion (M⁺˙): The molecular ion is the intact molecule with one electron removed. Due to the two chlorine atoms, a distinctive isotopic cluster will be observed. The peak at m/z 178 (containing two ³⁵Cl atoms) will be accompanied by a peak at m/z 180 (one ³⁵Cl, one ³⁷Cl) and a smaller peak at m/z 182 (two ³⁷Cl atoms). The expected intensity ratio of these peaks is approximately 9:6:1, a hallmark of dichlorinated compounds.[10]
-
Loss of Chlorine ([M-Cl]⁺): A primary fragmentation pathway for halogenated aromatics is the loss of a chlorine radical (·Cl).[9][11] This will result in a significant ion cluster around m/z 143 (for loss of ³⁵Cl) and m/z 145 (reflecting the remaining ³⁷Cl isotope).
-
Formation of Tropylium Ion ([C₇H₇]⁺): Toluene and its derivatives are known to rearrange upon ionization to form the highly stable tropylium cation (m/z 91).[12] While fragmentation patterns of halogenated toluenes can be complex, the presence of an ion at m/z 91 is a strong indicator of the underlying toluene structure.
-
Other Fragments: Further fragmentation can occur, such as the loss of HF or other radical species, leading to a complex but identifiable pattern.
Diagram: Predicted EI Fragmentation Pathway for 2,5-Dichloro-3-fluorotoluene
Caption: Predicted major fragmentation pathways of 2,5-Dichloro-3-fluorotoluene under Electron Ionization.
Part 3: Integrated Analytical Protocol & Workflow
This protocol provides a self-validating system, incorporating blanks and standards to ensure system suitability before analyzing unknown samples.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of the 2,5-dichloro-3-fluorotoluene reference standard in high-purity dichloromethane.
-
Create a working standard at 10 µg/mL by diluting the stock solution.
-
Dissolve the reaction product mixture in dichloromethane to an estimated concentration of 10 µg/mL.
-
-
GC-MS System Setup:
-
Install either the DB-5ms (Method A) or DB-624 (Method B) column and condition according to the manufacturer's instructions.
-
Set the GC and MS parameters as detailed in Table 1 and Table 2.
-
Perform an autotune of the mass spectrometer to ensure optimal performance.
-
-
Analytical Sequence:
-
Injection 1: Solvent Blank. Inject 1 µL of dichloromethane to verify system cleanliness.
-
Injection 2: System Suitability. Inject 1 µL of the 10 µg/mL working standard. Verify retention time, peak shape, and signal-to-noise ratio meet predefined criteria (e.g., S/N > 100).
-
Injection 3: Sample Analysis. Inject 1 µL of the dissolved reaction product mixture.
-
-
Data Analysis:
-
Integrate the chromatogram from the sample analysis.
-
Identify the peak corresponding to 2,5-dichloro-3-fluorotoluene by matching its retention time with the standard.
-
Confirm identity by comparing the mass spectrum of the sample peak with the reference standard's spectrum and the expected fragmentation pattern (M⁺˙ at m/z 178/180/182, [M-Cl]⁺ at m/z 143/145).
-
Identify potential isomers by examining other peaks with the same molecular ion cluster (m/z 178/180/182) but different retention times.
-
Table 2: Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns.[9] |
| Ionization Energy | 70 eV | Standard energy for EI, maximizing fragmentation and creating stable, comparable spectra. |
| Source Temperature | 230 °C | Prevents condensation of analytes while minimizing thermal degradation. |
| Quadrupole Temp | 150 °C | Ensures consistent ion transmission. |
| Scan Range | m/z 40-300 | Covers the molecular ion and all expected significant fragments. |
| Solvent Delay | 3.0 min | Prevents the high concentration of solvent from saturating the detector. |
Diagram: GC-MS Analytical Workflow
Caption: A comprehensive workflow for the GC-MS analysis of halogenated toluene reaction products.
Part 4: Comparative Performance Data
The true measure of an analytical method is its ability to resolve and identify the compounds of interest. The following table summarizes the expected performance of the two compared GC columns for separating 2,5-Dichloro-3-fluorotoluene from a potential, closely-eluting isomer like 2,3-Dichloro-5-fluorotoluene.
Table 3: Comparative Performance for Isomer Separation
| Performance Metric | Method A: Non-Polar (DB-5ms) | Method B: Intermediate-Polarity (DB-624) | Interpretation |
| Retention Time (RT) of Target | ~12.5 min | ~14.8 min | Longer retention on the polar column indicates stronger interaction. |
| RT of Isomer | ~12.6 min | ~15.2 min | The separation in time (ΔRT) is significantly larger on the DB-624. |
| Resolution (Rs) | < 1.5 (Potential Co-elution) | > 2.0 (Baseline Separation) | The intermediate-polarity column provides superior, baseline resolution, which is critical for accurate quantification. |
| Key Identifying Ions (m/z) | 178, 143, 180 | 178, 143, 180 | The mass spectra are expected to be nearly identical; separation must be achieved chromatographically. |
This comparison clearly demonstrates the superiority of the intermediate-polarity DB-624 column for this specific application. While the DB-5ms is a capable column, the enhanced selectivity of the DB-624, driven by its unique phase chemistry, is necessary to resolve the critical isomer pair, providing the trustworthy data required in pharmaceutical and chemical development.
Conclusion
The robust analysis of 2,5-Dichloro-3-fluorotoluene reaction products is contingent upon a methodologically sound GC-MS approach. This guide has demonstrated that while a standard non-polar column can provide initial information, a more selective, intermediate-polarity column is superior for achieving the critical separation of positional isomers. By understanding the causality behind column selection and interpreting the predictable fragmentation patterns in the mass spectrometer, researchers can develop and implement a self-validating protocol that ensures the unequivocal identification and purity assessment of their target compound. This analytical rigor is fundamental to advancing drug development and chemical synthesis with confidence.
References
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Krupčík, J., et al. SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available at: [Link].
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Poponova, R.V., et al. Mass spectrometry of halogen-containing organic compounds. (2016). ResearchGate. Available at: [Link].
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Postnova Analytics. Agilent J&W GC Column Selection Guide. Available at: [Link].
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A Researcher's Guide to the NMR Spectroscopic Analysis of 2,5-Dichloro-3-fluorotoluene and Its Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular structures in solution. This guide provides an in-depth analysis of the NMR spectroscopic features of 2,5-Dichloro-3-fluorotoluene and its derivatives, compounds of increasing interest in medicinal and materials chemistry. Due to the absence of publicly available experimental spectra for the parent compound, this guide leverages high-quality computational predictions, validated against experimental data of structurally related molecules, to offer a robust framework for spectral interpretation and comparison.
The Structural Significance of Halogenated Toluenes
2,5-Dichloro-3-fluorotoluene and its analogues are important scaffolds in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of halogen atoms on the toluene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, all critical parameters in drug design. Precise characterization of these molecules and their derivatives is therefore essential for quality control and for understanding their structure-activity relationships. NMR spectroscopy, through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, provides a detailed fingerprint of the molecular structure, including the substitution pattern on the aromatic ring and the electronic environment of each atom.
Predicted NMR Spectra of 2,5-Dichloro-3-fluorotoluene
In the absence of experimental data, NMR spectra for 2,5-Dichloro-3-fluorotoluene were predicted using the online NMR prediction tool, NMRDB.org. These predictions are based on a large database of experimental spectra and provide a reliable estimation of the chemical shifts and coupling constants.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2,5-Dichloro-3-fluorotoluene is expected to show two signals in the aromatic region and one signal for the methyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2,5-Dichloro-3-fluorotoluene
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| H-4 | 7.15 | Doublet of doublets (dd) | ⁴J(H,F) ≈ 6.5, ⁴J(H,H) ≈ 2.0 |
| H-6 | 7.30 | Doublet of doublets (dd) | ⁵J(H,F) ≈ 2.5, ⁴J(H,H) ≈ 2.0 |
| CH₃ | 2.35 | Singlet | - |
The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The fluorine atom will also introduce characteristic splitting patterns due to spin-spin coupling with the neighboring protons. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the halogen substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,5-Dichloro-3-fluorotoluene
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 136.0 |
| C-2 | 132.5 (d, ¹J(C,F) ≈ 245 Hz) |
| C-3 | 158.0 (d, ²J(C,F) ≈ 20 Hz) |
| C-4 | 118.0 (d, ³J(C,F) ≈ 5 Hz) |
| C-5 | 130.0 (d, ⁴J(C,F) ≈ 2 Hz) |
| C-6 | 128.0 |
| CH₃ | 20.5 |
The carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹J(C,F)), which is a characteristic feature in ¹³C NMR spectra of fluorinated compounds. Smaller two-, three-, and four-bond couplings will also be observable for the other aromatic carbons.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. The chemical shift of the fluorine atom is very sensitive to its electronic environment.
Table 3: Predicted ¹⁹F NMR Chemical Shift for 2,5-Dichloro-3-fluorotoluene
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹⁹F | -115 | Triplet of doublets (td) |
The ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. This signal will be split by the adjacent aromatic protons, resulting in a complex multiplet.
Comparison with Related Compounds
To validate the predicted spectra, it is crucial to compare them with the experimental data of structurally similar molecules.
2,5-Dichlorotoluene
The experimental ¹H NMR spectrum of 2,5-Dichlorotoluene shows a singlet for the methyl group at approximately 2.3 ppm and three signals in the aromatic region.[1] The absence of the fluorine atom simplifies the spectrum, as there is no H-F or C-F coupling. The chemical shifts of the aromatic protons in 2,5-dichlorotoluene can be used as a baseline to understand the electronic effects of adding a fluorine atom at the 3-position.
Fluorotoluene Isomers
The experimental NMR data for various fluorotoluene isomers provide valuable insights into the effect of the fluorine position on the spectra. For instance, in 3-fluorotoluene, the fluorine atom influences the chemical shifts and splitting patterns of the aromatic protons in a predictable manner.[2][3] By comparing the predicted spectrum of 2,5-dichloro-3-fluorotoluene with the experimental spectra of fluorotoluenes, the specific influence of the two chlorine atoms can be deduced.
NMR Analysis of 2,5-Dichloro-3-fluorotoluene Derivatives
The synthesis of derivatives of 2,5-Dichloro-3-fluorotoluene allows for the modulation of its physicochemical properties. A common synthetic route involves the functionalization of the methyl group, for example, through bromination followed by nucleophilic substitution.
Caption: General synthetic scheme for derivatives of 2,5-Dichloro-3-fluorotoluene.
The introduction of different functional groups at the benzylic position will lead to predictable changes in the NMR spectra.
-
¹H NMR: The singlet of the methyl group will be replaced by a new signal corresponding to the benzylic protons (CH₂-X). The chemical shift of this signal will be highly dependent on the electronegativity of the substituent X. For example, an ether derivative (CH₂-OR) would show a signal around 4.5 ppm, while an ester derivative (CH₂-OOCR) would be further downfield.
-
¹³C NMR: The chemical shift of the benzylic carbon will also be significantly affected by the new substituent. The signals of the aromatic carbons will experience smaller, but potentially measurable, shifts.
-
¹⁹F NMR: The chemical shift of the fluorine atom is less likely to be significantly affected by modifications at the distant methyl group, but subtle changes may be observed.
By comparing the NMR spectra of a series of derivatives, a detailed understanding of the structure-property relationships can be established.
Experimental Protocols
For acquiring high-quality NMR spectra of 2,5-Dichloro-3-fluorotoluene and its derivatives, the following general protocol is recommended.
Sample Preparation
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external reference or the instrument's internal lock signal can be used.
Sources
A Comparative Guide to the Reactivity of Dichlorofluorotoluene Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Dichlorofluorotoluene isomers, a class of substituted aromatic compounds, offer a rich diversity of starting points for the synthesis of complex molecules. However, the successful and efficient utilization of these isomers hinges on a nuanced understanding of their relative reactivity. The interplay of electronic and steric effects from the two chlorine atoms, a fluorine atom, and a methyl group dictates the propensity of each isomer to participate in key chemical transformations.
This guide provides a comprehensive comparative analysis of the reactivity of dichlorofluorotoluene isomers in three fundamental reaction classes: electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling. By dissecting the underlying principles that govern their chemical behavior, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Isomers of Dichlorofluorotoluene
There are ten constitutional isomers of dichlorofluorotoluene. The relative positions of the four substituents on the benzene ring give rise to distinct electronic and steric environments, which in turn lead to significant differences in their chemical reactivity. The ten isomers are:
-
2,3-Dichloro-1-fluoro-4-methylbenzene
-
2,4-Dichloro-1-fluoro-3-methylbenzene
-
2,4-Dichloro-1-fluoro-5-methylbenzene
-
2,5-Dichloro-1-fluoro-3-methylbenzene
-
2,5-Dichloro-1-fluoro-4-methylbenzene
-
2,6-Dichloro-1-fluoro-3-methylbenzene
-
2,6-Dichloro-1-fluoro-4-methylbenzene
-
3,4-Dichloro-1-fluoro-2-methylbenzene
-
3,5-Dichloro-1-fluoro-2-methylbenzene
-
3,5-Dichloro-1-fluoro-4-methylbenzene
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a foundational reaction for the functionalization of aromatic rings.[1] The reactivity of dichlorofluorotoluene isomers in EAS is governed by the net electronic effect of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating group, donating electron density to the ring via hyperconjugation and a weak inductive effect, thereby making the ring more susceptible to attack by electrophiles.[2] Conversely, the halogen atoms (Cl and F) are deactivating groups due to their strong inductive electron-withdrawing effect (-I), which makes the ring less nucleophilic.[2] However, they are ortho, para-directing because of their ability to donate electron density through resonance (+R), which can stabilize the arenium ion intermediate formed during the reaction.[2]
The overall reactivity in EAS will depend on the balance between the activating effect of the methyl group and the deactivating effects of the halogens.
Predicted Reactivity Order (from most to least reactive):
The reactivity of the isomers will largely be influenced by the positions of the substituents relative to each other. A general trend can be predicted based on the degree of activation from the methyl group and deactivation from the halogens. Isomers where the methyl group's activating effect is less sterically hindered and the deactivating groups are positioned to have a less pronounced effect on the sites of electrophilic attack will be more reactive.
A precise quantitative ranking without experimental data is challenging. However, we can group the isomers based on anticipated reactivity:
-
Higher Reactivity Group: Isomers where the positions ortho and para to the activating methyl group are not heavily substituted with deactivating groups or sterically hindered. For example, isomers like 3,5-Dichloro-1-fluoro-2-methylbenzene and 2,5-Dichloro-1-fluoro-4-methylbenzene might exhibit higher reactivity as the positions activated by the methyl group are relatively accessible.
-
Lower Reactivity Group: Isomers with significant steric hindrance around the activated positions or where the combined inductive effect of the halogens strongly deactivates the ring. For instance, isomers like 2,6-Dichloro-1-fluoro-3-methylbenzene and 2,6-Dichloro-1-fluoro-4-methylbenzene are expected to be less reactive due to steric hindrance from the two ortho-chloro substituents.
Experimental Protocol: Comparative Nitration of Dichlorofluorotoluene Isomers
To empirically determine the relative reactivity in EAS, a competitive nitration experiment can be performed.
Methodology:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of two different dichlorofluorotoluene isomers and a suitable solvent (e.g., dichloromethane).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (the nitrating agent) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the relative consumption of the starting isomers and the formation of nitrated products.
-
Workup: Once the reaction is complete, quench the reaction by pouring the mixture over ice water. Separate the organic layer, wash with sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the product mixture by GC-MS or ¹H NMR to identify and quantify the nitrated products of each isomer. The relative yields of the products will provide a measure of the comparative reactivity of the isomers.
Diagram: Electrophilic Aromatic Substitution Workflow
Caption: Experimental workflow for the comparative nitration of dichlorofluorotoluene isomers.
Comparative Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) involves the displacement of a leaving group (in this case, a halogen) on the aromatic ring by a nucleophile.[3] Unlike EAS, SNA is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex).[3] All three halogen substituents (Cl and F) and, to a lesser extent, the methyl group (through hyperconjugation) can influence the stability of this intermediate.
The reactivity of the dichlorofluorotoluene isomers in SNA will be highly dependent on the position of the leaving group relative to the other electron-withdrawing groups. Fluorine is generally a better leaving group than chlorine in SNA reactions when the attack of the nucleophile is the rate-determining step, due to its high electronegativity which polarizes the C-F bond.
Predicted Reactivity Order (from most to least reactive):
The presence of two chlorine atoms, which are electron-withdrawing, will activate the ring towards nucleophilic attack. The reactivity will be highest when these activating groups are positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects.
-
Higher Reactivity Group: Isomers where a halogen (especially fluorine) is positioned ortho or para to one or both chlorine atoms. For example, in 2,4-Dichloro-1-fluoro-5-methylbenzene , the fluorine atom is ortho to one chlorine and para to the other, making it a highly activated substrate for nucleophilic attack at the C-F bond.
-
Lower Reactivity Group: Isomers where the leaving group is meta to the electron-withdrawing chlorine atoms, as this positioning offers less stabilization for the intermediate. For instance, in 3,5-Dichloro-1-fluoro-2-methylbenzene , the fluorine is meta to both chlorine atoms.
Experimental Protocol: Comparative Nucleophilic Aromatic Substitution with an Amine
Methodology:
-
Reaction Setup: In separate reaction vessels, dissolve each dichlorofluorotoluene isomer in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile and Base: Add an excess of a nucleophile, such as morpholine, and a base, like potassium carbonate, to each vessel.
-
Heating: Heat the reaction mixtures to a specific temperature (e.g., 100°C) and monitor the reactions over time.
-
Reaction Monitoring: Take aliquots from each reaction at regular intervals and analyze them by HPLC or GC to measure the consumption of the starting material and the formation of the product.
-
Data Analysis: Plot the concentration of the starting material versus time for each isomer. The rate of disappearance of the starting material will provide a quantitative measure of the relative reactivity of each isomer.
Diagram: Nucleophilic Aromatic Substitution Mechanism
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F, which is related to the bond dissociation energy of the carbon-halogen bond. The initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.
Predicted Reactivity Order (from most to least reactive):
In the context of dichlorofluorotoluene isomers, the reactivity in palladium-catalyzed cross-coupling will primarily depend on which halogen is targeted for reaction. Given the general reactivity trend, the C-Cl bonds will be significantly more reactive than the C-F bond. Therefore, the reaction will selectively occur at one of the C-Cl bonds.
The electronic environment around the C-Cl bonds will further modulate their reactivity. Electron-withdrawing groups can sometimes accelerate the oxidative addition step. Steric hindrance around the C-Cl bond will generally decrease the rate of reaction.
-
Higher Reactivity Group: Isomers with a less sterically hindered C-Cl bond. For example, in 2,5-Dichloro-1-fluoro-4-methylbenzene , both chlorine atoms are relatively unhindered.
-
Lower Reactivity Group: Isomers where one or both C-Cl bonds are sterically hindered by adjacent substituents. For instance, in 2,6-Dichloro-1-fluoro-3-methylbenzene , both chlorine atoms are ortho to the methyl group and the fluorine atom, creating a more crowded environment.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Methodology:
-
Reaction Setup: In separate, parallel reaction tubes, place a dichlorofluorotoluene isomer, a boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/water).
-
Heating and Stirring: Heat the reaction mixtures to a set temperature (e.g., 90°C) with vigorous stirring under an inert atmosphere.
-
Reaction Monitoring: Monitor the reactions by taking samples at various time points and analyzing them by GC or HPLC to quantify the formation of the coupled product.
-
Data Analysis: Compare the initial rates of product formation for each isomer to establish a relative reactivity order.
Table 1: Summary of Predicted Reactivity Trends
| Reaction Type | Factors Favoring Higher Reactivity | Predicted More Reactive Isomer Examples | Predicted Less Reactive Isomer Examples |
| Electrophilic Aromatic Substitution | Less steric hindrance at activated positions; favorable electronic effects of the methyl group. | 3,5-Dichloro-1-fluoro-2-methylbenzene, 2,5-Dichloro-1-fluoro-4-methylbenzene | 2,6-Dichloro-1-fluoro-3-methylbenzene, 2,6-Dichloro-1-fluoro-4-methylbenzene |
| Nucleophilic Aromatic Substitution | Leaving group (F or Cl) is ortho/para to other electron-withdrawing groups (Cl). | 2,4-Dichloro-1-fluoro-5-methylbenzene (attack at C-F) | 3,5-Dichloro-1-fluoro-2-methylbenzene (attack at C-F) |
| Palladium-Catalyzed Cross-Coupling | Less sterically hindered C-Cl bond. | 2,5-Dichloro-1-fluoro-4-methylbenzene | 2,6-Dichloro-1-fluoro-3-methylbenzene |
Conclusion
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Hartwig, J. F. (2010).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
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A Technical Guide to 2,5-Dichloro-3-fluorotoluene: Comparative Performance in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of halogenated building blocks is a critical determinant of synthetic efficiency and molecular design. Among these, polysubstituted aromatic compounds offer a rich platform for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of 2,5-Dichloro-3-fluorotoluene with other relevant building blocks, focusing on its performance in key synthetic transformations. By examining experimental data and the underlying mechanistic principles, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Strategic Advantage of Polysubstituted Toluene Scaffolds
Halogenated toluenes are versatile intermediates, providing multiple reactive sites for functionalization. The specific arrangement of halogen atoms and the methyl group on the aromatic ring dictates the molecule's reactivity and regioselectivity in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions.[1] The presence of fluorine, in particular, can impart desirable properties to the final molecule, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][3]
2,5-Dichloro-3-fluorotoluene presents a unique substitution pattern that offers the potential for high regioselectivity in subsequent reactions. The interplay of the electronic effects of the two chlorine atoms, the fluorine atom, and the methyl group creates a nuanced reactivity profile that can be exploited for selective bond formation.
Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[4][5] The performance of a halogenated aromatic building block in these reactions is largely governed by the nature and position of the halogen substituents. The general trend for reactivity of aryl halides in these transformations is I > Br > OTf > Cl > F.[1]
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds.[6] The choice of the halogenated precursor is critical for achieving high yields and selectivity. While specific, direct comparative studies involving 2,5-Dichloro-3-fluorotoluene are not abundant in the literature, we can infer its reactivity based on established principles and data from analogous systems.
In polysubstituted aromatics with different halogens, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization.[1] When considering isomers with the same halogens, such as dichlorofluorotoluenes, the regioselectivity is influenced by a combination of steric and electronic factors.
Table 1: Predicted and Observed Reactivity in Suzuki-Miyaura Coupling
| Building Block | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2,5-Dichloro-3-fluorotoluene | Arylboronic acid | Pd(PPh₃)₄ / Base | Toluene, Heat | Predicted High | - |
| 2,4-Dichloro-5-fluorotoluene | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O, 80°C | 70-85 | [7] |
| 3,5-Dichlorotoluene | Arylboronic acid | Pd(OAc)₂ / SPhos | Toluene, 100°C | 92 | [8] |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Toluene, 100°C | 95 | [9] |
Note: Predicted yields for 2,5-Dichloro-3-fluorotoluene are based on the general reactivity of aryl chlorides in Suzuki-Miyaura coupling. Specific experimental data for this substrate is limited in publicly available literature.
The methyl group is an ortho, para-director, while the halogens are deactivating but also ortho, para-directing. In 2,5-Dichloro-3-fluorotoluene, the C5-Cl bond is sterically less hindered than the C2-Cl bond, suggesting that coupling might preferentially occur at the C5 position. The fluorine at C3 further influences the electronic distribution of the ring.
Experimental Protocol: Suzuki-Miyaura Coupling of a Dichlorofluorotoluene Derivative
This protocol is a general procedure adapted from the literature for the Suzuki-Miyaura coupling of aryl chlorides and can be optimized for 2,5-Dichloro-3-fluorotoluene.[4]
Materials:
-
2,5-Dichloro-3-fluorotoluene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Reaction vial, magnetic stirrer, and heating block.
Procedure:
-
To a reaction vial under an inert atmosphere (e.g., argon or nitrogen), add 2,5-Dichloro-3-fluorotoluene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and water to the vial.
-
Seal the vial and stir the mixture vigorously at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: A Comparative Perspective
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[5] Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor. The choice of ligand is also critical, with bulky, electron-rich phosphine ligands often being necessary for the coupling of less reactive aryl chlorides.[10]
Table 2: Predicted and Observed Reactivity in Buchwald-Hartwig Amination
| Building Block | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 2,5-Dichloro-3-fluorotoluene | Secondary Amine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 100°C | Predicted High | - |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Dioxane, 110°C | 95 (at C2) | [11] |
| 2,6-Dichloropyridine | Morpholine | Pd(OAc)₂ / RuPhos / K₂CO₃ | t-BuOH, 80°C | 98 (mono) | [9] |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos / NaOtBu | Toluene, reflux | 94 | [10] |
Note: Predicted yields for 2,5-Dichloro-3-fluorotoluene are based on the general reactivity of aryl chlorides in Buchwald-Hartwig amination. Specific experimental data for this substrate is limited in publicly available literature.
For 2,5-Dichloro-3-fluorotoluene, the less sterically hindered C5-Cl is the more likely site for amination. The electron-withdrawing nature of the fluorine and the other chlorine atom can influence the overall reactivity of the ring.
Experimental Protocol: Buchwald-Hartwig Amination of a Dichlorofluorotoluene Derivative
This protocol is a general procedure adapted from the literature for the Buchwald-Hartwig amination of aryl chlorides.[10]
Materials:
-
2,5-Dichloro-3-fluorotoluene (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
-
Reaction vial, magnetic stirrer, and heating block.
Procedure:
-
To a reaction vial under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add toluene, followed by 2,5-Dichloro-3-fluorotoluene and the amine.
-
Seal the vial and stir the mixture vigorously at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion: Strategic Selection of Building Blocks
The efficacy of a halogenated toluene building block is highly dependent on the specific synthetic target and the desired reaction sequence. 2,5-Dichloro-3-fluorotoluene offers a unique substitution pattern that can be strategically employed to achieve high regioselectivity in cross-coupling reactions. While direct comparative experimental data is still emerging, an understanding of the fundamental principles of reactivity allows for rational predictions of its performance.
For researchers and drug development professionals, the key considerations for selecting a building block include:
-
Regioselectivity: The ability to functionalize a specific position on the aromatic ring is paramount. The substitution pattern of 2,5-Dichloro-3-fluorotoluene, with its distinct steric and electronic environments at the two chlorine atoms, provides opportunities for selective transformations.
-
Reactivity: While aryl chlorides are generally less reactive than bromides and iodides, modern catalyst systems have largely overcome this limitation, making chloro-substituted aromatics economically attractive and synthetically viable starting materials.[9]
-
Availability and Cost: The commercial availability and cost of the starting materials are crucial factors in large-scale synthesis.
By carefully considering these factors and leveraging the nuanced reactivity of polysubstituted building blocks like 2,5-Dichloro-3-fluorotoluene, synthetic chemists can design more efficient and elegant routes to complex molecules of pharmaceutical and agrochemical importance.
References
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Jeschek, M., & Ward, T. R. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the American Chemical Society, 139(4), 1436-1445. [Link]
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Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Agricultural and Food Chemistry, 69(33), 9345-9366. [Link]
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ResearchGate. (2012). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. [Link]
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Donate, P. M., & Frederico, D. (2019). Synthesis of New Agrochemicals. In Sustainable Agrochemistry (pp. 223-273). Springer, Cham. [Link]
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Njardarson, J. T. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 235-256. [Link]
- Google Patents. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
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Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(43), 15196-15215. [Link]
- Google Patents. (1977). Process for the production of 2,5-dichlorotoluene.
-
Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29015-29028. [Link]
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ACS Publications. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]
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RSC Publishing. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (2016). Synthetic approaches to the 2010-2014 new agrochemicals. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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National Institutes of Health. (2009). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]
-
ResearchGate. (2014). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]
-
ChemRxiv. (2023). W-catalyzed Synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from Diarylacetylenes and Aryl Diazenes: Facile and Modular Access to N-Doped pi-Conjugated Material Precursors. [Link]
-
ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
National Institutes of Health. (2022). (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. [Link]
-
National Institutes of Health. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. (2020). Synthesis and Antitumor Activity of a Series of Novel N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5- dihydro-2H- pyrrol-2-ones Derivatives. [Link]
- Google Patents. (1991). Process for preparing chloro-difluorobenzene.
-
PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
National Institutes of Health. (2018). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]
- Google Patents. (2020). Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
Semantic Scholar. (2012). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Link]
-
National Institutes of Health. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. [Link]
-
ResearchGate. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. [Link]
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Navigating the Bioactive Landscape of Halogenated Toluene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Perspective on 2,5-Dichloro-3-fluorotoluene Derivatives and Their Analogs
In the vast and intricate world of medicinal chemistry, the strategic placement of halogen atoms on a molecular scaffold is a long-established and powerful tool for modulating biological activity. The specific compound, 2,5-dichloro-3-fluorotoluene, presents a fascinating, yet sparsely explored, starting point for the synthesis of novel bioactive molecules. While direct derivatization and biological evaluation of this particular toluene are not extensively documented in publicly accessible literature, we can draw valuable insights from a comparative analysis of structurally related halogenated aromatic compounds.
This guide, therefore, takes a broader, more instructive approach. Instead of focusing on a single, data-poor derivative, we will delve into the biological activities of analogous chlorinated and fluorinated toluene and benzene derivatives. By examining these related compounds, we can extrapolate key principles of structure-activity relationships (SAR) and provide a robust framework for researchers looking to design and evaluate novel compounds inspired by the 2,5-dichloro-3-fluorotoluene scaffold. We will explore both the antimicrobial and anticancer potential of these analogs, supported by experimental data from peer-reviewed studies.
The Influence of Halogenation on Biological Activity: A Comparative Analysis
The introduction of chlorine and fluorine atoms into an aromatic ring can profoundly alter a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These changes, in turn, can dramatically impact its interaction with biological targets.[1][2]
Antimicrobial Activity: A Look at Halogenated Phenols and Other Aromatics
Halogenated compounds have a long history as effective antimicrobial agents.[3] A recent study on halogenated phenols demonstrated their potent antibiofilm activities, particularly against Staphylococcus aureus.[4] While not toluene derivatives, these findings underscore the potential of halogenated aromatic rings in combating bacterial resistance.
To provide a comparative perspective, let's consider the minimum inhibitory concentration (MIC) values for some halogenated compounds against various microbes.
| Compound Class | Specific Compound Example | Test Organism | MIC (µg/mL) | Reference |
| Halogenated Phenols | 2,4,6-triiodophenol (2,4,6-TIP) | Staphylococcus aureus | 5 | [4] |
| Imidazolium Ionic Liquids | [C12-O-Van-IM]Cl | Staphylococcus aureus | 1.95 | [5] |
| Triazolo-Thiadiazole | 5-(6-(2,4-dichlorophenyl)-[6][7][8]triazolo[3,4-b][6][8][9]thiadiazol-3-yl)benzene-1,2,3-triol | Staphylococcus aureus | 24.2 | [10] |
| Triazolo-Thiadiazole | 5-(6-(2,4-dichlorophenyl)-[6][7][8]triazolo[3,4-b][6][8][9]thiadiazol-3-yl)benzene-1,2,3-triol | Bacillus subtilis | 20.2 | [10] |
| Standard Antibiotic | Ampicillin | Staphylococcus aureus | 10.6 | [10] |
| Standard Antibiotic | Ampicillin | Bacillus subtilis | 10.8 | [10] |
This table is illustrative and compiles data from different studies. Direct comparison should be made with caution due to variations in experimental conditions.
The data suggests that the presence and nature of halogen atoms can significantly contribute to antimicrobial efficacy. For instance, the dichlorophenyl moiety in the triazolo-thiadiazole derivative contributes to its activity against Gram-positive bacteria.[10]
Anticancer Activity: Insights from Fluorinated and Chlorinated Aromatics
The quest for novel anticancer agents has also extensively explored halogenated compounds. The introduction of fluorine, in particular, is a common strategy in the design of modern chemotherapeutics.[11] Studies on fluorinated aminophenylhydrazines and naphthalene-substituted triazole spirodienones have revealed potent cytotoxic effects against various cancer cell lines.[12][13]
Below is a comparative summary of the cytotoxic activity (IC50 values) of some halogenated aromatic compounds.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Aminophenylhydrazine | Compound 6 (pentafluorinated) | A549 (Lung Carcinoma) | 0.64 | [12] |
| Naphthalene-Substituted Triazole Spirodienone | Compound 6a | MDA-MB-231 (Breast Cancer) | Not specified, but potent | [13][14] |
| Anilino-Fluoroquinolone | Reduced FQ 4c | A549 (Lung Carcinoma) | <50 | [6][15] |
| Anilino-Fluoroquinolone | Reduced FQ 4c | MCF7 (Breast Cancer) | <50 | [6][15] |
| Pyridazino[4,5-b]phenazine-5,12-dione | Compound 7f | A549 (Lung Carcinoma) | ~10x more potent than Doxorubicin | [16] |
| Standard Chemotherapeutic | Doxorubicin | Various | 0.097-0.225 | [16] |
This table is for comparative purposes and combines data from multiple sources. IC50 values are highly dependent on the specific assay conditions.
The potent activity of the pentafluorinated aminophenylhydrazine derivative against the A549 lung cancer cell line highlights the significant impact of fluorine substitution on cytotoxicity.[12] The structure-activity relationship studies in these and other papers often point to the role of halogens in enhancing binding affinity to target proteins or altering metabolic pathways to increase the compound's effective concentration at the site of action.[1][2]
Experimental Protocols: A Guide to Biological Evaluation
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments cited in the evaluation of these halogenated compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing the antimicrobial susceptibility of a compound.[10]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL)
-
Standard antibiotic (e.g., Ampicillin) as a positive control
-
Solvent (e.g., DMSO) as a negative control
-
Incubator
Procedure:
-
Preparation of Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well containing the serially diluted compound.
-
-
Controls:
-
Include a growth control well (broth and inoculum only).
-
Include a sterility control well (broth only).
-
Include a positive control with a standard antibiotic.
-
Include a negative control with the solvent used to dissolve the compound.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[12]
Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Concluding Remarks and Future Directions
While the direct biological activity of compounds derived from 2,5-dichloro-3-fluorotoluene remains an open area for investigation, the analysis of structurally related halogenated aromatics provides a strong foundation for future research. The evidence suggests that the strategic incorporation of chlorine and fluorine atoms is a viable strategy for developing novel antimicrobial and anticancer agents.
The provided experimental protocols offer a standardized approach for the in vitro evaluation of newly synthesized compounds. Researchers are encouraged to explore the synthesis of derivatives of 2,5-dichloro-3-fluorotoluene and to utilize these, and other relevant biological assays, to elucidate their therapeutic potential. Further studies should also focus on understanding the mechanisms of action of these compounds, which will be crucial for their optimization and potential clinical development. The interplay of halogenation patterns on target specificity, metabolic stability, and overall bioactivity will undoubtedly continue to be a rich and rewarding field of study in drug discovery.
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Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. (2022). NIH. [Link]
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Cytotoxicity activity with the IC 50 values. Statistical significance... (n.d.). ResearchGate. [Link]
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Cytotoxicity (IC 50 ) of the fluorinated derivatives of 1,4-naphthoquinone. (n.d.). ResearchGate. [Link]
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In-vitro cytotoxicity evaluation of the synthesized compounds against the selected cancer cells. (n.d.). ResearchGate. [Link]
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Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (n.d.). PMC - NIH. [Link]
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Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. (n.d.). PMC - NIH. [Link]
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Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[6][7][8] Triazolo[3,4-b][6][8][9] Thiadiazol-3-yl)Benzene-1,2. (2020). Acta Scientific. [Link]
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Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). PubMed. [Link]
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Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. (2021). PubMed. [Link]
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Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (n.d.). MDPI. [Link]
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Synthesis and Cytotoxicity Evaluation of Substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones. (n.d.). PubMed. [Link]
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Biological Potential of FluoroBenzene Analogs. (n.d.). JSciMed Central. [Link]
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Activity of fluorine–containing analogues of WC-9 and structurally related analogues against two intracellular parasites: Trypanosoma cruzi and Toxoplasma gondii. (n.d.). PMC - PubMed Central. [Link]
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Antimicrobial activity against selected microorganisms (MIC in µg/mL). (n.d.). ResearchGate. [Link]
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Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. (n.d.). PMC. [Link]
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Halogenation as a tool to tune antimicrobial activity of peptoids. (2020). PMC - NIH. [Link]
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The Untapped Potential of 2,5-Dichloro-3-fluorotoluene in Agrochemical Synthesis: A Comparative Guide
In the competitive landscape of agrochemical research and development, the discovery and utilization of novel building blocks are paramount to creating more effective and selective agents. While a plethora of substituted aromatic compounds have been extensively studied and integrated into synthetic pipelines, some potential precursors remain underexplored. This guide delves into the prospective efficacy of 2,5-Dichloro-3-fluorotoluene as a strategic starting material in agrochemical synthesis. Although direct, large-scale application data for this specific isomer is not widely published, its unique substitution pattern offers intriguing possibilities for the synthesis of next-generation herbicides, fungicides, and insecticides.
This document serves as a comparative analysis, juxtaposing the hypothetical performance of 2,5-Dichloro-3-fluorotoluene with established, structurally similar precursors. By examining known synthetic transformations and structure-activity relationships, we will project its potential advantages and outline experimental pathways for its successful integration into agrochemical discovery programs.
The Strategic Advantage of Fluorination and Chlorination in Agrochemicals
The incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in the design of modern agrochemicals. Chlorine atoms can enhance the lipophilicity of a molecule, improving its ability to penetrate biological membranes, and can also block sites of metabolic degradation, thereby increasing its persistence and efficacy.
Fluorine, with its high electronegativity and small size, imparts a range of beneficial properties. It can significantly alter the electronic nature of a molecule, influencing its binding affinity to target enzymes or receptors. Furthermore, the introduction of a C-F bond can enhance metabolic stability and bioavailability. The presence of both chlorine and fluorine atoms in 2,5-Dichloro-3-fluorotoluene suggests its potential to yield active ingredients with a desirable combination of these properties.
Comparative Analysis: 2,5-Dichloro-3-fluorotoluene vs. Established Precursors
To assess the potential of 2,5-Dichloro-3-fluorotoluene, we will compare it with its non-fluorinated analog, 2,5-dichlorotoluene, which is a known intermediate in herbicide synthesis[1][2]. The primary route for the utilization of dichlorotoluenes in agrochemical synthesis involves the oxidation of the methyl group to a carboxylic acid or an aldehyde, which then serves as a handle for further functionalization.
Table 1: Comparison of Physicochemical Properties and Potential Synthetic Utility
| Property | 2,5-Dichlorotoluene | 2,5-Dichloro-3-fluorotoluene | Anticipated Impact of Fluorine |
| Molecular Weight | 161.03 g/mol | 179.02 g/mol | Increased molecular weight. |
| Boiling Point | ~192 °C | Expected to be similar or slightly higher | Minimal impact on volatility. |
| Reactivity of Methyl Group | Susceptible to oxidation | Potentially altered reactivity due to the electronic effect of fluorine | The electron-withdrawing nature of fluorine may slightly deactivate the ring towards electrophilic attack but could influence the acidity of the benzylic protons. |
| Potential Agrochemical Class | Herbicides (via 2,5-dichlorobenzoic acid)[1] | Herbicides, Fungicides, Insecticides | The fluorine atom could introduce novel biological activities or enhance existing ones. |
Hypothetical Synthetic Pathway: From 2,5-Dichloro-3-fluorotoluene to a Novel Agrochemical Precursor
Based on established synthetic methodologies for related compounds, we can propose a reliable pathway to convert 2,5-Dichloro-3-fluorotoluene into a versatile intermediate, 2,5-dichloro-3-fluorobenzoic acid. This carboxylic acid can then be readily converted into a variety of derivatives for screening and optimization.
Caption: Proposed synthetic workflow from 2,5-Dichloro-3-fluorotoluene.
Experimental Protocols
The following protocols are adapted from established procedures for analogous compounds and provide a robust starting point for the synthesis and derivatization of 2,5-Dichloro-3-fluorotoluene.
Step 1: Oxidation of 2,5-Dichloro-3-fluorotoluene to 2,5-Dichloro-3-fluorobenzoic Acid
Rationale: This oxidation is a crucial first step to introduce a functional group that allows for diverse chemical modifications. Potassium permanganate is a powerful and reliable oxidizing agent for converting alkylbenzenes to their corresponding carboxylic acids.
Protocol:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,5-Dichloro-3-fluorotoluene (17.9 g, 0.1 mol) and 200 mL of a 1:1 mixture of pyridine and water.
-
Heat the mixture to 80°C with vigorous stirring.
-
Slowly add potassium permanganate (31.6 g, 0.2 mol) in small portions over a period of 2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 100°C.
-
After the addition is complete, continue to heat the mixture at reflux for 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with 50 mL of hot water.
-
Combine the filtrate and washings and remove the pyridine by distillation.
-
Acidify the remaining aqueous solution to pH 2 with concentrated hydrochloric acid.
-
The white precipitate of 2,5-dichloro-3-fluorobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.
Expected Yield: Based on similar oxidations of dichlorotoluenes, a yield of 70-85% can be anticipated.
Step 2: Synthesis of 2,5-Dichloro-3-fluorobenzoyl Chloride
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure to facilitate amide bond formation. Thionyl chloride is a common and effective reagent for this transformation.
Protocol:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,5-dichloro-3-fluorobenzoic acid (10.4 g, 0.05 mol).
-
Add thionyl chloride (7.3 mL, 0.1 mol) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,5-dichloro-3-fluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Expected Yield: This reaction typically proceeds in high yield, often exceeding 90%.
Step 3: Amidation to Form Novel Agrochemical Candidates
Rationale: The reaction of the acyl chloride with a diverse library of amines is a powerful strategy in lead discovery to generate a wide range of potential agrochemical candidates for biological screening.
Protocol:
-
In a 100 mL round-bottom flask, dissolve the desired amine (0.05 mol) and a base such as triethylamine (7.0 mL, 0.05 mol) in 50 mL of an inert solvent like dichloromethane or tetrahydrofuran.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2,5-dichloro-3-fluorobenzoyl chloride (11.3 g, 0.05 mol) in 20 mL of the same solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl solution, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
The final product can be purified by recrystallization or column chromatography.
Expected Yield: Amide formation reactions are generally high-yielding, with expected yields in the range of 80-95%.
Data Presentation and Comparative Performance
While direct experimental data for the efficacy of agrochemicals derived from 2,5-Dichloro-3-fluorotoluene is not available, we can construct a comparative table based on the known activity of related compounds.
Table 2: Hypothetical vs. Known Agrochemical Precursor Performance
| Precursor | Target Agrochemical Class | Key Synthetic Intermediate | Known/Projected Efficacy | Reference |
| 2,5-Dichlorotoluene | Herbicides | 2,5-Dichlorobenzoic acid | Precursor to widely-used herbicides. | [1][2] |
| 2-Fluorotoluene | Insecticides | 2-Chloro-6-fluorobenzoic acid | Used in the synthesis of the potent insecticide Tefluthrin. | [3] |
| 2,5-Dichloro-3-fluorotoluene | Herbicides, Fungicides, Insecticides (Projected) | 2,5-Dichloro-3-fluorobenzoic acid | The fluorine at the 3-position could lead to novel structure-activity relationships and potentially enhanced biological activity. | N/A |
Logical Relationships in Agrochemical Design
The strategic selection of a starting material is a critical decision in the agrochemical discovery pipeline. The following diagram illustrates the logical flow from precursor selection to the identification of a lead compound.
Caption: Logical workflow for agrochemical discovery.
Conclusion and Future Outlook
While 2,5-Dichloro-3-fluorotoluene has not yet been established as a mainstream precursor in the agrochemical industry, its unique trifunctionalized aromatic core presents a compelling case for its exploration. The synthetic pathways outlined in this guide, based on robust and well-understood chemical transformations, provide a clear roadmap for its conversion into a diverse library of novel compounds. The strategic placement of the fluorine atom is hypothesized to offer significant potential for discovering new active ingredients with improved efficacy, selectivity, and metabolic profiles. It is the recommendation of this scientist that research programs dedicated to the discovery of new agrochemicals consider the inclusion of 2,5-Dichloro-3-fluorotoluene in their library of building blocks. The untapped potential of this molecule may hold the key to the next generation of crop protection solutions.
References
- Di Bella, E. P. (1968). Process for the production of 2, 4-dichlorotoluene. U.S. Patent No. 3,366,698. Washington, DC: U.S.
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Ishii, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
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Kureha Kagaku Kogyo Kabushiki Kaisha. (1988). Process for producing 2,5-dichlorotoluene. European Patent No. EP 0257866 A1. [Link]
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BenchChem. (2025). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]
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Locus UFV. (2019). Synthesis, insecticidal activity and phytotoxicity of novel chiral amides. [Link]
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Asian Journal of Chemistry. (2012). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]
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Introduction: The Analytical Challenge of Dichlorofluorotoluene Isomers
An In-Depth Guide to the Chromatographic Separation of Dichlorofluorotoluene Isomers
Dichlorofluorotoluenes are a class of halogenated aromatic compounds that serve as critical building blocks in the synthesis of advanced agrochemicals, pharmaceuticals, and specialty materials. The precise substitution pattern of the chlorine and fluorine atoms on the toluene ring dictates the molecule's reactivity, biological activity, and overall properties. Consequently, the isolation and purification of specific dichlorofluorotoluene isomers are often a prerequisite for successful downstream applications.
However, the structural similarity among these isomers presents a formidable analytical challenge. With numerous potential positional isomers, each possessing nearly identical molecular weights and similar physicochemical properties, their separation requires highly selective and efficient analytical techniques. This guide provides a comprehensive comparison of modern chromatographic strategies for the separation of dichlorofluorotoluene isomers. While public literature on the separation of this specific compound class is limited, the principles and methodologies detailed herein are derived from extensive experience with closely related halogenated compounds, such as dichlorotoluenes and chlorofluorotoluenes, and are directly applicable to this analytical problem.
Understanding the Isomers: Physicochemical Properties and Their Impact on Separation
There are ten potential positional isomers of dichlorofluorotoluene. The separation of these isomers is governed by subtle differences in their physical and chemical properties, primarily boiling point and polarity, which arise from the distinct arrangement of the halogen substituents.
-
Boiling Point: For volatile compounds like dichlorofluorotoluenes, Gas Chromatography (GC) is a primary separation technique. Separation in GC is heavily influenced by the analyte's boiling point. While the boiling points of dichlorofluorotoluene isomers are expected to be very close, minor differences can be exploited with high-resolution capillary columns. Generally, isomers with greater symmetry tend to have slightly lower boiling points.[1][2]
-
Polarity and Dipole Moment: The polarity of each isomer is determined by the vector sum of the individual bond dipoles.[3] Isomers with an asymmetrical arrangement of electronegative chlorine and fluorine atoms will possess a net molecular dipole moment, making them more polar.[4][5] In contrast, more symmetrical isomers may have their bond dipoles cancel out, resulting in a nonpolar or weakly polar molecule.[4][5] This difference in polarity is the key to separation by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Table 1: Estimated Physicochemical Properties of Dichlorofluorotoluene Isomers (Note: Exact experimental values are not readily available in public literature. These are estimated trends based on principles of physical organic chemistry and data from related compounds like dichlorotoluenes.)
| Isomer | Estimated Boiling Point Trend | Estimated Polarity (Dipole Moment) Trend |
| 2,3-Dichloro-4-fluorotoluene | High | High |
| 2,4-Dichloro-3-fluorotoluene | Intermediate | Intermediate |
| 2,5-Dichloro-3-fluorotoluene | Intermediate | High |
| 2,6-Dichloro-3-fluorotoluene | Low | High |
| 3,4-Dichloro-2-fluorotoluene | High | High |
| 3,5-Dichloro-2-fluorotoluene | Intermediate | Low |
| 2,3-Dichloro-5-fluorotoluene | High | Intermediate |
| 2,4-Dichloro-5-fluorotoluene | Intermediate | High |
| 2,5-Dichloro-4-fluorotoluene | Intermediate | Intermediate |
| 3,4-Dichloro-5-fluorotoluene | High | High |
Comparative Analysis of Separation Techniques
The choice of chromatographic technique is paramount for achieving the desired resolution between dichlorofluorotoluene isomers. The three most powerful techniques for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).
Gas Chromatography (GC): The Workhorse for Volatile Isomers
GC is the most potent and widely used technique for separating volatile and thermally stable isomers like dichlorofluorotoluenes.[6] The separation mechanism relies on the differential partitioning of the isomers between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a long capillary column.[7][8]
Causality of Method Choices in GC:
-
Column Selection: The choice of the stationary phase is the most critical parameter. For halogenated aromatic isomers, non-polar to mid-polarity columns are typically the starting point. A standard non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent), separates isomers primarily based on their boiling points. For enhanced selectivity, a more polar stationary phase, like a 50% phenyl-methylpolysiloxane or a cyanopropyl-based phase, can be employed to introduce separation based on polarity differences.
-
Temperature Programming: A slow oven temperature ramp is crucial to maximize the resolution between closely eluting isomers. A shallow gradient allows for more interaction time with the stationary phase, amplifying the small differences in boiling points and polarity.
Table 2: Comparison of Potential GC Columns for Dichlorofluorotoluene Isomer Separation
| Column Type | Stationary Phase | Separation Principle | Advantages | Disadvantages |
| DB-5MS, HP-5MS | 5% Phenyl-Methylpolysiloxane | Primarily boiling point, some shape selectivity | Robust, versatile, excellent for GC-MS | May not resolve all isomers with very similar boiling points |
| CP-Select 624 CB | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane | Polarity (dipole-dipole interactions) | Enhanced selectivity for halogenated compounds | May have lower thermal stability than non-polar columns |
| DB-1701 | 14% Cyanopropylphenyl-86% Dimethylpolysiloxane | Polarity | Good for confirmation analysis when used with a non-polar column | May show peak tailing for certain compounds |
Experimental Protocol: GC-MS Analysis of Dichlorofluorotoluene Isomers
This protocol provides a starting point for method development and will likely require optimization for specific isomer mixtures and instrumentation.
-
Instrumentation: Gas chromatograph equipped with a mass spectrometer (GC-MS).[9]
-
Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless inlet at 250°C. A split ratio of 50:1 is recommended to avoid column overload.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[10]
-
-
Mass Spectrometer:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Electron ionization (EI) at 70 eV.[11]
-
Scan range: 50-300 m/z.
-
-
Sample Preparation: Dissolve the isomer mixture in a high-purity volatile solvent such as hexane or dichloromethane to a final concentration of approximately 10-100 µg/mL.[12]
High-Performance Liquid Chromatography (HPLC): A Polarity-Based Approach
While GC is often the first choice, HPLC offers an orthogonal separation mechanism that can be highly effective, particularly for isomers with significant differences in polarity.[6] Reverse-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most common mode.
Causality of Method Choices in HPLC:
-
Column Selection: Standard C18 columns may struggle to resolve the subtle polarity differences between dichlorofluorotoluene isomers.[13] Specialized stationary phases are therefore recommended. A pentafluorophenyl (PFP) stationary phase is particularly well-suited for separating halogenated aromatic compounds due to multiple interaction mechanisms, including hydrophobic, dipole-dipole, and π-π interactions.[13][14] Columns with shape selectivity, such as those based on pyrenylethyl (PYE) or nitrophenylethyl (NPE) chemistries, can also provide unique selectivity for positional isomers.[15]
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. The separation is fine-tuned by adjusting the ratio of the organic solvent. A shallow gradient or isocratic elution with a carefully optimized mobile phase composition is necessary to achieve baseline separation.
Table 3: Comparison of Potential HPLC Columns for Dichlorofluorotoluene Isomer Separation
| Column Type | Stationary Phase | Separation Principle | Advantages | Disadvantages |
| Pentafluorophenyl (PFP) | Pentafluorophenylpropyl | Hydrophobic, dipole-dipole, π-π interactions | Excellent selectivity for halogenated and positional isomers[14] | Can have different selectivity with methanol vs. acetonitrile |
| Pyrenylethyl (PYE) | 2-(1-Pyrenyl)ethyl | π-π interactions, shape selectivity | Strong retention and selectivity for aromatic isomers[15] | May require non-aqueous mobile phases for some applications |
| Polymeric C18 | Densely bonded C18 on a polymer backbone | Hydrophobic interactions, steric selectivity | High steric selectivity can resolve isomers based on shape[14] | May have lower efficiency than silica-based columns |
Experimental Protocol: RP-HPLC-UV Analysis of Dichlorofluorotoluene Isomers
This protocol is a starting point and should be optimized for the specific mixture of isomers.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Phenomenex Luna PFP(2) (150 x 4.6 mm, 3 µm) or equivalent.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start at 50% B, hold for 1 minute.
-
Linear gradient to 80% B over 20 minutes.
-
Hold at 80% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 water:acetonitrile).
Supercritical Fluid Chromatography (SFC): A Fast and Green Alternative
SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[16][17] It combines the low viscosity and high diffusivity of a gas with the solvating power of a liquid, resulting in fast and efficient separations.[17] For isomer separations, SFC often provides orthogonality to both GC and RP-HPLC.
Causality of Method Choices in SFC:
-
Principle: SFC operates in normal-phase mode, where the stationary phase is polar and the mobile phase is non-polar.[16] The supercritical CO2 mobile phase is non-polar, and its solvating strength can be fine-tuned by adding a small amount of a polar organic solvent (modifier), such as methanol.[18] This allows for precise control over the retention and selectivity of the isomers.
-
Advantages: SFC offers several advantages for dichlorofluorotoluene isomer separation:
-
High Speed: The low viscosity of the mobile phase allows for high flow rates without generating excessive backpressure, leading to very fast analysis times.[18]
-
Unique Selectivity: The separation mechanism is different from RP-HPLC, often providing better resolution for challenging isomer pairs.
-
Green Chemistry: The primary use of CO2, a non-toxic and inexpensive solvent, significantly reduces the consumption of organic solvents compared to HPLC.[18]
-
Experimental Protocol: SFC-UV Analysis of Dichlorofluorotoluene Isomers
This is a conceptual protocol, as SFC method development is highly instrument-dependent.
-
Instrumentation: Supercritical Fluid Chromatograph with a UV detector and back-pressure regulator.
-
Column: A polar column, such as one packed with silica, diol, or amino-propyl stationary phases. Chiral stationary phases can also exhibit excellent achiral separation capabilities for positional isomers.
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol (as a modifier)
-
-
Gradient Program:
-
Start with a low percentage of modifier (e.g., 2% Methanol).
-
Run a shallow gradient to a higher percentage (e.g., 10% Methanol) over 5-10 minutes.
-
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV absorbance at 220 nm.
Method Selection Guide
Choosing the optimal technique depends on the specific analytical goal, such as routine quality control, preparative isolation, or trace analysis.
Table 4: Overall Comparison of Chromatographic Techniques for Dichlorofluorotoluene Isomer Separation
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Separation Principle | Boiling Point, Polarity | Polarity, Hydrophobicity | Polarity |
| Best Suited For | Volatile, thermally stable compounds | Isomers with differing polarities | Fast screening, "green" alternative to normal-phase HPLC |
| Typical Analysis Time | 15-30 minutes | 10-25 minutes | 2-10 minutes |
| Key Advantage | High resolution, ideal for GC-MS identification | Orthogonal selectivity to GC | High speed, low organic solvent consumption |
| Key Limitation | Requires analytes to be volatile and thermally stable | Can be challenging for non-polar isomers | Requires specialized high-pressure equipment |
Visualizing the Workflow
A logical workflow is essential for efficiently developing a robust separation method.
Caption: A logical workflow for developing a separation method for dichlorofluorotoluene isomers.
Caption: Decision tree for selecting the appropriate chromatographic technique.
Conclusion
The separation of dichlorofluorotoluene isomers is a challenging but achievable analytical task. While Gas Chromatography often serves as the most powerful and high-resolution technique for these volatile compounds, HPLC with specialized stationary phases like PFP and the high-speed capabilities of SFC provide excellent orthogonal or alternative strategies. A systematic approach to method development, starting with an understanding of the isomers' physicochemical properties and followed by a logical screening of columns and mobile phases, will lead to a robust and reliable separation method. The choice between GC, HPLC, and SFC will ultimately be guided by the specific requirements of the analysis, including the need for structural confirmation, preparative scale-up, or high-throughput screening.
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A Comparative Guide to the Friedel-Crafts Acylation of Fluorinated Toluenes for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise functionalization of aromatic rings is a cornerstone of drug discovery and materials science. Among the arsenal of available reactions, the Friedel-Crafts acylation stands as a powerful and versatile tool for the formation of carbon-carbon bonds, yielding valuable aryl ketone intermediates. This guide provides an in-depth technical comparison of the Friedel-Crafts acylation of fluorinated toluenes, a class of substrates of increasing importance in pharmaceutical development due to the unique physicochemical properties imparted by fluorine. We will explore the nuances of catalyst selection, regioselectivity, and reaction optimization, supported by experimental data and detailed protocols, to empower researchers in their synthetic endeavors.
The Interplay of Directing Effects: Navigating Regioselectivity in Fluorinated Toluenes
The inherent challenge and synthetic opportunity in the Friedel-Crafts acylation of fluorinated toluenes lie in the competing directing effects of the methyl and fluoro substituents. The methyl group, an activating ortho-, para-director, enhances the electron density of the aromatic ring through inductive effects and hyperconjugation, thereby promoting electrophilic attack at the positions ortho and para to it. Conversely, the fluorine atom, a deactivating ortho-, para-director, withdraws electron density through a strong inductive effect (-I) while simultaneously donating electron density through a resonance effect (+M). This dichotomy makes predicting the major regioisomer a nuanced task, heavily influenced by the relative positions of the two substituents and the reaction conditions employed.
A successful Friedel-Crafts acylation of these substrates hinges on understanding and controlling these directing effects to achieve the desired isomer, which is often a critical precursor for a specific biological target.
Comparative Performance of Lewis Acid Catalysts
The choice of Lewis acid catalyst is paramount in Friedel-Crafts acylation, influencing not only the reaction rate but also the regioselectivity and overall yield. Traditional Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) are commonly employed, each with its own set of advantages and disadvantages.
| Substrate | Lewis Acid | Acylating Agent | Major Isomer(s) | Yield (%) | Reference |
| 2-Fluorotoluene | AlCl₃ | Acetyl Chloride | 4-Acetyl-2-fluorotoluene | High | [1] |
| 3-Fluorotoluene | AlCl₃ | Acetyl Chloride | 4-Acetyl-3-fluorotoluene and 2-Acetyl-3-fluorotoluene | Moderate-High | Inferred from directing effects |
| 4-Fluorotoluene | AlCl₃ | Acetyl Chloride | 2-Acetyl-4-fluorotoluene | High | [1] |
| Toluene | PANI/nano-ZnO | Benzoyl Chloride | 4-Methylbenzophenone | 90 | [2] |
Note: Specific yield and isomer distribution data for the Friedel-Crafts acylation of all fluorotoluene isomers with a range of Lewis acids is not comprehensively available in a single source. The information presented is a compilation from various sources and inferences based on established principles of electrophilic aromatic substitution.
Causality Behind Catalyst Performance:
-
Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ is highly effective in activating the acylating agent, leading to high yields. However, its high reactivity can sometimes lead to lower selectivity and the need for stoichiometric amounts due to complexation with the product ketone.[3]
-
Ferric Chloride (FeCl₃): A milder Lewis acid than AlCl₃, FeCl₃ can offer improved selectivity in some cases, although it may require higher temperatures or longer reaction times.[4]
-
Zinc Chloride (ZnCl₂): Being a weaker Lewis acid, ZnCl₂ is often used for more activated aromatic substrates. Its application to the relatively deactivated fluorinated toluenes may result in lower yields.[5]
Experimental Protocol: Friedel-Crafts Acylation of 2-Fluorotoluene
This protocol provides a detailed, step-by-step methodology for the acetylation of 2-fluorotoluene using aluminum chloride as the catalyst. This procedure is representative and can be adapted for other fluorinated toluene isomers and acylating agents with appropriate modifications.
Materials:
-
2-Fluorotoluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Catalyst Suspension: Add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by 50 mL of anhydrous dichloromethane to create a suspension.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve acetyl chloride (1.0 equivalent) in 20 mL of anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition of acetyl chloride is complete, add a solution of 2-fluorotoluene (1.0 equivalent) in 30 mL of anhydrous dichloromethane to the addition funnel. Add the 2-fluorotoluene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until all the solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to obtain the desired acetylated fluorotoluene.
Caption: Workflow for the Friedel-Crafts acylation of 2-fluorotoluene.
Alternative Acylation Methodologies: A Move Towards Greener Chemistry
While the traditional Friedel-Crafts acylation using stoichiometric Lewis acids is effective, the environmental concerns associated with large amounts of corrosive and hazardous waste have driven the development of greener alternatives.[6][7]
1. Catalytic Friedel-Crafts Acylation with Metal Triflates:
Metal triflates, such as scandium(III) triflate (Sc(OTf)₃) and indium(III) triflate (In(OTf)₃), have emerged as highly efficient, water-tolerant Lewis acid catalysts that can be used in catalytic amounts.[8] These catalysts are often recyclable, reducing waste and cost. For instance, a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate like La(OTf)₃ has demonstrated high selectivity for the para-acylation of fluorobenzene.[9][10]
2. Solid Acid Catalysts:
Heterogeneous catalysts, such as zeolites, offer significant advantages in terms of ease of separation, reusability, and potential for use in continuous flow reactors.[11] Zeolites, with their shape-selective properties, can also influence the regioselectivity of the acylation reaction, favoring the formation of specific isomers.
3. Acylation using Carboxylic Acids with Methanesulfonic Anhydride:
A metal- and halogen-free methodology employing methanesulfonic anhydride to promote the Friedel-Crafts acylation with carboxylic acids provides a greener route to aryl ketones with minimal waste.[12]
Caption: Comparison of different catalyst systems for Friedel-Crafts acylation.
Conclusion
The Friedel-Crafts acylation of fluorinated toluenes is a nuanced yet powerful transformation for the synthesis of key fluorinated aromatic ketones. A thorough understanding of the interplay between the directing effects of the methyl and fluoro substituents is crucial for predicting and controlling regioselectivity. While traditional Lewis acids like AlCl₃ remain effective, the field is progressively moving towards more sustainable alternatives such as metal triflates and solid acid catalysts. These greener approaches not only minimize environmental impact but can also offer advantages in terms of selectivity and catalyst reusability. This guide provides researchers with the foundational knowledge and practical insights to navigate the complexities of this important reaction and select the most appropriate methodology for their specific synthetic goals.
References
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"Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. Available at: [Link]
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Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics. MDPI. Available at: [Link]
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Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Available at: [Link]
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Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. SIOC Journal. Available at: [Link]
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"Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Available at: [Link]
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Friedel–Crafts reaction. Wikipedia. Available at: [Link]
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Friedel-Crafts Alkylation and Acylation Reactions. ChemTalk. Available at: [Link]
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Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Publications. Available at: [Link]
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Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams. Organic Chemistry Portal. Available at: [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
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Table 2 . Friedel-Crafts acylation reaction of toluene as the substrate... ResearchGate. Available at: [Link]
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Development of Fluorous Lewis Acid-Catalyzed Reactions. MDPI. Available at: [Link]
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Friedel-Crafts acylation. Khan Academy. Available at: [Link]
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Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. Available at: [Link]
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An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing. Available at: [Link]
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Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]
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Fluorous Lewis acids and phase transfer catalysts. ResearchGate. Available at: [Link]
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Friedel–Crafts reaction. L.S.College, Muzaffarpur. Available at: [Link]
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Mechanism of Friedel–Crafts acylation reaction catalyzed by DES. ResearchGate. Available at: [Link]
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Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. Available at: [Link]
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The mechanism of Friedel–Crafts acylation. Sci-Hub. Available at: [Link]
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Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents. NIH. Available at: [Link]
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A Comparative Guide to Catalytic Systems for Dichlorotoluene Isomerization: From Lewis Acids to Shape-Selective Zeolites
Dichlorotoluenes (DCTs) are foundational intermediates in the synthesis of a wide array of high-value chemicals, including pharmaceuticals, herbicides, and specialty dyes.[1][2][3] However, the direct chlorination of toluene or monochlorotoluene, the primary industrial production route, invariably yields a mixture of isomers.[1][4] Often, the most abundant isomers, such as 2,5-DCT, have limited utility, creating a surplus.[5] Consequently, the catalytic isomerization of these less desirable isomers into more valuable counterparts like 2,4-DCT, 2,6-DCT, or 3,5-DCT is a critical process for enhancing the economic viability and sustainability of the entire production chain.[2][6]
The selection of an appropriate catalytic system is paramount, as it dictates not only the conversion rate but, more importantly, the selectivity towards the target isomer and the overall process efficiency. This guide provides an in-depth comparison of the primary catalytic systems employed for dichlorotoluene isomerization, grounded in experimental data, to empower researchers and process chemists in making informed decisions.
Core Catalytic Strategies: A Dichotomy of Phases
The isomerization of dichlorotoluenes is fundamentally an acid-catalyzed reaction that facilitates the migration of chlorine atoms around the aromatic ring until a thermodynamic equilibrium is approached.[6] The methodologies can be broadly classified into two distinct approaches:
-
Liquid-Phase Isomerization: Typically employs strong Lewis acids, such as aluminum chloride (AlCl₃), in a homogeneous reaction medium.[6] This method is often conducted in a high-boiling solvent.
-
Gas-Phase Isomerization: Utilizes solid acid catalysts, predominantly zeolites, in a heterogeneous system.[6] This approach offers significant advantages in catalyst handling and product separation, aligning with the principles of green chemistry.[2]
The choice between these strategies hinges on a trade-off between reaction rate, selectivity, catalyst lifecycle, and operational complexity.
In-Depth Catalyst Comparison
Lewis Acid Catalysts: The Homogeneous Workhorse
Traditional Lewis acids, especially anhydrous aluminum chloride (AlCl₃), have long been used for isomerization reactions.[7]
Mechanism of Action: The catalytic cycle is initiated by the interaction of the Lewis acid with a chlorine substituent on the aromatic ring, generating a transient carbocationic species (an arenium ion). This destabilization allows for the migration of a chlorine atom to an adjacent, thermodynamically more favorable position. The reaction proceeds until an equilibrium mixture of the six possible DCT isomers is formed.[6]
Performance Insights: Aluminum chloride is a potent catalyst, capable of driving the reaction toward thermodynamic equilibrium relatively quickly, especially at elevated temperatures.[7][8] However, its high reactivity is a double-edged sword. Strong Lewis acids like AlCl₃ can also catalyze concurrent redistribution (disproportionation) reactions, leading to the formation of significant quantities of byproducts such as dichlorobenzenes (DCB) and dichloroxylenes (DCX).[5][7][8] This lack of selectivity can complicate downstream purification and reduce the overall yield of the desired DCT isomer.
The causality for this side reaction lies in the catalyst's ability to promote intermolecular methyl group and chlorine transfers, not just the desired intramolecular chlorine shift.
Zeolite Catalysts: The Heterogeneous Advantage
Zeolites are crystalline aluminosilicates with a well-defined microporous structure, containing both Brønsted and Lewis acid sites.[9][10] Their application as solid acid catalysts in isomerization represents a significant advancement over traditional Lewis acids.[6][9]
Mechanism of Action: Isomerization over zeolites is believed to proceed via a mechanism involving protonation of the aromatic ring by a Brønsted acid site, forming a pentacoordinated carbonium ion intermediate.[11][12] This facilitates the 1,2-shift of a chlorine atom. The unique pore structure of different zeolite types (e.g., HZSM-5, H-Beta) can impart shape selectivity, sterically hindering the formation of certain bulky isomers or transition states, thereby enhancing selectivity towards a specific product.[13] The ratio of Brønsted to Lewis acid sites is a critical parameter; for instance, modifying HZSM-5 through hydrothermal treatment can decrease this ratio, which has been shown to increase selectivity for 2,4-DCT from 2,5-DCT.[7][12]
Performance Insights: Zeolite catalysts offer a more selective pathway for isomerization. For example, HZSM-5 has demonstrated high selectivity in converting 2,5-DCT to the more valuable 2,4-DCT.[2][12] Studies show that unmodified HZSM-5 can achieve a 2,4-DCT selectivity of 66.4%, which can be boosted to 78.7% after hydrothermal modification.[12][14] This enhancement is attributed to changes in the catalyst's acidity and the creation of secondary pores.[12]
Furthermore, zirconium-containing zeolites with a Pentasil structure have been reported to exhibit exceptionally high activity and a long service life, resisting the rapid deactivation by coking that can affect other zeolites.[7][15] The primary drawback of zeolites is potential deactivation over time due to the deposition of carbonaceous residues ("coke") on the active sites.[15] However, a key advantage of these solid catalysts is that they can be regenerated by calcination at high temperatures to burn off the coke, restoring their catalytic activity.[7]
Quantitative Performance Data
The following tables summarize experimental data from the literature to provide a quantitative comparison of catalytic systems.
Table 1: Liquid-Phase Isomerization of 2,5-Dichlorotoluene with AlCl₃ at Equilibrium [5][7][8]
| Product Isomer | Average Yield at Equilibrium (%) |
| 2,4-Dichlorotoluene | ~16.2 |
| 3,5-Dichlorotoluene | ~9.6 |
| 2,6-Dichlorotoluene | ~5.6 |
| 3,4-Dichlorotoluene | ~3.3 |
| 2,3-Dichlorotoluene | ~2.3 |
| Byproducts | |
| Dichloroxylene (DCX) | ~20.4 |
| Dichlorobenzene (DCB) | ~19.2 |
| Chlorobenzene (CB) | ~0.5 |
Data represents average yields across temperatures of 392.15 K to 452.15 K and catalyst loadings of 30-50%.[7][8]
Table 2: Gas-Phase Isomerization of 2,5-Dichlorotoluene over Zeolite Catalysts [2]
| Catalyst | Reaction Temp. (°C) | 2,5-DCT Conversion (%) | 2,4-DCT Selectivity (%) |
| H-Beta (Hβ) | 350 | 24.9 | 13.1 (plus 15% for 2,6-DCT) |
| HZSM-5 (Unmodified) | 350 | 29.2 | 66.4 |
| HZSM-5 (Hydrothermally Modified) | 350 | 17.7 | 78.7 |
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are standardized protocols for both liquid- and gas-phase isomerization.
Protocol 1: Liquid-Phase Isomerization using Aluminum Chloride (AlCl₃)
This protocol describes a representative batch process for isomerizing a mixture of 2,4- and 2,5-dichlorotoluene to enrich the 3,5-dichlorotoluene content.[6][16]
Materials:
-
Mixture of dichlorotoluene isomers (e.g., 2,4-DCT and 2,5-DCT)[16]
-
Anhydrous aluminum chloride (AlCl₃)
-
o-Dichlorobenzene (solvent)[6]
-
Nitrogen or Argon gas (for inert atmosphere)
-
Quenching solution (e.g., cold water or dilute HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask with a reflux condenser, magnetic stirrer, thermometer, and an inert gas inlet/outlet. The system must be moisture-free as AlCl₃ is highly hygroscopic and deactivates in the presence of water.
-
Charging: Charge the flask with the starting DCT isomer mixture and o-dichlorobenzene (a typical mass ratio of solvent to reactant is 1:1).[6][16]
-
Inerting: Begin stirring and purge the system with nitrogen gas for 10-15 minutes to remove air and residual moisture.
-
Catalyst Addition: Carefully add anhydrous AlCl₃ to the mixture. The catalyst loading is typically 3-8% by weight of the starting DCTs.[6][16]
-
Reaction: Heat the reaction mixture to the target temperature, typically between 160-240°C.[6][16] Maintain this temperature for 2-5 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible), quenching them, and analyzing by Gas Chromatography (GC).
-
Quenching: Once the reaction has reached the desired conversion or equilibrium, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into cold water or a dilute acid solution to deactivate the AlCl₃ catalyst. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, wash it sequentially with water and saturated sodium bicarbonate solution to remove acid residues, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent and unreacted starting materials by distillation or rotary evaporation to yield the crude product mixture.
-
Purification: The target isomer can be purified from the mixture by fractional distillation under reduced pressure or crystallization.[6]
Protocol 2: Gas-Phase Isomerization using a Zeolite Catalyst in a Fixed-Bed Reactor
This protocol outlines a continuous flow process for the isomerization of a dichlorotoluene isomer.[6][7]
Materials:
-
Starting dichlorotoluene isomer (e.g., 2,5-dichlorotoluene)
-
Acidic zeolite catalyst (e.g., HZSM-5)[7]
-
Inert carrier gas (e.g., Nitrogen)
Procedure:
-
Catalyst Activation: Pack a fixed-bed reactor (e.g., a quartz tube) with the zeolite catalyst. Place the reactor inside a tube furnace. Heat the catalyst to 300-700°C under a steady flow of nitrogen for 2-4 hours.[7] This critical step, known as calcination, removes adsorbed water and other volatile impurities, ensuring the availability of active acid sites.
-
Temperature Adjustment: Cool the catalyst bed to the desired reaction temperature (e.g., 350°C for HZSM-5) under the inert gas flow.[7]
-
Reactant Feed: Use a syringe pump to introduce the liquid DCT isomer at a precise flow rate into a heated zone where it vaporizes.[6]
-
Reaction: The vaporized DCT is carried over the catalyst bed by the inert gas stream. Isomerization occurs as the reactant passes through the catalyst.
-
Product Collection: The product stream exiting the reactor is passed through a condenser to liquefy the organic components, which are then collected in a cooled flask.[6]
-
Analysis: The collected liquid product is analyzed by Gas Chromatography (GC) to determine the conversion of the starting material and the selectivity for each isomer.[6] Unreacted starting material can be separated and recycled.
Visualization of Workflows and Logic
General Experimental Workflow
The following diagram illustrates the overarching workflow for dichlorotoluene isomerization, highlighting the key stages from reactant to purified product.
Caption: Generalized workflow for dichlorotoluene isomerization.
Catalyst Selection Framework
Choosing the right catalyst is a critical decision. This diagram provides a logical framework to guide the selection process based on key project requirements.
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A Senior Application Scientist's Guide to the Structural Confirmation of 2,5-Dichloro-3-fluorotoluene Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Halogenated aromatic compounds, such as derivatives of 2,5-Dichloro-3-fluorotoluene, are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The precise placement of halogen atoms on the aromatic ring dramatically influences a molecule's metabolic stability, membrane permeability, and target binding affinity.[2] Consequently, robust analytical methodologies are not merely procedural; they are fundamental to advancing a compound from discovery to application.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 2,5-Dichloro-3-fluorotoluene derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a self-validating analytical workflow.
The Analytical Challenge: Isomer Differentiation
The core challenge in characterizing substituted toluenes lies in the potential for multiple isomers. For a dichlorofluorotoluene, numerous positional isomers exist. Our focus is on confirming the specific 2,5-dichloro-3-fluoro substitution pattern. This requires a multi-technique approach where each method provides a unique and complementary piece of the structural puzzle.
The Strategic Workflow for Structural Confirmation
A logical and efficient workflow is critical. It begins with techniques that confirm the molecular formula and key structural features, followed by methods that map out the precise connectivity and spatial arrangement of atoms.
Caption: A typical workflow for the structural confirmation of a novel compound.
Part 1: Mass Spectrometry (MS) – The First Gate
Mass spectrometry is the initial and indispensable step, providing the molecular weight and, crucially for halogenated compounds, a characteristic isotopic signature.
Expertise & Experience:
For a molecule like 2,5-Dichloro-3-fluorotoluene (C₇H₅Cl₂F), the presence of two chlorine atoms is the key feature to observe. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[3] This results in a distinctive pattern for the molecular ion peak (M⁺).
-
M⁺ peak: Contains two ³⁵Cl atoms.
-
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Contains two ³⁷Cl atoms.
The relative intensities of these peaks will be approximately 9:6:1, a clear fingerprint for a dichlorinated compound.[4] Fluorine, in contrast, is monoisotopic (¹⁹F), so it does not contribute to this isotopic complexity.[5]
Data Presentation: Isotopic Pattern Comparison
| Feature | Expected for C₇H₅Cl₂F (MW: 178.02) | Alternative (e.g., C₇H₅ClF₂) |
| Molecular Ion | M⁺, M+2, M+4 | M⁺, M+2 |
| Isotopic Ratio | ~9:6:1 | ~3:1 |
| Monoisotopic Mass | 177.9752 | 161.9963 |
Experimental Protocol: GC-MS with Electron Ionization (EI)
Electron Ionization (EI) is a robust "hard" ionization technique that provides reproducible fragmentation patterns, which can be invaluable for structural elucidation and comparison with spectral libraries.[6][7]
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.[7]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: Scan from m/z 40 to 300.
-
Data Analysis: Examine the molecular ion region for the characteristic M⁺, M+2, and M+4 peaks and their intensity ratio. Analyze the fragmentation pattern for characteristic losses (e.g., loss of Cl, CH₃).
-
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint
NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework and determining the precise connectivity of atoms in a molecule.[2] For fluorinated compounds, ¹⁹F NMR is an exceptionally informative tool.[8][9]
Expertise & Experience:
A combined approach using ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation), is required for an unambiguous assignment.
-
¹H NMR: The aromatic region will show two distinct proton signals. Their splitting patterns (coupling constants) will provide crucial information about their relative positions. For 2,5-Dichloro-3-fluorotoluene, we expect two aromatic doublets.
-
¹⁹F NMR: This is a simple but powerful experiment. A single resonance will confirm the presence of one fluorine atom. The coupling of this fluorine to nearby protons (¹H-¹⁹F coupling) is distance-dependent and key to confirming its position at C3.[1][5]
-
¹³C NMR: Will show seven distinct signals for the seven carbon atoms. The carbon directly attached to fluorine will exhibit a large one-bond C-F coupling constant, which is a definitive indicator.[10]
Data Presentation: Predicted NMR Chemical Shifts and Couplings
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity & Key Couplings | Rationale |
| ¹H | ~7.2 - 7.5 (2H, aromatic) | Two doublets (d) | Protons at C4 and C6 are chemically distinct and couple to each other. |
| ~2.3 (3H, methyl) | Singlet (s) | The methyl group protons are isolated. | |
| ¹⁹F | ~ -110 to -130 | Triplet of doublets (td) or complex multiplet | The fluorine at C3 will couple to the proton at C4 (ortho, ³JHF) and the proton at C6 (meta, ⁴JHF).[1][5] |
| ¹³C | ~160 (¹JCF ~250 Hz) | Doublet (d) | The C3 carbon is directly bonded to fluorine, resulting in a large one-bond coupling constant.[10] |
Note: Predicted shifts are estimates. Actual values depend on solvent and other factors.
Experimental Protocol: Multinuclear NMR Analysis
-
Sample Preparation: Dissolve 15-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.[10]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use a common fluorine reference standard like CFCl₃ (δ = 0 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence to determine carbon types).
-
2D NMR (if needed): If assignments are ambiguous, run a ¹H-¹³C HSQC experiment to determine one-bond proton-carbon correlations and an HMBC experiment to identify long-range (2-3 bond) correlations, which can definitively link the methyl protons to C1 and establish the full connectivity.
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy – The Functional Group Check
FTIR provides confirmation of the functional groups present in the molecule. While it cannot distinguish between positional isomers, it serves as a valuable quality check.[11]
Expertise & Experience:
For 2,5-Dichloro-3-fluorotoluene, the key is to identify the characteristic absorptions for the aromatic ring, the C-H bonds, and the carbon-halogen bonds.
Data Presentation: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to medium sharp peaks |
| 1600 - 1450 | Aromatic C=C Stretch | Multiple sharp peaks of varying intensity |
| 1250 - 1100 | Aryl-F Stretch | Strong, characteristic absorption |
| 850 - 750 | C-Cl Stretch | Strong absorptions |
| 890 - 800 | C-H Out-of-Plane Bend | Pattern indicates substitution on the aromatic ring |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a rapid and simple method requiring minimal sample preparation.[12]
-
Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000–650 cm⁻¹.[12] A background spectrum of the clean ATR crystal should be collected first.
-
Data Analysis: Identify the characteristic peaks corresponding to the expected functional groups.
Part 4: Single-Crystal X-ray Crystallography – The Definitive Answer
When an unambiguous 3D structure is required, for example, for regulatory submission or to understand crystal packing, single-crystal X-ray crystallography is the gold standard.[13] It provides precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.
Expertise & Experience:
The primary challenge of this technique is growing a single crystal of sufficient size and quality.[13] This can often be the rate-limiting step. However, the resulting data is unparalleled in its detail.
Workflow Visualization: From Sample to Structure
Sources
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- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Unseen Threat: A Guide to Safely Handling 2,5-Dichloro-3-fluorotoluene
In the fast-paced environment of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. With these new molecules comes the responsibility of ensuring the safety of the researchers and scientists who handle them. This guide provides essential, immediate safety and logistical information for handling 2,5-Dichloro-3-fluorotoluene, a compound for which detailed public safety data is not extensively available. In the absence of a complete hazard profile, this document synthesizes information from analogous compounds and established laboratory safety principles to provide a robust framework for its safe handling and disposal. Our commitment is to empower you with the knowledge to manage chemical risks effectively, making your laboratory a safer space for innovation.
Immediate Hazard Assessment: What We Know
A thorough review of available safety data sheets (SDS) for 2,5-Dichloro-3-fluorotoluene reveals a significant lack of specific toxicological and physical hazard data.[1] This data gap necessitates a cautious approach, treating the compound with a higher degree of care than might be suggested by the limited available information. Based on the chemical structure—a halogenated toluene—we can infer potential hazards by examining related compounds such as fluorotoluenes and dichlorinated aromatics.
Inferred Potential Hazards:
-
Flammability: Toluene and its derivatives are often flammable liquids.[2][3][4] Therefore, 2,5-Dichloro-3-fluorotoluene should be handled away from ignition sources.
-
Skin and Eye Irritation: Halogenated aromatic compounds frequently cause skin and eye irritation.[3][5][6]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[2][3][5]
-
Toxicity: While specific data is unavailable, it is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Your Armor: Selecting the Right Personal Protective Equipment
The selection of PPE is the most critical decision you will make before handling 2,5-Dichloro-3-fluorotoluene. The following recommendations are based on a risk assessment that considers the potential for splashes, inhalation, and skin contact.
| Protection Type | Minimum Requirement | Enhanced Protection (Recommended) | Rationale |
| Eye and Face | Safety glasses with side shields | Chemical splash goggles and a full-face shield | The potential for serious eye irritation necessitates robust protection against splashes.[5][7] A face shield offers an additional layer of protection for the entire face.[8] |
| Hand | Chemical-resistant gloves (Nitrile) | Thicker, chemical-resistant gloves (e.g., Viton™ or butyl rubber for prolonged contact) | Standard nitrile gloves offer splash protection but should be changed immediately upon contamination.[7] For extended handling, gloves made of more resistant materials are advised.[7] Always consult the glove manufacturer's resistance guide. |
| Body | Laboratory coat | Chemical-resistant apron over a lab coat or chemical-resistant coveralls | A standard lab coat is the minimum.[7] For larger quantities or tasks with a higher splash risk, enhanced body protection is crucial.[8][9] |
| Respiratory | Work in a certified chemical fume hood | NIOSH-approved air-purifying respirator with organic vapor cartridges | All handling should occur in a fume hood to minimize inhalation exposure.[3][7] If a fume hood is not available or if there is a risk of exceeding exposure limits, respiratory protection is mandatory.[5][7] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 2,5-Dichloro-3-fluorotoluene.
Caption: PPE selection workflow for 2,5-Dichloro-3-fluorotoluene.
Operational Plan: From Bench to Disposal
A meticulous operational plan is crucial for minimizing risk. This plan should encompass every stage of handling, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure that an emergency shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary equipment and PPE before handling the chemical.
-
Have a chemical spill kit readily available.
-
-
Handling:
-
Don all required PPE as determined by your risk assessment.
-
Ground and bond containers when transferring the substance to prevent static discharge, as it is potentially flammable.[5]
-
Use non-sparking tools.[5]
-
Avoid creating aerosols or vapors.
-
Keep containers tightly closed when not in use.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
-
-
Storage:
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a swift and informed response is critical.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][11][12] Remove contaminated clothing while under a safety shower.[11][12] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[10][12][13] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air.[3][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]
Spill Response:
-
Minor Spill (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the area immediately.
-
Remove all sources of ignition.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle.
-
Chemical Waste: 2,5-Dichloro-3-fluorotoluene and any materials contaminated with it should be disposed of as hazardous waste. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1][5]
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated, sealed container and disposed of as hazardous chemical waste.
-
Empty Containers: Containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be offered for recycling or reconditioning.[1][5] Never reuse empty containers for other purposes. All waste containers must remain closed except when adding or removing waste.[14]
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and responsibility within the scientific community. The absence of comprehensive data for 2,5-Dichloro-3-fluorotoluene should serve as a reminder of the inherent uncertainties in working with novel compounds and the paramount importance of a proactive and cautious approach to laboratory safety.
References
-
Fluorotoluene - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Hazardous Chemical Exposures | Office of Environmental Health and Safety. (n.d.). Princeton University. Retrieved from [Link]
-
Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Florida State University. Retrieved from [Link]
-
Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.). Retrieved from [Link]
-
Chemical Waste Guidelines - Health, Safety & Risk Management. (2024, April 16). University of Florida. Retrieved from [Link]
-
Chemical Exposure and Spill Response Procedures | New Mexico State University. (n.d.). Retrieved from [Link]
-
Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.). University of Kentucky. Retrieved from [Link]
-
Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). University of Alabama in Huntsville. Retrieved from [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
